Myosmine
説明
This compound has been reported in Duboisia hopwoodii, Nicotiana tabacum, and Euglena gracilis with data available.
alkaloid found in Nicotiana; structure
Structure
3D Structure
特性
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNGWXJMIILTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891866 | |
| Record name | Myosmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Myosmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030386 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
532-12-7 | |
| Record name | Myosmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myosmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myosmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-Pyrrolin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYOSMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O0A545W4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Myosmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030386 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40.5 - 42 °C | |
| Record name | Myosmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030386 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Myosmine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosmine, systematically named 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, is a pyridine alkaloid structurally related to nicotine.[1] Initially identified as a minor alkaloid in tobacco plants (Nicotiana species), its presence has since been documented in a wide array of dietary sources, including nuts, cereals, fruits, vegetables, and dairy products.[1][2][3] This widespread occurrence, coupled with its biological activities, has made this compound a compound of significant interest in the fields of toxicology, pharmacology, and drug development.[1][3] Chemically, this compound's structure, featuring a pyridine ring linked to a dihydropyrrole moiety, imparts unique physicochemical properties and reactivity.[2] Of particular note is its ability to undergo nitrosation to form N'-nitrosonornicotine (NNN), a potent esophageal and oral carcinogen, highlighting its toxicological relevance.[1][4] Furthermore, this compound exhibits pharmacological activity, including the inhibition of the enzyme aromatase and weak binding to neuronal nicotinic acetylcholine receptors (nAChRs).[5][6] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, properties, synthesis, analytical determination, and biological significance.
Chemical Structure and Identification
This compound is a bicyclic heterocyclic compound composed of a pyridine ring substituted at the 3-position with a 3,4-dihydro-2H-pyrrole (a pyrroline) ring.[7] The molecule is optically inactive.[8]
| Identifier | Value | Reference |
| IUPAC Name | 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | [7] |
| Synonyms | 3-(1-Pyrrolin-2-yl)pyridine; Dehydronornicotine | [7][9] |
| CAS Number | 532-12-7 | [7] |
| Molecular Formula | C₉H₁₀N₂ | [7] |
| Molar Mass | 146.19 g/mol | [7] |
| InChI | InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2 | [7] |
| InChIKey | DPNGWXJMIILTBS-UHFFFAOYSA-N | [7] |
| Canonical SMILES | C1CC(=NC1)C2=CN=CC=C2 | [7] |
Physicochemical Properties
This compound is a colorless to pale yellow crystalline solid at room temperature.[2] It is characterized as a bifunctional base due to the presence of two nitrogen atoms with distinct basicities.[2]
| Property | Value | Reference |
| Appearance | Colorless to pale yellow crystalline solid | [2] |
| Melting Point | 40.5 - 47 °C | [2][7] |
| Boiling Point | 285 - 290 °C (at 760 mmHg); 82 - 83 °C (at 0.5 mmHg) | [2][8] |
| Density | 1.12 g/cm³ (solid at 20 °C) | [2] |
| pKa (Pyridine N) | 4.2 | [2] |
| pKa (Pyrroline N) | 7.8 | [2] |
| Water Solubility | 3.2 g/L (at neutral pH, increases in acidic conditions) | [2] |
| Organic Solvent Solubility | Ethanol: 85 g/L; Methanol: 120 g/L; Acetone: 65 g/L (at 25 °C) | [2] |
| Log P (Octanol-Water) | 1.35 | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the characteristic chemical shifts for this compound in chloroform-d (CDCl₃).
¹H NMR (400 MHz, CDCl₃) [2]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (Pyridine) | 8.65 | dd | 4.8, 1.6 |
| H-4 (Pyridine) | 8.50 | dt | 8.0, 1.6 |
| H-5 (Pyridine) | 7.75 | ddd | 8.0, 2.4, 1.6 |
| H-6 (Pyridine) | 7.25 | dd | 8.0, 4.8 |
| H-3' (Pyrroline) | 6.35 | t | 3.2 |
| H-5' (Pyrroline) | 3.85 | t | 7.6 |
| H-4' (Pyrroline) | 2.75 | t | 7.6 |
¹³C NMR [2]
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Pyridine) | 151.2 |
| C-6 (Pyridine) | 148.5 |
| C-4 (Pyridine) | 135.8 |
| C-3' (Pyrroline) | 134.2 |
| C-5 (Pyridine) | 133.5 |
| C-3 (Pyridine) | 123.5 |
| C-6 (Pyridine, alt.) | 122.8 |
| C-5' (Pyrroline) | 45.2 |
| C-4' (Pyrroline) | 28.7 |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of this compound typically shows a prominent molecular ion peak and a characteristic fragmentation pattern involving the loss of an ethene molecule from the pyrroline ring.[10][11]
| Parameter | Value | Reference |
| Ionization Mode | Electron Ionization (EI) | [10] |
| Molecular Ion (M⁺) | m/z 146 | [10][11] |
| Major Fragment Ion | m/z 118 | [10][11] |
| Neutral Loss | 28 Da (C₂H₄) | [10] |
Experimental Protocols
Synthesis of this compound
A prevalent method for this compound synthesis involves the condensation of ethyl nicotinate with N-vinyl-2-pyrrolidone, followed by acidic hydrolysis and decarboxylation.[2][8][12]
Methodology:
-
Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, combine ethyl nicotinate (1.0 eq) and sodium methoxide (1.5 eq) in toluene.[8][12]
-
Addition of Reagent: To the stirred mixture, add N-vinyl-2-pyrrolidone (1.1 eq).[8][12]
-
Reflux: Heat the mixture to reflux and maintain for 4 hours.[8][12]
-
Cooling and Acidification: After reflux, cool the mixture to ambient temperature. Carefully add concentrated hydrochloric acid and water.[8][12]
-
Hydrolysis: Heat the acidified mixture at reflux for 6 hours to facilitate hydrolysis and decarboxylation.[8][12]
-
Basification and Extraction: After cooling, basify the mixture to a pH of 10 using a 50% NaOH solution.[8][12] Extract the aqueous layer with toluene or another suitable organic solvent (e.g., MTBE) multiple times.[8][12]
-
Purification: Combine the organic extracts, dry over a drying agent (e.g., MgSO₄), and evaporate the solvent under reduced pressure to yield crude this compound, which can be further purified by distillation.[8][12]
Extraction and Quantification from Biological Matrices
Isotope dilution mass spectrometry, using a deuterated internal standard like this compound-d₄, is the gold standard for accurate quantification.[5] The following protocol is a generalized method for LC-MS/MS analysis in human plasma.[13]
Methodology:
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound-d₄ internal standard working solution (e.g., 100 ng/mL).[13]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[13]
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[13]
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into a liquid chromatograph equipped with a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of water and acetonitrile (or methanol) with additives like formic acid.[7]
-
Mass Spectrometric Detection: Introduce the column eluent into a tandem mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[13] Monitor specific precursor-to-product ion transitions for both this compound and this compound-d₄ to ensure selectivity and sensitivity.[13]
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the this compound concentration in the samples from this curve.[5]
Biological Activities and Pathways
Metabolism
Studies in Wistar rats have identified the primary metabolic pathways of this compound. The major metabolites, accounting for over 70% of the dose excreted in urine, are 3-pyridylacetic acid and 4-oxo-4-(3-pyridyl)butyric acid (keto acid).[14][15] Minor metabolites include 3-pyridylmethanol, 3'-hydroxythis compound, and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB).[14][15] The formation of some of these metabolites may be explained by a peroxidation reaction pathway.[16][17]
Nitrosation and Carcinogenicity
Under acidic conditions, such as those in the stomach, this compound can be readily nitrosated to form N'-nitrosonornicotine (NNN) and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB).[4] NNN is classified as a Group 1 carcinogen by the IARC and is particularly linked to esophageal cancer.[1][4] This endogenous formation of a potent carcinogen from a dietary component is a significant toxicological concern.[4]
Aromatase Inhibition
This compound has been shown to be an inhibitor of human aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis—the conversion of androgens (like testosterone) to estrogens (like estradiol).[6] this compound inhibits aromatase with an IC₅₀ of 33 µM, making it approximately seven times more potent than nicotine (IC₅₀: 223 µM).[6] This inhibition can disrupt sexual hormone homeostasis.[6]
Conclusion
This compound is a structurally unique alkaloid with a dual significance stemming from its widespread dietary presence and its diverse biological activities. While its acute toxicity is low, its potential for endogenous conversion into the potent carcinogen NNN warrants considerable attention from a public health perspective. The development of robust analytical methods, such as the isotope-dilution mass spectrometry protocols detailed herein, is crucial for accurately assessing human exposure from both tobacco and non-tobacco sources. Furthermore, its ability to inhibit aromatase suggests a potential for endocrine disruption and provides a basis for further pharmacological investigation. This guide serves as a foundational resource for professionals engaged in the study of this compound, providing the necessary chemical, analytical, and biological data to support future research and risk assessment efforts.
References
- 1. A Convenient Synthesis of this compound – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Determination of caffeine, this compound, and nicotine in chocolate by headspace solid-phase microextraction coupled with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrosation of dietary this compound as risk factor of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of human aromatase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntk-kemi.com [ntk-kemi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Metabolism of this compound in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Reaction of the tobacco alkaloid this compound with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Myosmine Biosynthesis in Nicotiana tabacum: A Technical Guide
Introduction
Myosmine (3-(1-pyrrolin-2-yl)pyridine) is a pyridine alkaloid structurally related to nicotine and is found as a minor component in various Nicotiana species, including commercial tobacco (Nicotiana tabacum).[1][2][3] While present in lower concentrations than nicotine, this compound is of significant interest to researchers, toxicologists, and drug development professionals. This interest stems from its potential biological activities and its role as a precursor to the potent carcinogen N'-nitrosonornicotine (NNN) through nitrosation.[2][4][5] Unlike nicotine, which is primarily associated with tobacco, this compound has also been identified in a wide range of food products, representing a broader source of human exposure.[2][6] This guide provides an in-depth overview of the this compound biosynthetic pathway in Nicotiana tabacum, presenting key quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.
Core Biosynthetic Pathway
The biosynthesis of this compound in Nicotiana tabacum is not a primary, dedicated pathway but is rather intrinsically linked to the metabolism of nicotine, the plant's principal alkaloid. This compound is understood to be a downstream product arising from the degradation or conversion of nornicotine.[1] The entire process begins with the synthesis of nicotine in the roots, followed by its transport to the leaves, subsequent demethylation to nornicotine, and the final conversion to this compound.
Step 1: Nicotine Biosynthesis (Precursor Formation)
Nicotine is composed of a pyridine ring and a pyrrolidine ring, which are synthesized via separate pathways and later condensed.[7]
-
Pyridine Ring Formation: The pyridine moiety is derived from aspartic acid, which is converted through several steps into nicotinic acid.[1] Key enzymes in this pathway include aspartate oxidase (AO) and quinolinate phosphoribosyltransferase (QPT).[7]
-
Pyrrolidine Ring Formation: The pyrrolidine ring originates from the polyamine putrescine. Putrescine can be produced from either ornithine via ornithine decarboxylase (ODC) or from arginine via arginine decarboxylase (ADC).[1][5] Putrescine is then methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine, a critical step in nicotine synthesis.[5]
These two ring structures are condensed to form nicotine, primarily in the plant's roots, before being transported to the leaves.[5][7]
Step 2: Conversion of Nicotine to Nornicotine
The pivotal step leading towards this compound is the N-demethylation of nicotine to produce nornicotine. This conversion is catalyzed by a specific group of cytochrome P450 monooxygenases known as nicotine N-demethylases (NNDs).[8][9][10] This process occurs mainly during leaf senescence and curing.[8][10]
In Nicotiana tabacum, three key NND enzymes have been identified and characterized:
-
CYP82E4: This is the primary enzyme responsible for the bulk of nicotine-to-nornicotine conversion in "converter" tobacco varieties, which accumulate high levels of nornicotine.[8][9][10]
-
CYP82E5v2 and CYP82E10: These enzymes are considered minor NNDs but contribute to the overall nornicotine pool.[10][11]
These enzymes exhibit enantioselectivity, preferentially demethylating (R)-nicotine over the more abundant (S)-nicotine.[11]
Step 3: Conversion of Nornicotine to this compound
The final step, the conversion of nornicotine to this compound, is less defined enzymatically within the plant compared to the preceding steps. This compound is considered to arise from the degradation or oxidation of nornicotine.[1] While a specific enzyme catalyzing this conversion in planta has not been fully characterized, the formation of this compound from nornicotine can occur through oxidative processes.[12][13] The presence of an imine bond in the this compound structure suggests a dehydrogenation or oxidation reaction from the pyrrolidine ring of nornicotine.
Caption: A diagram of the this compound biosynthesis pathway in Nicotiana tabacum.
Quantitative Data
The biosynthesis and accumulation of this compound are influenced by the kinetics of the NND enzymes and the overall alkaloid composition in the plant.
Table 1: Kinetic Properties of Nicotine N-Demethylases (NNDs) in N. tabacum This table summarizes the enantioselective demethylation rates of key NND enzymes expressed in yeast. The data highlights the preference for (R)-nicotine as a substrate.
| Enzyme | Substrate | Relative Demethylation Rate | Reference |
| CYP82E4 | (R)-nicotine | 3-fold faster than (S)-nicotine | [11] |
| (S)-nicotine | Baseline | [11] | |
| CYP82E5v2 | (R)-nicotine | 10-fold faster than (S)-nicotine | [11] |
| (S)-nicotine | Baseline | [11] | |
| CYP82E10 | (R)-nicotine | 10-fold faster than (S)-nicotine | [11] |
| (S)-nicotine | Baseline | [11] |
Table 2: Typical Alkaloid Composition in Mature N. tabacum Leaves This table provides a general overview of the relative abundance of this compound and its precursors in tobacco leaves. Actual concentrations can vary significantly based on cultivar, environmental conditions, and curing processes.
| Alkaloid | Typical % of Total Alkaloid Pool | Notes | Reference(s) |
| Nicotine | >90% | The primary alkaloid synthesized in the roots. | [1] |
| Nornicotine | 2-5% (in non-converter types) | Can increase to >90% in "converter" varieties post-curing. | [8][10] |
| This compound | <1% | Generally present in minute quantities; positively correlated with nornicotine content. | [1][5] |
| Anatabine | Minor | Also derived from the pyridine ring pathway. | [1] |
| Anabasine | Minor | Biosynthesis is distinct from nicotine. | [1] |
Experimental Protocols
The study of this compound biosynthesis relies on robust protocols for enzyme activity measurement and metabolite quantification.
Protocol 1: In Vitro Nicotine N-Demethylase (NND) Enzyme Assay
This protocol is adapted from methodologies used to characterize recombinant CYP82E4, CYP82E5v2, and CYP82E10.[11][14]
Objective: To measure the rate of nicotine conversion to nornicotine by a specific NND enzyme in vitro.
Materials:
-
Microsomal protein preparation containing the recombinant NND enzyme (e.g., from yeast expression system).
-
Tris buffer (25 mM, pH 7.5).
-
NADPH (2.5 mM).
-
Substrate: (R)-nicotine or (S)-nicotine solution. Radiolabeled [2′-¹⁴C]nicotine can be used for sensitive detection.
-
Quenching solution: Saturated sodium borate or another high pH buffer.
-
Extraction solvent: Methyl tert-butyl ether (MTBE) containing an internal standard (e.g., quinoline).
-
Bradford reagent for protein quantification.
Procedure:
-
Protein Quantification: Determine the concentration of the microsomal protein preparation using the Bradford protein assay.[15]
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (final volume of 20 µL) on ice:
-
Microsomal protein (to a final concentration of 0.5 mg/mL).
-
Tris buffer (25 mM).
-
NADPH (2.5 mM).
-
-
Initiate Reaction: Add the nicotine substrate (e.g., to a final concentration of 5 µM) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30-60 minutes). Time course experiments should be run to ensure initial velocity conditions are measured.
-
Stop Reaction: Terminate the reaction by adding the quenching solution.
-
Extraction: Add MTBE with the internal standard to the tube, vortex thoroughly, and centrifuge to separate the phases.
-
Analysis: Transfer the organic (MTBE) layer to a new vial for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of nornicotine produced. If using a radiolabeled substrate, quantification can be done via liquid scintillation counting.
-
Calculation: Calculate the specific activity of the enzyme (e.g., in pmol of nornicotine formed per mg of protein per minute).
Protocol 2: Quantification of this compound and Related Alkaloids by GC-MS
This is a generalized protocol for the analysis of alkaloids in a tobacco leaf matrix.
Objective: To extract and quantify this compound, nicotine, and nornicotine from N. tabacum leaf samples.
Materials:
-
Lyophilized and ground tobacco leaf tissue.
-
Extraction solution: Methanolic KOH or similar alkaline solvent.
-
Internal Standard (IS): e.g., quinoline or a deuterated analog like this compound-d4.
-
Anhydrous sodium sulfate.
-
GC-MS system with a suitable capillary column (e.g., fused silica).
Procedure:
-
Sample Preparation:
-
Weigh approximately 100 mg of dried, homogenized leaf powder into a glass tube.
-
Add a known amount of the internal standard solution.
-
Add 5 mL of the extraction solution.
-
-
Extraction:
-
Vortex the mixture vigorously for 1 minute.
-
Agitate on a shaker at room temperature for 2 hours.
-
Centrifuge the sample at 3000 x g for 10 minutes to pellet the solid material.
-
-
Cleanup:
-
Carefully transfer the supernatant to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex briefly and centrifuge again.
-
-
Analysis by GC-MS:
-
Transfer the final clear extract to a GC vial.
-
Inject 1-2 µL of the sample into the GC-MS.
-
Typical GC Conditions: Use a temperature program that effectively separates the alkaloids of interest. For example, start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Typical MS Conditions: Operate in electron ionization (EI) mode. Monitor for characteristic ions of each analyte and the internal standard for quantification (Selected Ion Monitoring - SIM mode).
-
-
Quantification:
-
Generate a calibration curve using authentic standards of this compound, nicotine, and nornicotine with the internal standard.
-
Calculate the concentration of each alkaloid in the original sample based on the peak area ratios relative to the calibration curve.
-
References
- 1. Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H10N2 | CID 442649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chinbullbotany.com [chinbullbotany.com]
- 5. Genetic variation in alkaloid accumulation in leaves of Nicotiana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of this compound, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Three nicotine demethylase genes mediate nornicotine biosynthesis in Nicotiana tabacum L.: functional characterization of the CYP82E10 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective demethylation of nicotine as a mechanism for variable nornicotine composition in tobacco leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Natural Occurrence of Myosmine in Food Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myosmine (3-(1-pyrrolin-2-yl)pyridine) is a pyridine alkaloid structurally related to nicotine.[1] Historically considered a minor alkaloid specific to tobacco (Nicotiana species), recent analytical investigations have revealed its widespread natural occurrence in a diverse range of common food products.[1][2] This discovery is of significant interest to the scientific community, as this compound is a known precursor to the carcinogenic tobacco-specific nitrosamine, N'-nitrosonornicotine (NNN), through nitrosation.[1][3] The presence of this compound in the daily diet represents a previously unrecognized, ubiquitous source of exposure for the general population.[1]
This technical guide provides a comprehensive overview of the natural occurrence of this compound in various food categories, details the established experimental protocols for its accurate quantification, and explores its biosynthetic origins and key biological signaling interactions.
Natural Occurrence and Quantitative Data
Initial studies identified this compound in nuts and nut products, but subsequent research has confirmed its presence across a broad spectrum of plant families.[2][3] Quantitative analyses have detected this compound in staple foods, including cereals, fruits, vegetables, and even dairy products, typically in concentrations measured in nanograms per gram (ng/g).[2][4]
Quantitative Data Summary
The following tables summarize the concentrations of this compound found in various food products as determined by gas chromatography-mass spectrometry (GC-MS).
Table 1: this compound Concentration in Cereals and Grains
| Food Item | This compound Concentration (ng/g) | Reference |
|---|---|---|
| Popcorn | 3.1 ± 0.9 | [5] |
| Wheat Flour | 0.7 ± 0.2 | [5] |
| Millet | 0.4 ± 0.1 | [5] |
| Maize (Corn) | 0.3 ± 0.1 | [5] |
| Rice | 0.2 ± 0.1 |[5] |
Table 2: this compound Concentration in Vegetables, Fruits, and Other Products
| Food Item | This compound Concentration (ng/g) | Reference |
|---|---|---|
| Potato (cooked) | 2.8 ± 0.8 | [5] |
| Cocoa | 0.6 ± 0.2 | [5] |
| Tomato | 0.2 ± 0.1 | [5] |
| Apple | 0.1 ± 0.0 | [5] |
| Pineapple | 0.1 ± 0.0 | [5] |
| Kiwi | 0.1 ± 0.0 | [5] |
| Carrot | 0.02 ± 0.01 |[5] |
Table 3: this compound Concentration in Dairy Products
| Food Item | This compound Concentration (ng/g) | Reference |
|---|---|---|
| Cream (30% fat) | 6.1 ± 1.8 | [5] |
| Milk (3.5% fat) | 0.5 ± 0.1 |[5] |
It is noteworthy that in the same studies, this compound was not detectable in several other common foods, including lettuce, spinach, cucumber, onion, banana, tangerines, and grapes.[2][3][4]
Biosynthesis and Formation
This compound is chemically and biosynthetically related to the more abundant tobacco alkaloids, nicotine and nornicotine.[6] While nornicotine is primarily formed by the demethylation of nicotine, a minor pathway involving the methylation of nornicotine to nicotine has also been established.[7] this compound is structurally an imine and exists in equilibrium with its corresponding amino ketone form. It can be formed from the oxidation of nicotine and can be chemically reduced to form nornicotine.[8][9] This close structural relationship suggests shared biosynthetic precursors and pathways in plants.
Caption: Relationship between this compound and other pyridine alkaloids.
Experimental Protocols for Quantification
Accurate quantification of this compound in complex food matrices requires robust analytical methods to achieve low detection limits and high precision. The gold-standard approach utilizes isotope dilution with a deuterated internal standard, such as this compound-d4, followed by analysis with mass spectrometry.[5]
Sample Preparation and Extraction
A widely adopted protocol for extracting this compound from diverse food matrices is based on a liquid-liquid extraction technique.[5][10]
-
Homogenization: Weigh 10 g of the food sample. Solid samples may require chopping or grinding to ensure homogeneity.[5]
-
Alkalinization: Add 50 mL of 1 M Sodium Hydroxide (NaOH) to the homogenized sample. This converts this compound into its more lipophilic imine form, facilitating extraction into an organic solvent.[5]
-
Internal Standard Spiking: Add a known quantity of this compound-d4 internal standard solution to the sample. This is critical for accurate quantification as it corrects for matrix effects and variations during sample workup.[5]
-
Solvent Extraction: Perform an extraction with 3 x 50 mL of dichloromethane (CH2Cl2) by shaking vigorously for 30 minutes.[5]
-
Drying and Concentration: Combine the organic phases and dry them over anhydrous sodium sulfate (Na2SO4). Concentrate the final extract to approximately 1 mL under a gentle stream of nitrogen.[5]
Sample Cleanup
For some complex matrices, a cleanup step is necessary to remove interfering compounds.[2]
-
Solid-Phase Extraction (SPE): Apply the concentrated extract to a pre-conditioned C18 SPE cartridge.[5]
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 20% methanol in water to remove polar impurities.[5]
-
Elution: Elute the this compound and this compound-d4 from the cartridge with 5 mL of CH2Cl2.[5]
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a suitable volume (e.g., 100 µL) of a solvent compatible with the analytical instrument, such as ethyl acetate.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New sources of dietary this compound uptake from cereals, fruits, vegetables, and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. [PDF] The Methylation of Nornicotine to Nicotine, a Minor Biosynthetic Pathway in Nicotiana tabacum | Semantic Scholar [semanticscholar.org]
- 8. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Historical Research of Myosmine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosmine, a minor tobacco alkaloid, has been a subject of scientific inquiry for nearly a century. Structurally related to nicotine, this pyridine alkaloid is found not only in tobacco products but also in a variety of common foodstuffs. Its presence in the human diet and its potential biological activities have made it a compound of interest for toxicologists, pharmacologists, and drug development professionals. This technical guide provides a comprehensive overview of the discovery and historical research of this compound, presenting key quantitative data, detailed experimental protocols from foundational studies, and visualizations of historical synthetic pathways.
Discovery and Early Structural Elucidation
This compound was first isolated from tobacco smoke in 1935 by the Austrian chemist A. Wenusch. This initial discovery was a significant step in characterizing the complex chemical composition of tobacco smoke beyond its primary alkaloid, nicotine. The structural elucidation of this compound was subsequently accomplished in 1936 by Späth and Kuffner, who identified it as 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. This structure revealed its close relationship to nicotine, differing by the presence of a double bond in the pyrrolidine ring.
Historical Synthesis Methods
Following its discovery, several methods for the chemical synthesis of this compound were developed. These early synthetic routes were crucial for obtaining sufficient quantities of the compound for further chemical and biological studies.
Pyrolysis of Nicotine
One of the earliest and most straightforward methods for preparing this compound was through the pyrolysis of nicotine. A 1944 patent by Woodward, Eisner, and Haines described a process where nicotine was passed over heated quartz chips.
Experimental Protocol: Pyrolysis of Nicotine
-
Apparatus: A reaction tube packed with 4-mesh quartz chips, heated in a furnace.
-
Procedure:
-
220 grams of nicotine were passed over 124 cc of quartz chips.
-
The reactor was maintained at a temperature of approximately 570°C.
-
The crude pyrolysate was collected and subjected to fractional distillation under reduced pressure to isolate this compound.
-
-
Yield: The patent does not state a direct percentage yield but provides boiling point data for the collected fractions, indicating successful isolation.
Condensation of Ethyl Nicotinate with N-vinyl-2-pyrrolidone
A more refined synthetic approach involves the condensation of ethyl nicotinate with N-vinyl-2-pyrrolidone, followed by hydrolysis and decarboxylation. This method has been reported to produce this compound in good yields.
Experimental Protocol: Condensation Synthesis of this compound
-
Reagents: Ethyl nicotinate, sodium methoxide, N-vinyl-2-pyrrolidone, toluene, concentrated hydrochloric acid, sodium hydroxide.
-
Procedure:
-
A mixture of 50 g (0.331 mol) of ethyl nicotinate and 26.8 g (0.4965 mol) of sodium methoxide in 100 mL of toluene was prepared in a flask equipped with a reflux condenser and stirrer.
-
40.5 g (0.364 mol) of N-vinyl-2-pyrrolidone was added to the stirred mixture.
-
The reaction mixture was heated under reflux for 4 hours.
-
After cooling to room temperature, 102 mL of concentrated hydrochloric acid and 102 mL of water were added.
-
The mixture was then heated at reflux for another 6 hours.
-
After cooling, the solution was basified to pH 10 with a 50% sodium hydroxide solution.
-
The product was extracted with toluene (3 x 100 mL).
-
The combined organic extracts were dried over magnesium sulfate, and the solvent was evaporated under reduced pressure.
-
The crude product was purified by distillation.
-
-
Yield: Approximately 60%.
Quantitative Data from Historical Research
The following tables summarize key quantitative data from early research on this compound, providing a snapshot of the physical and chemical properties as they were initially characterized.
| Property | Reported Value | Reference |
| Melting Point | 44-45°C | Woodward, Eisner, and Haines (1945) |
| Boiling Point | 82-83°C at 0.5 mm Hg | ChemicalBook |
| Elemental Analysis (C) | 73.74% (Theoretical: 73.94%) | Woodward, Eisner, and Haines (1945) |
| Elemental Analysis (H) | 6.87% (Theoretical: 6.90%) | Woodward, Eisner, and Haines (1945) |
| Elemental Analysis (N) | 19.38% (Theoretical: 19.16%) | Woodward, Eisner, and Haines (1945) |
| Picrate Derivative M.P. | 184.0-185.0°C | Woodward, Eisner, and Haines (1945) |
Table 1: Physical and Chemical Properties of this compound from Early Studies
| Synthesis Method | Reported Yield | Reference |
| Pyrolysis of Nicotine | Not specified | Woodward, Eisner, and Haines (1944) |
| Condensation of Ethyl Nicotinate & N-vinyl-pyrrolidone | ~60% | (Referenced in modern synthetic methods) |
| Condensation of 1-(but-1-enyl)pyrrolidin-2-one with nicotinic acid ester | 77.2% | US Patent 8,389,733 B2 |
Table 2: Reported Yields from Historical and Subsequent Synthesis Methods
Early Pharmacological and Toxicological Research
Information on the pharmacological effects of this compound from the period immediately following its discovery is scarce in readily available literature. The focus of early research was primarily on its chemical characterization and synthesis. More recent studies have begun to elucidate its biological activities.
-
Genotoxicity: Later research has shown that this compound can exhibit genotoxic effects in human cells.
-
Enzyme Inhibition: this compound has been identified as an inhibitor of aromatase, an enzyme involved in estrogen synthesis.[1]
-
Receptor Binding: Studies have demonstrated that this compound has a low affinity for nicotinic acetylcholine receptors (nAChRs).
-
Metabolism: Research has identified several metabolites of this compound in rats, with 3-pyridylacetic acid and 4-oxo-4-(3-pyridyl)butyric acid being the major urinary metabolites.
It is important to note that the detailed investigation of signaling pathways and specific mechanisms of action for many minor tobacco alkaloids, including this compound, is a more contemporary area of research. Early pharmacological studies in the 1930s and 1940s were generally focused on broader physiological effects, and specific molecular targets were often not identified.
Visualizations
Timeline of this compound Discovery and Key Research
Caption: A timeline highlighting the key milestones in the discovery and early research of this compound.
Experimental Workflow: Pyrolysis of Nicotine for this compound Synthesis
Caption: Workflow for the synthesis of this compound via the pyrolysis of nicotine.
Experimental Workflow: Condensation Synthesis of this compound
Caption: Workflow for the condensation synthesis of this compound.
Conclusion
The discovery of this compound in the 1930s marked an important step in understanding the chemical complexity of tobacco. Early research efforts focused on its isolation, structural elucidation, and the development of synthetic methods to enable further study. While detailed pharmacological investigations were not a primary focus in the initial decades following its discovery, modern research has revealed a range of biological activities, from enzyme inhibition to genotoxicity. This historical perspective provides a valuable foundation for contemporary researchers and drug development professionals exploring the toxicological profile and potential therapeutic applications of this compound and related compounds. The evolution of analytical and synthetic techniques has allowed for a much deeper understanding of this once-minor alkaloid, highlighting the continuous nature of scientific inquiry in the field of natural products.
References
Unveiling the Genotoxic Threat: A Technical Guide to the Cellular Effects of Myosmine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosmine, a minor tobacco alkaloid also present in various food sources, is emerging as a significant genotoxic agent with potential implications for human health and carcinogenesis. This technical guide provides an in-depth analysis of the genotoxic effects of this compound in human cells, consolidating quantitative data, detailing experimental methodologies, and visualizing the known molecular pathways. Understanding the mechanisms by which this compound induces DNA damage and elicits cellular responses is crucial for risk assessment and the development of potential therapeutic interventions.
Data Presentation: Quantitative Analysis of this compound Genotoxicity
The genotoxicity of this compound has been quantified in several human cell types using various assays. The following tables summarize the key findings from these studies, offering a comparative overview of its DNA-damaging and mutagenic potential.
Table 1: DNA Damage in Human Cells Induced by this compound (Comet Assay)
| Cell Type | This compound Concentration | Exposure Time | DNA Damage (Olive Tail Moment - OTM) | Reference |
| Human Lymphocytes | 0, 5, 10, 25, 50 mM | 1 hour | Dose-dependent increase from 1.29 ± 0.13 to 18.25 ± 1.59 | [1][2] |
| Human Lymphocytes | 10 mM | 1, 3, 6, 24 hours | Time-dependent increase from 3.45 ± 0.43 to 57.77 ± 8.24 | [1][2] |
| Human Nasal Mucosal Cells | 0, 10, 25, 50, 100 mM | 1 hour | Dose-dependent increase from 1.17 ± 0.12 to 21.67 ± 2.97 | [1][2] |
| Human Esophageal Adenocarcinoma Cells (OE33) | 25-50 mM (neutral pH) | 1-24 hours | Weak genotoxic effect | [3] |
| Human Esophageal Adenocarcinoma Cells (OE33) | 5 mM (pH 6) | Not specified | Significant increase in OTM values | [3] |
| Human Esophageal Adenocarcinoma Cells (OE33) | 1-10 mM (with SIN-1) | 4 hours | Dose-dependent significant genotoxic effect | [3] |
Table 2: Mutagenic Effects of this compound in Human Cells (HPRT Gene Mutation Assay)
| Cell Type | This compound Concentration | Exposure Time | Mutant Frequency (x 10⁻⁶) | Reference |
| Human Lymphocytes | 1 mM | 4 hours | Increase from 0.73 ± 0.58 (control) to 1.14 ± 0.89 | [4] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is essential for interpretation and replication.
Alkaline Single Cell Gel Electrophoresis (Comet) Assay
This assay is a sensitive method for detecting DNA single-strand breaks, alkali-labile sites, and incomplete excision repair sites.
-
Cell Preparation: Human lymphocytes are isolated from peripheral blood, and nasal mucosal cells are obtained from biopsies. Esophageal adenocarcinoma cells (OE33) are cultured.
-
This compound Treatment: Cells are incubated with varying concentrations of this compound for specific durations as indicated in Table 1.
-
Cell Embedding: Approximately 10,000 cells are mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold, freshly prepared lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber filled with alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then carried out at a low voltage.
-
Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide).
-
Visualization and Analysis: The slides are examined using a fluorescence microscope. The resulting "comets" (a head of intact DNA and a tail of damaged DNA fragments) are analyzed using image analysis software to calculate the Olive Tail Moment (OTM), a measure of DNA damage.
Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) Gene Mutation Assay
This assay is used to determine the frequency of gene mutations in mammalian cells.
-
Cell Culture and Treatment: Human lymphocytes are isolated and treated with this compound (e.g., 1 mM for 4 hours).
-
Phenotypic Expression: After treatment, the cells are cultured for a period to allow for the expression of any mutations in the HPRT gene.
-
Selection of Mutants: The cells are then cultured in a selective medium containing a purine analog, such as 6-thioguanine. Cells with a functional HPRT enzyme will incorporate the toxic analog and die, while HPRT-deficient mutant cells will survive.
-
Cloning and Counting: The surviving mutant cells are cloned, and the number of colonies is counted to determine the mutant frequency.
This compound Activation and DNA Adduct Formation
This compound itself is not directly genotoxic but is activated through metabolic processes, primarily nitrosation and peroxidation, to form reactive intermediates that can bind to DNA, forming adducts. These adducts are the primary cause of the observed genotoxicity.
Activation Pathways
This compound can be activated via two main pathways:
-
Nitrosation: Under acidic conditions, such as those found in the stomach, this compound can react with nitrite to form N-nitrosonornicotine (NNN), a known carcinogen, and a reactive intermediate that leads to the formation of 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB)-releasing DNA adducts.[2][3]
-
Peroxidation: this compound can also be activated by peroxidation, which also leads to the formation of HPB-releasing DNA adducts.[5]
Cellular Responses to this compound-Induced DNA Damage
The presence of this compound-induced DNA adducts triggers a cascade of cellular responses aimed at mitigating the damage. These responses include the activation of DNA repair pathways, cell cycle arrest, and, in cases of extensive damage, the induction of apoptosis (programmed cell death).
DNA Repair Inhibition
This compound has been shown to inhibit the repair of DNA lesions induced by other agents, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).[3] While the specific DNA repair pathways affected by this compound are not yet fully elucidated, the formation of bulky DNA adducts suggests a potential interference with both Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways. The repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) is known to be involved in repairing the types of adducts formed by this compound's reactive metabolites, and inhibition of this enzyme is a plausible mechanism of this compound's genotoxicity.[6][7][8][9][10]
Induction of Apoptosis
Studies have indicated that this compound can induce apoptosis in human cells. This process is likely initiated as a consequence of irreparable DNA damage. The exact signaling cascade, including the specific caspases involved and the role of the mitochondrial pathway, requires further investigation. However, it is plausible that the accumulation of DNA damage triggers the intrinsic apoptotic pathway, leading to the activation of executioner caspases such as caspase-3.[11][12][13][14][15][16][17]
Cell Cycle Arrest
To prevent the replication of damaged DNA, cells can activate cell cycle checkpoints, leading to a temporary arrest in specific phases of the cell cycle. While direct evidence for this compound-induced cell cycle arrest is still emerging, the induction of DNA damage would be expected to activate checkpoints at the G1/S and G2/M transitions, potentially involving key regulatory proteins such as p53 and p21.[18][19][20][21][22][23][24]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the genotoxic effects of this compound in human cells.
Conclusion and Future Directions
The evidence presented in this technical guide clearly demonstrates that this compound is a potent genotoxic agent in human cells. Its activation through common metabolic pathways leads to the formation of DNA adducts, resulting in DNA damage and mutations. While the initial mechanisms of this compound's genotoxicity are relatively well-understood, further research is imperative to fully elucidate the downstream cellular signaling pathways. A deeper understanding of how this compound affects specific DNA repair mechanisms, the precise apoptotic cascade it triggers, and its impact on cell cycle regulation will be critical for a comprehensive risk assessment and the development of targeted strategies to mitigate its harmful effects. This knowledge will be invaluable for researchers, scientists, and drug development professionals working to address the health risks associated with tobacco and dietary exposure to this ubiquitous alkaloid.
References
- 1. Genotoxic effects of this compound in human lymphocytes and upper aerodigestive tract epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrosation of dietary this compound as risk factor of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. O6-methylguanine-DNA methyltransferase inhibition leads to cellular senescence and vascular smooth muscle dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting O⁶-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. O6-Methylguanine-DNA methyltransferase inactivation and chemotherapy [pubmed.ncbi.nlm.nih.gov]
- 9. The specific role of O6-methylguanine-DNA methyltransferase inhibitors in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. mdpi.com [mdpi.com]
- 12. Diosmin induces mitochondrial-mediated apoptosis and anti-inflammatory effects in Hep-2 cells: an integrated in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondria Released by Apoptotic Cell Death Initiate Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Caspase-3-mediated apoptosis of human eosinophils by the tissue-invading helminth Paragonimus westermani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Spermine triggers the activation of caspase-3 in a cell-free model of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Khan Academy [khanacademy.org]
- 21. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 22. youtube.com [youtube.com]
- 23. Age‐associated expression of p21and p53 during human wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
Myosmine as an Aromatase Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myosmine, a minor tobacco alkaloid also present in various food sources, has emerged as a noteworthy inhibitor of aromatase (cytochrome P450 19A1). Aromatase is a critical enzyme in the biosynthesis of estrogens, converting androgens into estrogens, and is a well-established therapeutic target in the treatment of hormone-dependent breast cancer. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's interaction with aromatase, including quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data on Aromatase Inhibition
This compound has been demonstrated to inhibit human aromatase with significant potency. The available quantitative data for this compound and related tobacco alkaloids are summarized below for comparative analysis.
| Compound | IC50 (µM) | Relative Potency vs. Nicotine | Source |
| This compound | 33 ± 2 | ~7-fold more potent | [1][2] |
| Nicotine | 223 ± 10 | 1 (Reference) | [1][2][3] |
| Cotinine | ~446 (twice less potent than nicotine) | ~0.5-fold | [3] |
| Anabasine | Inhibition observed, specific IC50 not detailed in the provided search results | Not specified | [4][5] |
| N-n-octanoylnornicotine | 310 (MDA-MB-231 cells), 450 (SK-BR-3 cells) | Not directly compared to nicotine | [6] |
| N-(4-hydroxyundecanoyl)anabasine | 20 (MDA-MB-231 cells), ~2 (SK-BR-3 cells) | Not directly compared to nicotine | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the in vitro and cell-based assessment of aromatase inhibition, based on established scientific literature.
In Vitro Aromatase Inhibition Assay using Human Placental Microsomes
This radiometric assay is a standard method for determining the direct inhibitory effect of a compound on aromatase activity.
Materials:
-
Human placental microsomes (commercially available or prepared by differential centrifugation)
-
[1β-³H]-Androstenedione (substrate)
-
NADPH (cofactor)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, human placental microsomes (typically 20-50 µg of protein), and the desired concentration of this compound (or vehicle control). Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiation of Reaction: Start the enzymatic reaction by adding [1β-³H]-androstenedione (substrate, typically at a concentration close to its Km, e.g., 50 nM) and NADPH (cofactor, e.g., 1 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding a sufficient volume of chloroform to extract the steroids. Vortex vigorously and centrifuge to separate the aqueous and organic phases.
-
Separation of Tritiated Water: The aromatization of [1β-³H]-androstenedione results in the release of ³H₂O into the aqueous phase. Carefully transfer a portion of the aqueous supernatant to a new tube.
-
Removal of Unreacted Substrate: Add dextran-coated charcoal to the aqueous sample to adsorb any remaining unreacted [1β-³H]-androstenedione. Incubate on ice and then centrifuge.
-
Quantification: Transfer the charcoal-treated supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of ³H₂O formed is proportional to the aromatase activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell-Based Aromatase Inhibition Assay in MCF-7 Breast Cancer Cells
This assay assesses the ability of a compound to inhibit aromatase activity within a cellular environment, providing insights into its potential therapeutic efficacy.
Materials:
-
MCF-7 human breast cancer cells (aromatase-expressing)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Testosterone (substrate)
-
Test compound (this compound)
-
96-well cell culture plates
-
MTT or other cell viability assay reagents
-
ELISA kit for estradiol quantification
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Hormone Deprivation: Replace the growth medium with a medium containing charcoal-stripped FBS to remove endogenous steroids.
-
Treatment: Treat the cells with various concentrations of this compound in the presence of a fixed concentration of testosterone (e.g., 10 nM). Include control wells with testosterone only (positive control for proliferation) and wells with no testosterone (negative control).
-
Incubation: Incubate the cells for a period sufficient to observe effects on proliferation (e.g., 4-6 days).
-
Assessment of Cell Proliferation:
-
At the end of the incubation period, perform an MTT assay or other cell viability assay to determine the effect of this compound on testosterone-induced cell proliferation.
-
A reduction in cell viability in the presence of this compound and testosterone, compared to testosterone alone, indicates inhibition of estrogen-dependent growth.
-
-
Quantification of Estradiol (Optional):
-
At the end of the treatment period, collect the cell culture supernatant.
-
Quantify the concentration of estradiol in the supernatant using a specific ELISA kit.
-
A dose-dependent decrease in estradiol levels in the this compound-treated wells confirms aromatase inhibition.
-
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation or estradiol production for each this compound concentration. Determine the IC50 value from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
Aromatase Signaling Pathway and Inhibition
Caption: Aromatase converts androgens to estrogens, which promote cell proliferation.
Experimental Workflow for Aromatase Inhibitor Screening
Caption: Workflow for identifying and characterizing aromatase inhibitors.
Mechanism of Action
Kinetic analyses of tobacco alkaloids closely related to this compound, such as nicotine, cotinine, and anabasine, have demonstrated a competitive inhibition mechanism with respect to the androgen substrate.[4][5] This suggests that these compounds likely bind to the active site of the aromatase enzyme, thereby preventing the binding and conversion of androgens to estrogens. While a definitive kinetic analysis for this compound has not been detailed in the reviewed literature, its structural similarity to other competitive inhibitors points towards a similar mechanism of action.
Conclusion and Future Directions
This compound exhibits potent inhibitory activity against human aromatase in vitro, surpassing the potency of nicotine by approximately seven-fold.[1][2][7] This characteristic positions this compound as an interesting lead compound for the development of novel aromatase inhibitors. The provided experimental protocols offer a robust framework for further investigation into its inhibitory kinetics, cellular efficacy, and potential for therapeutic application. Future research should focus on detailed kinetic studies to confirm its mechanism of inhibition, structure-activity relationship studies to potentially enhance its potency and selectivity, and in vivo studies to evaluate its efficacy and safety profile in preclinical models of hormone-dependent diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biology of Aromatase - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of novel aromatase inhibitors using a homogeneous time-resolved fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Myosmine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myosmine, a tobacco alkaloid also found in various foodstuffs, has garnered increasing scientific interest due to its potential toxicological implications. Structurally related to nicotine, this compound exhibits a distinct toxicological profile characterized by genotoxicity, metabolic activation to potentially carcinogenic compounds, and interactions with key enzymatic and neurotransmitter systems. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of this compound, summarizing key data on its chemistry, pharmacokinetics, acute toxicity, genotoxicity, and pharmacodynamics. Detailed methodologies for pivotal experiments are provided, and key signaling pathways are visualized. Notably, this guide also highlights significant gaps in the existing toxicological database for this compound, particularly concerning repeated-dose toxicity, reproductive and developmental effects, and a comprehensive neurotoxicity assessment.
Chemical and Physical Properties
This compound, with the systematic name 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, is a bicyclic alkaloid composed of a pyridine ring and a 3,4-dihydro-2H-pyrrole ring.[1] Its chemical structure is similar to that of nicotine but lacks the N-methyl group and possesses a double bond in the pyrroline ring.
| Property | Value | Reference(s) |
| CAS Number | 532-12-7 | [2] |
| Molecular Formula | C₉H₁₀N₂ | [2] |
| Molecular Weight | 146.19 g/mol | [2] |
| Appearance | Colorless to pale yellow crystalline solid | [1] |
| Melting Point | 42-44 °C | [3] |
| Boiling Point | 244.7 ± 22.0 °C at 760 mmHg | [3] |
| Solubility | Soluble in water (254 g/L at 25 °C) | [4] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of this compound has been partially characterized, primarily in rodent models.
Absorption
Data on the oral absorption and bioavailability of this compound are limited. However, studies on its metabolism following oral administration to rats indicate that it is absorbed from the gastrointestinal tract.[5][6]
Distribution
Following intravenous administration of [¹⁴C]this compound to Long-Evans rats, radioactivity was rapidly distributed.[7] High concentrations of radioactivity were observed in the stomach, salivary glands, and lachrymal glands shortly after administration.[7] At 1 and 4 hours post-administration, the highest levels of radioactivity were found in the accessory genital gland.[7] Notably, high levels of non-extractable radioactivity were present in esophageal tissue and melanin-containing tissues, suggesting potential for accumulation in these areas.[7] The half-life for the disappearance of radioactivity from various tissues was approximately 1 hour.[7]
Metabolism
This compound undergoes extensive metabolism. In Wistar rats treated with oral doses of [³H]this compound, the major metabolites identified in urine were 4-oxo-4-(3-pyridyl)butyric acid (keto acid), accounting for 50-63% of the total radioactivity, and 3-pyridylacetic acid (20-26%).[5][6] Minor metabolites included 3-pyridylmethanol (3-5%), 3'-hydroxythis compound (2%), and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) (1-3%).[5][6]
This compound can also be activated through non-enzymatic pathways. Under acidic conditions, it can undergo nitrosation to form N'-nitrosonornicotine (NNN), a potent esophageal carcinogen, and HPB.[8][9] Peroxidation of this compound, for instance with hydrogen peroxide, can also yield HPB and other metabolites.[10][11]
References
- 1. Nicotinic receptors regulate the dynamic range of dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oecd.org [oecd.org]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tissue distribution and excretion of this compound after i.v. administration to Long-Evans rats using quantitative whole-body autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of this compound in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
Myosmine in Commercial Tobacco Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myosmine, a minor tobacco alkaloid, is a naturally occurring compound in tobacco and is also found in various food products. While present in lower concentrations than nicotine, its toxicological profile warrants careful consideration. This compound is a precursor to the potent carcinogen N'-nitrosonornicotine (NNN) and exhibits its own biological activities, including the ability to induce DNA damage, inhibit aromatase, and modulate neurotransmitter release. This technical guide provides a comprehensive overview of the occurrence of this compound in commercial tobacco products, detailed analytical methodologies for its quantification, and an exploration of its metabolic and signaling pathways. The information presented herein is intended to support research, regulatory, and drug development efforts related to tobacco product constituents and their health effects.
Occurrence of this compound in Commercial Tobacco Products
This compound is consistently detected in a range of commercial tobacco products, including traditional cigarettes, smokeless tobacco, and modern oral nicotine products. The concentration of this compound can vary significantly depending on the tobacco type, curing process, and product design.
Data Presentation: Quantitative Levels of this compound
The following table summarizes the reported concentrations of this compound across various commercial tobacco products.
| Tobacco Product Category | Specific Product Type | This compound Concentration Range (µg/g) | Reference(s) |
| Cigarettes | Tobacco Filler (50 US Brands) | 8.64 - 17.3 | [1] |
| Mentholated vs. Non-mentholated | No significant difference | [1] | |
| Smokeless Tobacco | Nicotine Pouches (on! PLUS) | < 0.055% of nicotine level | [2] |
| E-Cigarettes | E-liquids | 8.7 - 62.7 | [3] |
Analytical Methodologies for this compound Quantification
Accurate quantification of this compound in complex matrices like tobacco is crucial for research and regulatory purposes. Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the predominant analytical techniques employed. The use of isotopically labeled internal standards, such as this compound-d4, is critical for achieving high accuracy and precision by correcting for matrix effects and procedural losses.[4]
Experimental Protocol 1: Quantification of this compound in Tobacco Filler by GC-MS/MS
This protocol is adapted from the methodology described for the analysis of minor tobacco alkaloids in cigarette filler.[1]
1. Sample Preparation:
-
Weigh 400 mg (± 0.5 mg) of the tobacco sample into a 15-mL amber glass vial.
-
Spike the sample with 50 µL of a deuterated internal standard solution (e.g., D3-Nicotine at 0.85 mg/mL, which can be used as an internal standard for this compound).[1]
-
Allow the sample to stand for 15 minutes to permit the internal standard to absorb into the tobacco matrix.[1]
-
Add 1 mL of 2N NaOH and let the mixture stand for 30 minutes.
-
Add 10 mL of methyl tert-butyl ether (MTBE) and agitate the sample for 1 hour.
-
Filter the extract into a GC vial for analysis.
2. GC-MS/MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC or equivalent.
-
Mass Spectrometer: Agilent 7000 Triple Quadrupole MS or equivalent.
-
Column: DB-1701 capillary column (30 m x 0.250 mm ID, 0.25 µm film thickness).[1]
-
Injector: Split/splitless injector at 250°C with a split ratio of 4:1.[1]
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program: Initial temperature of 35°C, hold for 0.75 min; ramp at 80°C/min to 170°C; ramp at 2°C/min to 178°C; finally ramp at 120°C/min to 280°C and hold for 1 min.[1]
-
Transfer Line Temperature: 285°C.[1]
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
3. Quantification:
-
A calibration curve is generated using analytical standards of this compound.
-
The concentration of this compound in the samples is determined from the calibration curve using the measured peak area ratios of the analyte to the internal standard.[4]
Experimental Protocol 2: Quantification of this compound in Oral Nicotine Pouches by UPLC-MS/MS
This protocol is based on the method developed for the analysis of nicotine degradants and impurities in on! PLUS nicotine pouches.[2]
1. Sample Preparation:
-
Prepare calibration standards of this compound at concentrations ranging from 0.025 to 5.0 µg/mL in a methanol/water (70:30, v/v) solution.[2]
-
For the sample, accurately weigh the contents of the nicotine pouch.
-
Add 100 µL of an internal standard solution (e.g., this compound-d4).
-
Add 50 mL of an extraction solution (100 mM ammonium formate buffer, pH 3).
-
Shake the sample on an orbital shaker for 40 minutes at 130 rpm.
-
Allow the sample to settle for approximately 5 minutes.
-
Transfer 100 µL of the sample solution to a filter vial and add 400 µL of 0.3 M ammonium hydroxide.
2. UPLC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters Acquity UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro Mass Spectrometer or equivalent.
-
Column: Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45 (±1) °C.
-
Autosampler Temperature: 10 (±1) °C.
-
Injection Volume: 1 µL.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Mass Spectrometry Parameters: Capillary voltage 0.5 kV, ion source temperature 150°C, desolvation temperature 500°C, cone gas flow 20 L/h, desolvation gas flow 1000 L/h.[2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
3. Quantification:
-
The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualized Experimental and Biological Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to this compound analysis and its biological effects.
Diagram 1: Experimental Workflow for this compound Quantification
Diagram 2: Metabolic Pathway of this compound
Diagram 3: Putative Signaling Pathways of this compound and its Metabolite NNN
Discussion of Biological Activities and Signaling Pathways
This compound's biological significance extends beyond its role as a precursor to NNN. It exhibits several direct and indirect effects on cellular processes.
Metabolic Activation and Carcinogenesis
This compound can be converted to the potent tobacco-specific nitrosamine (TSNA), N'-nitrosonornicotine (NNN), through nitrosation.[5] NNN is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[5] The carcinogenic mechanism of NNN involves metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA adducts.[6][7] These adducts can result in miscoding during DNA replication, leading to mutations in critical genes, such as tumor suppressor genes and oncogenes, thereby initiating and promoting cancer development.[6]
Direct Biological Effects of this compound
-
Genotoxicity: Studies have shown that this compound can induce DNA damage in human cells, indicating its genotoxic potential.[7] This effect is independent of its conversion to NNN.
-
Aromatase Inhibition: this compound has been identified as an inhibitor of aromatase (CYP19A1), the enzyme responsible for the final step in estrogen biosynthesis.[4] It is reportedly sevenfold more potent than nicotine in this regard.[4] By inhibiting aromatase, this compound can reduce the conversion of androgens to estrogens, potentially impacting hormonal homeostasis.[4]
-
Dopamine Release: this compound has been observed to induce the release of dopamine in the brains of adult rats.[2] The precise mechanism of this action is not fully elucidated but suggests that this compound may interact with neuronal signaling pathways, contributing to the complex pharmacology of tobacco.
-
Oxidative Stress: Research indicates that this compound can induce oxidative stress in liver cells, characterized by lipid peroxidation and alterations in antioxidant enzyme activities.[8]
Conclusion
This compound is a prevalent minor alkaloid in commercial tobacco products with a range of biological activities that are of concern to public health. Its role as a precursor to the potent carcinogen NNN is a primary toxicological consideration. Furthermore, its direct effects, including genotoxicity, aromatase inhibition, and modulation of dopamine release, highlight the need for continued research into its mechanisms of action and its contribution to tobacco-related diseases. The analytical methods and pathway information provided in this guide serve as a resource for professionals engaged in the evaluation and regulation of tobacco products and the development of potential therapeutic interventions.
References
- 1. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibition of human aromatase by this compound. | Semantic Scholar [semanticscholar.org]
- 4. Inhibition of human aromatase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]
- 8. Effects of this compound on antioxidative defence in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Myosmine Metabolism and Excretion In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosmine, a minor tobacco alkaloid, is also naturally present in a variety of food products, including nuts, cereals, and certain fruits and vegetables.[1][2][3][4][5] This widespread human exposure necessitates a thorough understanding of its in vivo metabolism and excretion for accurate risk assessment. This compound's chemical structure, featuring a pyrroline ring, makes it susceptible to nitrosation and peroxidation, leading to the formation of potentially carcinogenic compounds.[1][6][7][8][9] This guide provides a comprehensive overview of the current scientific knowledge on this compound metabolism and excretion, with a focus on quantitative data, experimental methodologies, and metabolic pathways.
Quantitative Data on this compound Excretion and Metabolism
The in vivo disposition of this compound has been primarily investigated in rat models. The quantitative data from these studies, detailing excretion routes and the relative abundance of identified metabolites, are summarized below.
Table 1: Excretion of Radioactivity after Administration of Labeled this compound in Rats
| Animal Model | Administration Route & Dose | % of Dose in Urine | % of Dose in Feces | Time Frame | Reference |
| Wistar Rats | Oral, [pyridine-5-³H]this compound (0.001 µmol/kg) | 86.2 ± 4.9 | - | 48 h | [1] |
| Wistar Rats | Oral, [pyridine-5-³H]this compound (0.005 µmol/kg) | 88.9 ± 1.7 | - | 48 h | [1] |
| Wistar Rats | Oral, [pyridine-5-³H]this compound (0.5 µmol/kg) | 77.8 ± 7.3 | - | 48 h | [1] |
| Wistar Rats | Oral, [pyridine-5-³H]this compound (50 µmol/kg) | 75.4 ± 6.6 | - | 48 h | [1] |
| Long-Evans Rats | I.V., [2'-(¹⁴C)]this compound (0.1 mCi/kg) | ~72 | ~15 | 24 h | [6] |
Note: In the Wistar rat study, radioactivity was reported to be completely recovered in urine and feces combined within 48 hours.[1]
Table 2: Urinary Metabolites of this compound in Wistar Rats after Oral Administration
| Metabolite | % of Total Radioactivity in Urine | Reference |
| 4-oxo-4-(3-pyridyl)butyric acid (Keto acid) | 50 - 63 | [1][10] |
| 3-pyridylacetic acid | 20 - 26 | [1][10] |
| 3-pyridylmethanol | 3 - 5 | [1][10] |
| 3'-hydroxythis compound | ~2 | [1][10] |
| 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) | 1 - 3 | [1][10] |
Metabolic Pathways
The metabolism of this compound in vivo proceeds through several key pathways, including ring hydroxylation, oxidation, and nitrosation. The imine structure of this compound is a critical feature that influences its metabolic fate. Peroxidation has also been proposed as a significant activation pathway.[2][3][8]
This compound Metabolic Pathways
Caption: Proposed metabolic pathways of this compound in vivo.
Experimental Protocols
The following sections detail the methodologies employed in key in vivo studies on this compound metabolism and excretion.
Study of this compound Metabolism in Wistar Rats[1]
-
Animal Model: Female Wistar rats (200-250 g).
-
Test Substance: [pyridine-5-³H]this compound.
-
Dosing and Administration: Single oral doses of 0.001, 0.005, 0.5, and 50 µmol/kg body weight. The labeled compound was administered by feeding the rats a piece of an apple to which the this compound solution had been applied.
-
Sample Collection: Urine was collected at 6, 24, and 48 hours post-administration. Feces were collected as a pooled 48-hour sample.
-
Analysis of Radioactivity: Total radioactivity in urine and feces was measured to determine the extent of excretion.
-
Metabolite Identification:
-
Urine samples were centrifuged and the supernatant was concentrated.
-
Metabolites were separated using high-performance liquid chromatography (HPLC) with a C18 column and a gradient elution program.
-
Detection was performed using a UV-diode array detector and a radioactivity monitor.
-
Metabolite structures were confirmed by gas chromatography-mass spectrometry (GC-MS) analysis of silylated derivatives.
-
Experimental Workflow for Wistar Rat Metabolism Study
Caption: Workflow for the in vivo metabolism study of this compound in Wistar rats.
Tissue Distribution and Excretion in Long-Evans Rats[6]
-
Animal Model: Long-Evans rats.
-
Test Substance: [2'-(¹⁴C)]this compound.
-
Dosing and Administration: A single intravenous (i.v.) injection of 0.1 mCi/kg body weight.
-
Sample Collection: Rats were sacrificed at 0.1, 0.25, 1, 4, and 24 hours post-injection. Urine and feces were also collected.
-
Analysis:
-
Quantitative Whole-Body Autoradiography: Freeze-dried or solvent-extracted tissue sections were used to visualize the distribution of radioactivity.
-
Excretion Quantification: Radioactivity in urine and feces was quantified to determine the excretion profile.
-
In Vitro Binding: The binding of radioactivity to esophageal and eye tissue was determined in vitro.
-
Discussion
The available data indicate that this compound is rapidly and extensively metabolized and excreted, primarily via the urine.[1][6] The major metabolites identified are products of oxidation, namely 4-oxo-4-(3-pyridyl)butyric acid and 3-pyridylacetic acid.[1][10] The formation of 3'-hydroxythis compound suggests that hydroxylation of the pyrroline ring is also a relevant metabolic pathway.[1]
Of particular toxicological interest is the formation of 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB).[1][2][3] HPB is a biomarker for the metabolic activation of the potent tobacco-specific nitrosamine, N'-nitrosonornicotine (NNN).[7][9][11] The detection of HPB as a this compound metabolite suggests that this compound can be a precursor to this reactive intermediate. In vitro studies have demonstrated that this compound can be converted to both NNN and HPB upon nitrosation.[7][9] This is a critical consideration for risk assessment, as this compound from both tobacco and dietary sources could potentially contribute to the body burden of carcinogenic nitrosamines.[7][12]
The peroxidation of this compound has also been investigated as an alternative activation pathway that could explain the formation of several of its urinary metabolites, including HPB, keto acid, 3-pyridylacetic acid, and 3-pyridylmethanol.[2][3][8]
Conclusion
This compound undergoes extensive metabolism in vivo, with the majority of the administered dose being excreted in the urine as oxidized metabolites. The formation of HPB, a biomarker of NNN activation, from this compound highlights a potential toxicological concern. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the risk assessment and toxicological profiling of this compound and related compounds. Further research is warranted to fully elucidate the enzymatic processes involved in this compound metabolism and to assess its contribution to human carcinogen exposure from both tobacco and dietary sources.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reaction of the tobacco alkaloid this compound with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vorkommen und Toxikokinetik von Myosmin in Abhängigkeit von Rauchen und Ernährung [agris.fao.org]
- 5. New sources of dietary this compound uptake from cereals, fruits, vegetables, and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue distribution and excretion of this compound after i.v. administration to Long-Evans rats using quantitative whole-body autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Reaction of this compound with Sodium Nitrite in vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. N-Nitrosation of this compound yields HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) and NNN (N-nitrosonornicotine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of this compound in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of the reaction of this compound with sodium nitrite in vitro and in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of this compound, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Myosmine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myosmine, a pyridine alkaloid found in tobacco and various food products, is of significant interest to the scientific community due to its biological activities, including its potential role as a precursor to carcinogenic nitrosamines.[1] This document provides detailed laboratory protocols for the chemical synthesis of this compound, primarily focusing on the condensation of ethyl nicotinate and N-vinyl-2-pyrrolidone. An alternative method involving the pyrolysis of nicotine is also discussed. These protocols are intended to furnish researchers with the necessary information to produce this compound for analytical, toxicological, and drug discovery purposes.
Chemical and Physical Properties of this compound
This compound, with the systematic IUPAC name 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, is a heterocyclic compound consisting of a pyridine ring linked to a dihydropyrrole ring.[2][3] A comprehensive summary of its chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂ | [2][3] |
| Molecular Weight | 146.19 g/mol | [2][3] |
| Melting Point | 42-44 °C | [4] |
| Boiling Point | 82-83 °C at 0.5 mmHg | [1] |
| Appearance | Light yellow powder or crystalline solid | [1] |
| Solubility | Soluble in methanol, ethanol, DMF, and DMSO. Sparingly soluble in water. | [5][6] |
| pKa | 5.26 (25 °C) | [1] |
Synthesis of this compound
Two primary methods for the laboratory synthesis of this compound are detailed below. The first is a robust and commonly cited method involving the condensation of ethyl nicotinate with N-vinyl-2-pyrrolidone, offering a good yield. The second is a pyrolysis-based method starting from nicotine.
Synthesis via Condensation of Ethyl Nicotinate and N-vinyl-2-pyrrolidone
This widely used method involves the base-catalyzed condensation of ethyl nicotinate and N-vinyl-2-pyrrolidone, followed by acidic hydrolysis and decarboxylation to yield this compound.[7][8][9] The overall reported yield for this synthesis is approximately 60-77%.[5][8]
Experimental Protocol:
Step 1: Condensation
-
To a stirred solution of ethyl nicotinate (50 g, 0.331 mol) and sodium methoxide (26.8 g, 0.4965 mol) in 100 mL of toluene, add N-vinyl-2-pyrrolidone (40.5 g, 0.364 mol).[7][8]
-
After 4 hours, cool the mixture to ambient temperature.[7][8]
Step 2: Hydrolysis and Decarboxylation
-
To the cooled reaction mixture, carefully add concentrated hydrochloric acid (102 mL) and water (102 mL).[7][8]
Step 3: Work-up and Purification
-
After cooling, basify the reaction mixture to a pH of 10 by adding a 50% aqueous solution of sodium hydroxide.[7][8]
-
Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) and filter.[7][8]
-
Remove the solvent under reduced pressure.
-
The crude product can be further purified by high vacuum distillation to yield pure this compound.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material (Ethyl Nicotinate) | 50 g (0.331 mol) | [7][8] |
| Starting Material (N-vinyl-2-pyrrolidone) | 40.5 g (0.364 mol) | [7][8] |
| Reagent (Sodium Methoxide) | 26.8 g (0.4965 mol) | [7][8] |
| Solvent (Toluene) | 100 mL | [7][8] |
| Yield | ~60-77% | [5][8] |
| Purity (by GC) | >98% | [5] |
Synthesis via Pyrolysis of Nicotine
An alternative, albeit less common, laboratory-scale synthesis involves the pyrolysis of nicotine over a contact material such as quartz or silica gel.[10] This method can be useful if nicotine is a more readily available starting material.
Experimental Protocol:
-
Pass substantially pure nicotine over 4-mesh quartz chips in a suitable reactor.[10]
-
Maintain the reaction temperature at approximately 570 °C.[10]
-
The pyrolysis products, including this compound, are collected and can be isolated and purified through fractional distillation under reduced pressure.[10]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material (Nicotine) | 220 g | [10] |
| Contact Material | 124 cc of 4-mesh quartz chips | [10] |
| Reaction Temperature | 570 °C | [10] |
Characterization Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Table 3 summarizes key spectroscopic data for this compound.
| Technique | Key Data | Reference |
| ¹³C NMR (in CDCl₃) | Peaks at δ 194.4, 167.1, 153.7, 150.4, 137.0, 134.4, 131.2, 123.3, 114.9, 51.7, 44.2, 23.2, 22.3, and 14.26 ppm | [11] |
| ¹H NMR (in CDCl₃) | Peaks at δ 1.66-2.72 (2H, m), 3.0 (2H, m), 4.13 (1H, t), 7.24 (1H, m), 7.69 (1H, dt), 8.46 (1H, dd), and 8.59 (1H, d) ppm | [11] |
| Mass Spectrometry (GC-MS) | Major ions at m/z 146 (M⁺), 118 | [12] |
| Infrared (IR) Spectroscopy | Characteristic peaks at 2966, 2937, 2855, 2847, 1631, 1613, 1489 cm⁻¹ | [11] |
Visualizations
This compound Synthesis Pathway
The following diagram illustrates the chemical transformation in the synthesis of this compound from ethyl nicotinate and N-vinyl-2-pyrrolidone.
Caption: Synthesis of this compound via condensation and hydrolysis.
Experimental Workflow
The workflow diagram below outlines the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. A convenient synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H10N2 | CID 442649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:532-12-7 | Chemsrc [chemsrc.com]
- 5. US20120209006A1 - Process for the preparation of (r,s)-nicotine - Google Patents [patents.google.com]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. US2381328A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the Quantification of Myosmine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of myosmine in human plasma. This compound, a tobacco alkaloid also present in various food products, is a compound of interest in toxicological studies and for understanding its metabolic pathways due to its potential conversion to the carcinogenic N'-nitrosonornicotine (NNN).[1] The described method utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard (this compound-d4) to ensure high accuracy and precision.[1][2][3] Chromatographic separation is achieved using reversed-phase ultra-high-performance liquid chromatography (UHPLC), followed by detection with a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[1] This method provides the necessary sensitivity and selectivity for the reliable quantification of this compound in human plasma samples.
Introduction
This compound is a minor tobacco alkaloid that is also found in a variety of food items.[2][4] Its presence in biological samples can serve as an indicator of tobacco use or dietary exposure.[2] Accurate and precise quantification of this compound is critical for toxicological assessments and for studying its metabolic fate.[2] Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard like this compound-d4, is a powerful analytical technique that enhances the accuracy and precision of quantitative analysis by correcting for matrix effects and variations during sample preparation and instrumental analysis.[3] This application note provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS with this compound-d4 as the internal standard.[2]
Experimental
Materials and Reagents
-
This compound (≥98% purity)
-
This compound-d4 (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Ammonium formate (≥99%)
-
Drug-free human plasma
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual primary stock solutions of 1 mg/mL.[1]
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water to create working standard solutions for the calibration curve and quality control (QC) samples.[1]
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 primary stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.[1][2]
Sample Preparation
-
Thaw plasma samples at room temperature and vortex to ensure homogeneity.[1]
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound-d4) to the plasma sample.[1]
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).[1]
-
Vortex and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Conditions
A summary of the liquid chromatography and mass spectrometry conditions is provided in Table 1.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[5] |
| Mobile Phase A | 0.1% Formic acid in water[5] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[5] |
| Gradient | 5% B for 0.5 min, linear ramp to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min[1] |
| Flow Rate | 0.4 mL/min[5] |
| Injection Volume | 5 µL[5] |
| Column Temperature | 35 °C |
| Autosampler Temperature | 10 °C[6] |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][5] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1][3][7] |
| MRM Transitions | See Table 2 |
| Source Temperature | 450 °C[8] |
| Ion Spray Voltage | +5500 V[8] |
| Curtain Gas | 20 psi[8] |
| Collision Gas | Medium[8] |
| Ion Source Gas 1 | 60 psi[8] |
| Ion Source Gas 2 | 55 psi[8] |
MRM Transitions
The MRM transitions for this compound and the internal standard, this compound-d4, are listed in Table 2.
Table 2: MRM Transitions for this compound and this compound-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 147.1 | 119.1[5] |
| This compound-d4 | 151.1 | 123.1[5] |
Method Validation and Performance
The analytical method was validated for linearity, sensitivity, accuracy, and precision. The linearity of the method was assessed by constructing a calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) were determined to establish the sensitivity of the method. Accuracy and precision were evaluated by analyzing quality control samples at different concentration levels.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound in human plasma.
Table 3: Quantitative Performance of the LC-MS/MS Method
| Parameter | Result |
| Linearity | |
| Calibration Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Sensitivity | |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Accuracy & Precision | |
| Intra-day Precision (CV%) | <15% |
| Inter-day Precision (CV%) | <15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | |
| Extraction Recovery | >85% |
Expected this compound Concentrations in Human Plasma
The concentration of this compound in plasma can vary depending on factors such as smoking status and diet. Table 4 provides a reference for expected concentration ranges.
Table 4: Reported this compound Concentrations in Human Plasma
| Population | This compound Concentration (Mean ± SD) |
| Smokers (n=25) | 0.30 ± 0.35 ng/mL[2][4] |
| Non-smokers (n=59) | 0.16 ± 0.18 ng/mL[2][4] |
Experimental Workflow and Diagrams
The overall experimental workflow for the quantification of this compound in plasma is depicted in the following diagrams.
Caption: Experimental workflow for this compound quantification in plasma.
Caption: LC gradient elution profile for this compound analysis.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for various research applications, including toxicological studies and the assessment of tobacco exposure. The simple sample preparation procedure and rapid chromatographic analysis allow for a high throughput of samples.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of this compound, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Myosmine by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Myosmine is a minor tobacco alkaloid that is also naturally present in a variety of food products, including nuts, cereals, fruits, and vegetables[1][2]. Structurally related to nicotine, this compound is of significant interest to researchers in toxicology, food safety, and drug development due to its potential physiological effects and its role as a precursor to carcinogenic N-nitrosamines[3][4]. Accurate and sensitive quantification of this compound is crucial for assessing human exposure from both dietary intake and tobacco use[3][5].
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound, offering high selectivity and sensitivity[5]. For robust and precise quantification, isotope dilution mass spectrometry is the gold standard. This method involves the use of a stable isotope-labeled internal standard, such as this compound-d4, which is chemically identical to the analyte but has a higher mass[5][6]. This internal standard corrects for variations during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision[4][5].
This document provides detailed protocols for the sample preparation and GC-MS analysis of this compound in various matrices, tailored for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize typical GC-MS parameters, characteristic mass spectral ions, and method validation data for the analysis of this compound.
Table 1: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
| Parameter | Setting |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., 5% phenyl-methylpolysiloxane, DB-5ms)[1][6] |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min)[1] |
| Injection Mode | Splitless (1 µL injection volume)[1][6] |
| Injector Temp. | 250 °C[1][7] |
| Oven Program | Example 1: 35°C (hold 0.75 min), ramp 80°C/min to 170°C, ramp 2°C/min to 178°C, ramp 120°C/min to 280°C (hold 1 min)[6] |
| Example 2: Start 80°C (hold 1 min), ramp 20°C/min to 280°C (hold 5 min)[4] | |
| MS Transfer Line | 280 °C[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4][6][7] |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan (m/z 40-300)[6][7] |
Table 2: Characteristic Mass Spectrometry Ions for this compound and this compound-d4
| Compound | Molecular Formula | Molecular Ion (M+) [m/z] | Major Fragment Ion(s) [m/z] | Neutral Loss [Da] |
|---|---|---|---|---|
| This compound | C₉H₁₀N₂[1] | 146[1][2][4] | 118, 119[1][4][6] | 28 (Ethene)[1] |
| This compound-d4 | C₉H₆D₄N₂[1] | 150[1][2][4] | 122[1][4][6] | 28 (Ethene)[1] |
Table 3: Summary of Validated Method Performance Characteristics
| Matrix | Linearity Range | Correlation Coefficient (r²) | LOD | Accuracy | Precision (CV) |
|---|---|---|---|---|---|
| Food Matrices | 10-1000 pg[6] | >0.995[6] | 15 ± 5 pg[6] | Not Stated | Not Stated |
| Tobacco Filler | Not Stated | Not Stated | 0.03 - 0.12 µg/g[6] | 96.8 – 112.4%[6] | 0.4 – 3.3%[6] |
Experimental Protocols
Detailed methodologies are essential for the successful replication and validation of analytical methods.
Preparation of Standards
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 standards in a suitable solvent such as methanol or acetonitrile[1].
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solutions to create a calibration curve covering the expected concentration range of the samples (e.g., 1-100 ng/mL)[1].
-
Internal Standard Spiking Solution: Prepare a this compound-d4 solution at a concentration that provides a robust signal without saturating the detector (e.g., 1 µg/mL or 10 µg/mL)[4].
Sample Preparation Protocols
The choice of sample preparation protocol depends on the matrix. An internal standard (this compound-d4) should be added to every sample and calibration standard before extraction to ensure accurate quantification[5].
Protocol 2.1: Liquid-Liquid Extraction (LLE) for Food and Biological Fluids (Plasma, Saliva)
This protocol is adapted for various matrices by adjusting the initial sample size and homogenization steps[4][6][8].
-
Sample Aliquoting: Homogenize solid samples (e.g., 10 g of a food sample) or take a specific volume of a liquid sample (e.g., 1 mL of plasma)[4][6].
-
Internal Standard Spiking: Add a known amount of this compound-d4 internal standard solution to each sample[6][8].
-
Basification: Adjust the sample pH to >10 by adding a strong base (e.g., 1 mL of 2N NaOH or 100 µL of 1M NaOH)[6][8]. Allow the sample to stand for at least 30 minutes for tobacco samples[6].
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., 5-10 mL of dichloromethane or methyl tert-butyl ether)[4][6][8].
-
Agitation: Vigorously mix the sample for an extended period (e.g., vortex for 2 minutes or agitate for 1 hour) to ensure efficient extraction[6][8].
-
Phase Separation: Centrifuge the sample (e.g., at 3000-3500 rpm for 5-10 minutes) to achieve a clear separation of the aqueous and organic layers[4][8].
-
Collection: Carefully transfer the organic layer to a clean tube[4][8].
-
Concentration: Evaporate the organic extract to dryness under a gentle stream of nitrogen at room temperature[4][6][8].
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of a solvent suitable for GC-MS injection (e.g., ethyl acetate)[8].
-
Analysis: Transfer the reconstituted sample to a GC vial, and it is ready for injection[6][8].
Protocol 2.2: Solid-Phase Extraction (SPE) for Aqueous Samples (Urine)
This protocol is suitable for cleaning up complex aqueous samples like urine[8].
-
Aliquoting: Add 50 µL of the urine sample to a tube or a well in a 96-well plate[8].
-
Internal Standard Spiking: Add 50 µL of the this compound-d4 internal standard solution[8].
-
Acidification: Add 150 µL of 0.5% formic acid to each sample[8].
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge or plate by passing 1 mL of methanol followed by 1 mL of water[8].
-
Sample Loading: Load the acidified sample onto the SPE sorbent[8].
-
Washing: Wash the sorbent with 1 mL of water, followed by 1 mL of methanol to remove interferences[8].
-
Elution: Elute the this compound and this compound-d4 from the sorbent using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube or plate[8].
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a suitable solvent for analysis[8].
GC-MS Analysis
-
Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 1. Optimize the temperature program and other parameters for your specific instrument and column to achieve good chromatographic separation.
-
Sequence Generation: Create a sequence that includes solvent blanks, a multi-point calibration curve, quality control (QC) samples, and the unknown samples.
-
Injection: Inject 1 µL of the reconstituted extract from the prepared samples into the GC-MS system[1].
-
Data Acquisition: Acquire data in either full scan mode to confirm the fragmentation pattern or in Selected Ion Monitoring (SIM) mode for maximum sensitivity and quantitative performance. For SIM mode, monitor the ions listed in Table 2[4][6].
Data Processing and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the selected ions of both this compound and this compound-d4.
-
Calibration Curve: For each calibration standard, calculate the peak area ratio of the analyte (this compound) to the internal standard (this compound-d4). Plot this ratio against the known concentration of this compound in the standards to generate a linear calibration curve[4].
-
Quantification: Calculate the peak area ratio for each unknown sample and determine its this compound concentration by interpolating from the calibration curve[4].
Visualizations
This compound Fragmentation Pathway
The primary fragmentation of this compound in an EI source involves a characteristic neutral loss of ethene (28 Da) from the pyrroline ring[1].
Caption: Proposed EI fragmentation pathway of this compound.
Generalized Experimental Workflows
Workflow 1: Liquid-Liquid Extraction (LLE)
Caption: Generalized workflow for LLE sample preparation.
Workflow 2: Solid-Phase Extraction (SPE)
Caption: Generalized workflow for SPE sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of this compound, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Protocol for Myosmine Extraction from Tobacco Leaves: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myosmine, a minor alkaloid found in Nicotiana species, is of growing interest to the scientific community due to its structural relationship to nicotine and its potential physiological activities. This document provides a comprehensive protocol for the extraction and purification of this compound from tobacco leaves. The methodology is based on a classic acid-base extraction technique to isolate total alkaloids, followed by a multi-step purification process including liquid-liquid extraction, preparative column chromatography, and final crystallization. This protocol is designed to yield this compound of sufficient purity for research and drug development applications. Quantitative data on typical this compound content in tobacco is provided for reference.
Introduction
This compound (3-(1-Pyrrolin-2-yl)pyridine) is a naturally occurring alkaloid in various species of the Nicotiana plant, including Nicotiana tabacum, the primary species used in commercial tobacco products.[1] Its concentration in tobacco is significantly lower than that of nicotine.[1] The accurate extraction and quantification of this compound are crucial for research into its pharmacological effects, its role as a potential biomarker, and its use as a precursor in synthetic chemistry.
This protocol outlines a robust method for the isolation of this compound from tobacco leaves. The fundamental principle involves an acid-base extraction, which leverages the basic nature of alkaloids to separate them from the bulk of the plant matrix. Subsequent purification steps are designed to separate this compound from the more abundant nicotine and other related alkaloids.
Quantitative Data on this compound in Tobacco
The concentration of this compound in tobacco can vary depending on the tobacco type, curing methods, and stalk position. The following table summarizes typical this compound content found in tobacco products.
| Tobacco Product/Type | This compound Concentration (µg/g) | Reference(s) |
| U.S. Cigarette Brands (filler) | 8.64 - 17.3 | [2] |
| Whole Tobacco | Quantifiable amounts alongside other alkaloids | [1] |
Experimental Protocol: this compound Extraction and Purification
This protocol is divided into three main stages:
-
Acid-Base Extraction of Total Alkaloids: Isolation of a crude alkaloid mixture from dried tobacco leaves.
-
Purification of this compound: Separation of this compound from other alkaloids, primarily nicotine, using column chromatography.
-
Final Purification and Isolation: Crystallization of this compound to achieve high purity.
Materials and Reagents
-
Dried and ground tobacco leaves (Nicotiana tabacum)
-
5% (v/v) Acetic Acid in deionized water
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography, 70-230 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Petroleum Ether
-
Rotary Evaporator
-
Chromatography column
-
pH meter or pH strips
-
Standard laboratory glassware
Stage 1: Acid-Base Extraction of Total Alkaloids
This stage aims to extract the total alkaloid content from the tobacco leaves into a crude extract.
Protocol:
-
Maceration: Weigh 100 g of finely ground, dried tobacco leaves and place them in a large beaker or flask. Add 1 L of 5% acetic acid solution. Stir the mixture for 4-6 hours at room temperature to allow the acidic solution to protonate the alkaloids, forming water-soluble salts.
-
Filtration: Filter the mixture through cheesecloth or a Büchner funnel to separate the acidic extract from the solid plant material. Wash the plant material with an additional 200 mL of 5% acetic acid to ensure maximum recovery of alkaloids. Combine the filtrates.
-
Basification: Cool the acidic extract in an ice bath. Slowly add a 5 M NaOH solution while stirring until the pH of the solution reaches 10-11. This deprotonates the alkaloid salts, converting them into their free base form, which are less soluble in water and more soluble in organic solvents.
-
Liquid-Liquid Extraction: Transfer the basified aqueous solution to a large separatory funnel. Add 500 mL of dichloromethane and shake vigorously for 5-10 minutes, periodically venting the funnel. Allow the layers to separate. The organic layer (bottom layer) will contain the free base alkaloids.
-
Collection of Organic Phase: Drain the lower organic layer into a clean flask. Repeat the extraction of the aqueous layer two more times with 300 mL portions of dichloromethane.
-
Drying and Concentration: Combine all the organic extracts and dry over anhydrous sodium sulfate for at least 30 minutes. Decant or filter the dried organic solution to remove the sodium sulfate. Concentrate the organic extract using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude alkaloid oil.
Stage 2: Purification of this compound by Column Chromatography
This stage separates this compound from other alkaloids in the crude extract.
Protocol:
-
Column Preparation: Prepare a silica gel slurry in hexane and pack it into a chromatography column (e.g., 5 cm diameter x 50 cm length). The amount of silica should be approximately 50 times the weight of the crude extract.
-
Sample Loading: Dissolve the crude alkaloid oil in a minimal amount of the initial mobile phase (e.g., Hexane:Ethyl Acetate 95:5) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity. Start with a non-polar solvent system and gradually increase the polarity to separate the alkaloids based on their affinity for the stationary phase. A suggested gradient is as follows:
-
Hexane:Ethyl Acetate (95:5)
-
Hexane:Ethyl Acetate (90:10)
-
Hexane:Ethyl Acetate (80:20)
-
Hexane:Ethyl Acetate (50:50)
-
Ethyl Acetate:Methanol (95:5)
-
-
Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light at 254 nm or Dragendorff's reagent). This compound is more polar than nicotine and will elute later.
-
Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and concentrate them using a rotary evaporator.
Stage 3: Final Purification by Crystallization
This final step aims to obtain pure, crystalline this compound.
Protocol:
-
Dissolution: Dissolve the concentrated this compound fraction from the previous step in a minimal amount of a suitable hot solvent in which this compound is sparingly soluble at room temperature but soluble when heated. A mixture of petroleum ether and a small amount of ethyl acetate can be effective.[3]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate crystallization. Pure this compound should precipitate as crystals.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold petroleum ether to remove any remaining impurities. Dry the crystals under vacuum to obtain pure this compound.
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the this compound extraction and purification protocol.
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathways and Logical Relationships
The core principle of this extraction protocol is based on the pH-dependent solubility of alkaloids. The following diagram illustrates this logical relationship.
Caption: Logic of Alkaloid Solubility in Acid-Base Extraction.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Nicotine and other tobacco alkaloids are toxic. Avoid inhalation, ingestion, and skin contact.
-
Sodium hydroxide is corrosive. Handle with care.
Conclusion
The protocol described provides a comprehensive framework for the successful extraction and purification of this compound from tobacco leaves. The application of acid-base extraction followed by chromatographic separation and crystallization is a reliable method for obtaining this compound of high purity suitable for a range of research and development purposes. It is important to note that the yields of this compound will be significantly lower than that of nicotine, and optimization of the chromatographic separation may be required depending on the specific tobacco source and desired purity.
References
Application Notes and Protocols for the Use of Myosmine-d4 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosmine is a tobacco alkaloid also present in various food products and nuts.[1] Its significance in research and drug development stems from its potential conversion to the carcinogenic N'-nitrosonornicotine (NNN), making its accurate quantification in biological and dietary matrices crucial for toxicological assessment and exposure studies.[1][2] Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for this purpose, and this compound-d4, a deuterated analog of this compound, serves as an ideal internal standard.[3]
This compound-d4 co-elutes with the native this compound, exhibits similar ionization efficiency, and is distinguishable by its mass-to-charge ratio.[3] This allows for the correction of variations during sample preparation and instrumental analysis, thereby minimizing matrix effects and leading to highly accurate and precise quantification.[4][5] This document provides detailed application notes and protocols for the use of this compound-d4 as an internal standard in mass spectrometry.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound in various matrices, determined using mass spectrometry with this compound-d4 as the internal standard.
Table 1: this compound Concentrations in Various Food Products Determined by GC-MS using this compound-d4 Internal Standard.[6]
| Food Product | This compound Concentration (ng/g) |
| Maize | 0.3 ± 0.1 |
| Rice | 0.2 ± 0.1 |
| Wheat flour | 0.7 ± 0.2 |
| Millet | 0.4 ± 0.1 |
| Potato | 2.8 ± 0.8 |
| Milk | 0.5 ± 0.1 |
| Cocoa | 0.6 ± 0.2 |
| Popcorn | 3.1 ± 0.9 |
| Tomato | 0.2 ± 0.1 |
| Carrot | 0.02 ± 0.01 |
| Pineapple | 0.1 ± 0.0 |
| Kiwi | 0.1 ± 0.0 |
| Apples | 0.1 ± 0.0 |
| Cream | 6.1 ± 1.8 |
Table 2: Method Validation Parameters for this compound Analysis in Human Urine and Saliva.[7]
| Parameter | Human Urine (LC-MS/MS) | Human Saliva (GC-MS) |
| Linear Range | 0.5 - 100 ng/mL | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | >0.995 | >0.996 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | <10% | <8% |
| Inter-day Precision (%CV) | <12% | <10% |
| Accuracy (% Recovery) | 88% - 105% | 92% - 108% |
| Matrix Effect | <15% | <13% |
Table 3: Mass Spectral Data for this compound and this compound-d4.[8]
| Compound | Molecular Ion (M+) [m/z] | Major Fragment Ion [m/z] | Neutral Loss [Da] |
| This compound | 146 | 118 | 28 |
| This compound-d4 | 150 | 122 | 28 |
Experimental Protocols
Detailed methodologies for the quantification of this compound using this compound-d4 as an internal standard are provided below for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Quantification of this compound in Human Plasma and Saliva by LC-MS/MS
This protocol is adapted from validated procedures for the analysis of this compound in biological fluids.[1]
1. Materials and Reagents
-
This compound (≥98% purity)
-
This compound-d4 (≥98% purity, isotopic purity ≥99%)[1]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Human plasma and saliva (drug-free)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual primary stock solutions.[1]
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) methanol:water.[1]
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 primary stock solution with 50:50 (v/v) methanol:water.[1]
3. Sample Preparation
-
For Human Plasma:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound-d4).[1]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).[1]
-
-
For Human Saliva:
4. LC-MS/MS Conditions
-
UHPLC System:
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[2]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Gradient: A typical gradient starts with 5% B, ramps to 95% B, holds, and then re-equilibrates.[1][2]
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
-
Mass Spectrometer:
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to this compound-d4 against the concentration of the this compound calibration standards.[3]
-
Use a linear regression model (e.g., with a weighting factor of 1/x or 1/x²) to fit the calibration curve.[3]
-
Determine the concentration of this compound in the samples from this curve.[2]
Protocol 2: Quantification of this compound in Food Samples by GC-MS
This protocol is based on established methodologies for the analysis of this compound in dietary sources.[6][9]
1. Materials and Reagents
-
This compound
-
This compound-d4
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
2. Sample Preparation
-
Add 50 mL of 1 M NaOH to the homogenized sample.[6]
-
Spike the sample with a known amount of this compound-d4 internal standard solution.[6][9]
-
Perform liquid-liquid extraction with 3 x 50 mL of CH2Cl2 by vigorous shaking for 30 minutes.[6]
-
Combine the organic phases and dry over anhydrous Na2SO4.[6]
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.[6][9]
3. GC-MS Conditions
-
GC System:
-
Mass Spectrometer:
4. Quantification
-
The concentration of this compound is determined by comparing the peak area ratio of the characteristic ions of this compound to those of this compound-d4 against a calibration curve prepared in a similar matrix.[2]
Visualizations
Caption: LC-MS/MS experimental workflow for this compound analysis.
Caption: Logic of Isotope Dilution Mass Spectrometry.
Caption: Simplified metabolic activation pathways of this compound.
References
Application Note: Solid-Phase Extraction (SPE) for Myosmine Cleanup in Food Matrices
Introduction
Myosmine, a pyridine alkaloid structurally related to nicotine, has been identified in a variety of food products, including cereals, fruits, vegetables, and dairy products.[1][2][3][4] Its presence in the food chain is a subject of interest due to its potential to form N'-nitrosonornicotine (NNN), a known carcinogen, through nitrosation.[1] Accurate quantification of this compound in complex food matrices is therefore crucial for food safety and toxicological assessments. Solid-phase extraction (SPE) is a widely utilized sample cleanup technique that effectively removes interfering compounds from sample extracts, leading to improved accuracy and lower detection limits in subsequent analyses by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5] This application note provides a detailed protocol for the cleanup of this compound in food samples using C18 SPE cartridges.
Analytical Challenge
Food matrices are inherently complex, containing a wide range of compounds such as fats, proteins, carbohydrates, and pigments that can interfere with the accurate quantification of this compound.[6][7] These matrix effects can lead to signal suppression or enhancement in mass spectrometry-based detection methods, resulting in inaccurate measurements.[5] An effective cleanup step is therefore essential to isolate this compound from these interfering components.
Solution: Solid-Phase Extraction (SPE)
SPE offers a robust and efficient method for the cleanup of this compound from food extracts.[1][8] The use of a reversed-phase sorbent, such as C18, allows for the retention of the moderately polar this compound while more polar interferences are washed away. Subsequent elution with an appropriate organic solvent provides a cleaner sample extract for instrumental analysis. The use of a deuterated internal standard, such as this compound-d4, is highly recommended to compensate for any analyte loss during sample preparation and to correct for matrix effects.[5][9][10]
Quantitative Data Summary
The following tables summarize the concentrations of this compound found in various food products and the analytical performance of methods utilizing SPE for cleanup.
Table 1: this compound Concentrations in Various Food Products
| Food Product | This compound Concentration (ng/g) | Reference |
| Maize | 0.3 ± 0.1 | [10] |
| Rice | 0.2 ± 0.1 | [10] |
| Wheat flour | 0.7 ± 0.2 | [10] |
| Millet | 0.4 ± 0.1 | [10] |
| Potato | 0.7 - 2.8 ± 0.8 | [1][10] |
| Milk (3.5% fat) | 0.3 - 0.6 | [1][10] |
| Cream (30% fat) | 6.1 ± 1.8 | [1][10] |
| Peanuts (roasted) | 0.2 - 3.9 | [1] |
| Hazelnuts (roasted) | 0.3 - 2.1 | [1] |
| Cocoa Powder | 0.4 - 0.6 ± 0.2 | [1][10] |
| Popcorn | 3.1 ± 0.9 | [10] |
| Tomato | 0.2 ± 0.1 | [10] |
| Carrot | 0.02 ± 0.01 | [1][10] |
| Pineapple | 0.1 ± 0.0 | [10] |
| Kiwi | 0.1 ± 0.0 | [10] |
| Apples | 0.1 ± 0.0 | [10] |
Note: this compound was not detectable in lettuce, spinach, cucumber, onion, banana, tangerines, and grapes in the cited studies.[1][4]
Table 2: Analytical Performance of this compound Quantification using SPE Cleanup
| Analytical Method | Matrix | Limit of Detection (LOD) | Recovery Rate (%) | Reference |
| GC-MS | Various Foods | 15 ± 5 pg | 51.6 - 90.5 | [2][10] |
| HS-SPME-GC-MS/MS | Chocolate | 0.000110 mg/kg | Not Reported | [10] |
Experimental Protocols
Protocol 1: this compound Extraction and SPE Cleanup from Food Samples for GC-MS Analysis
This protocol is adapted from the methodology described by Tyroller et al. (2002).[10]
1. Materials and Reagents
-
This compound standard
-
This compound-d4 (internal standard)
-
Dichloromethane (CH2Cl2)
-
Sodium hydroxide (NaOH), 1 M
-
Anhydrous sodium sulfate (Na2SO4)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Methanol (MeOH)
-
Water (HPLC grade)
-
Ethyl acetate
2. Sample Preparation and Extraction
-
Homogenize 10 g of the food sample.
-
Add a known amount of this compound-d4 internal standard solution to the homogenized sample.
-
Add 50 mL of 1 M NaOH to the sample and mix thoroughly.
-
Perform a liquid-liquid extraction by adding 50 mL of dichloromethane and shaking vigorously for 30 minutes. Repeat the extraction two more times with fresh dichloromethane.
-
Combine the organic phases.
-
Dry the combined organic extract over anhydrous Na2SO4.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
3. Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Pre-condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not allow the cartridge to go dry.
-
Loading: Apply the concentrated extract from step 2.7 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and this compound-d4 from the cartridge with 5 mL of dichloromethane.
-
Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 100 µL) of ethyl acetate for GC-MS analysis.
4. GC-MS Analysis
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).[9]
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
MS Detection: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for target ions of this compound and this compound-d4.
Diagrams
Caption: Experimental workflow for this compound cleanup in food matrices using SPE.
Caption: Step-by-step process within the C18 SPE cartridge for this compound cleanup.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New sources of dietary this compound uptake from cereals, fruits, vegetables, and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. researchgate.net [researchgate.net]
- 8. repozytorium.p.lodz.pl [repozytorium.p.lodz.pl]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Myosmine in Nuts and Cereals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosmine (3-(1-pyrrolin-2-yl)pyridine) is a pyridine alkaloid structurally related to nicotine, traditionally considered a minor alkaloid in tobacco.[1] However, recent studies have revealed its presence in a variety of food products, including nuts and cereals.[1][2][3][4][5] The discovery of this compound in the food chain is of significant interest due to its potential to be nitrosated to form N'-nitrosonornicotine (NNN), a known carcinogen.[1] Accurate and robust analytical methods are therefore crucial for the quantification of this compound in food matrices to assess dietary exposure and ensure consumer safety.
This document provides detailed application notes and protocols for the quantification of this compound in nuts and cereals using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound in various nuts and cereals. These values have been compiled from multiple studies and are presented to provide a comparative overview.
Table 1: this compound Concentrations in Nuts
| Food Item | This compound Concentration (ng/g) | Reference |
| Peanuts (roasted) | 0.2 - 3.9 | [1] |
| Hazelnuts (roasted) | 0.3 - 2.1 | [1] |
Table 2: this compound Concentrations in Cereals
| Food Item | This compound Concentration (ng/g) | Reference |
| Maize (raw) | 1.3 ± 0.4 | [2] |
| Popcorn | High content | [2] |
| Rice (husked, raw) | 0.6 ± 0.4 (range: 0.19-1.15) | [2] |
| Wheat Flour | Data available | [2][3][4][5] |
| Millet | Data available | [2][3][4][5] |
Experimental Protocols
Accurate quantification of this compound in complex food matrices like nuts and cereals requires robust analytical methods. The use of a stable isotope-labeled internal standard, such as this compound-d4, is highly recommended to compensate for matrix effects and variations during sample preparation and analysis.[6][7]
Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from the methodology described by Tyroller et al. (2002).[8]
1. Sample Preparation and Extraction:
-
Homogenization: Homogenize 10 g of the nut or cereal sample to a fine powder.[1][6] For solid samples, freeze-drying before grinding can improve homogeneity.[1]
-
Alkalinization: Add 50 mL of 1 M NaOH to the homogenized sample.[8]
-
Internal Standard Spiking: Spike the sample with a known amount of this compound-d4 internal standard solution.[6][8]
-
Liquid-Liquid Extraction: Perform extraction with 3 x 50 mL of dichloromethane (CH2Cl2) by vigorous shaking for 30 minutes.[6][8]
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate (Na2SO4). Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.[6][8]
2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Apply the concentrated extract to a pre-conditioned SPE cartridge.[1][8]
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 20% methanol in water.[8]
-
Elute this compound and this compound-d4 with 5 mL of CH2Cl2.[8]
-
Evaporate the eluate to dryness and reconstitute in a suitable volume of solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.[8]
3. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6][8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
-
Injection: 1 µL in splitless mode.[8]
-
Oven Temperature Program:
-
Mass Spectrometer:
4. Quantification:
-
Construct a calibration curve using standards of this compound with a constant concentration of this compound-d4.
-
Calculate the ratio of the peak area of this compound to the peak area of this compound-d4 for both standards and samples.[7]
-
Determine the concentration of this compound in the samples from the calibration curve.[7][8]
Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for a UPLC-MS/MS method.
1. Sample Preparation (QuEChERS-based):
-
Homogenization: Homogenize 5-10 g of the nut or cereal sample.[8]
-
Internal Standard Spiking: Add a known amount of this compound-d4 internal standard solution.[7][8]
-
Extraction: Add 10 mL of water and 10 mL of acetonitrile, followed by QuEChERS extraction salts.[8]
-
Shake vigorously and centrifuge.
-
Take an aliquot of the acetonitrile supernatant for cleanup or direct analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A UPLC or HPLC system.
-
Column: A reversed-phase column (e.g., C18) is commonly used.[1]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate is typically employed.[7]
-
Mass Spectrometer: A tandem mass spectrometer.
3. Quantification:
-
Similar to the GC-MS method, quantification is based on the ratio of the peak area of the analyte to the internal standard, using a calibration curve.[7]
Visualizations
Caption: General workflow for this compound quantification in nuts and cereals.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New sources of dietary this compound uptake from cereals, fruits, vegetables, and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Detection of Myosmine in Human Saliva
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosmine, a minor tobacco alkaloid, is also present in various food items, leading to widespread human exposure. Its potential role as a precursor to carcinogenic tobacco-specific N'-nitrosamines (TSNAs) necessitates accurate and sensitive analytical methods for its detection in biological matrices such as human saliva. Saliva offers a non-invasive and readily accessible medium for biomonitoring. This document provides detailed application notes and protocols for the determination of this compound in human saliva using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The primary analytical techniques for the quantification of this compound in biological samples are GC-MS and LC-MS/MS. These methods offer high selectivity and sensitivity, crucial for detecting the typically low concentrations of this compound in saliva. The use of stable isotope-labeled internal standards, such as this compound-d4, is highly recommended to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analytical methods described. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.03 - 0.12 µg/g (in tobacco matrix) | Not explicitly stated for saliva |
| Limit of Quantitation (LOQ) | ~5 ng/mL (in biological fluids) | 0.15 - 0.6 ng/mL (in human urine) |
| Linearity (r²) | > 0.995 | > 0.99 |
| Recovery | 51.6% to 90.5% (matrix dependent) | > 88% (in human urine) |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| This compound Concentration in Saliva (Smokers) | 2.54 ± 2.68 ng/mL[1] | Not explicitly stated |
| This compound Concentration in Saliva (Non-smokers) | 0.73 ± 0.65 ng/mL[1] | Not explicitly stated |
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The method involves the extraction of this compound from the saliva matrix, followed by separation on a gas chromatograph and detection by a mass spectrometer. The use of an internal standard, such as this compound-d4, is crucial for accurate quantification.
Experimental Protocol
1. Saliva Sample Collection and Preparation:
-
Collection: Collect whole saliva samples in sterile polypropylene tubes. To minimize enzymatic degradation and bacterial growth, samples should be placed on ice immediately after collection and stored at -80°C until analysis.
-
Pre-treatment: Thaw saliva samples at room temperature. Centrifuge at 4,000 rpm for 10 minutes to pellet cellular debris and other particulate matter. Use the clear supernatant for extraction.
-
Internal Standard Spiking: To 1 mL of saliva supernatant, add a known amount of this compound-d4 internal standard solution (e.g., 100 µL of 1 µg/mL solution).
-
Alkalinization: Adjust the pH of the sample to >10 by adding 1 M NaOH. This step is crucial for the efficient extraction of alkaloids.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of dichloromethane to the alkalinized saliva sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.
-
-
Drying and Concentration:
-
Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent for GC-MS analysis, such as ethyl acetate or methanol. Transfer the reconstituted sample to a GC vial with a micro-insert.
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890 GC or equivalent.
-
Mass Spectrometer: Agilent 7000 Triple-Quad detector or equivalent.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless injection (1 µL).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
Experimental Workflow Diagram (GC-MS)
Caption: Workflow for GC-MS analysis of this compound in saliva.
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Application Note
LC-MS/MS offers high sensitivity and specificity for the analysis of this compound in complex biological matrices like saliva. This method typically involves a simpler sample preparation procedure, often protein precipitation, followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer in MRM mode. The use of a deuterated internal standard like this compound-d4 is essential for achieving accurate and precise quantification.
Experimental Protocol
1. Saliva Sample Collection and Preparation:
-
Collection: Collect whole saliva samples into sterile polypropylene tubes. For immediate analysis, keep samples on ice. For long-term storage, freeze at -80°C.
-
Pre-treatment: Thaw frozen saliva samples at room temperature. Centrifuge at 4,000 rpm for 10 minutes to remove particulate matter.
-
Internal Standard Spiking: To 100 µL of the clear saliva supernatant in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4).
-
Protein Precipitation:
-
Add 200 µL of ice-cold methanol to the sample to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer and Evaporation:
-
Transfer the clear supernatant to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
2. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 5% B, hold for 0.5 min.
-
Linear ramp to 95% B over 2.5 min.
-
Hold at 95% B for 1 min.
-
Return to 5% B in 0.1 min and re-equilibrate for 0.9 min.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Q1: 147.1 -> Q3: 119.1
-
MRM Transition for this compound-d4: Q1: 151.1 -> Q3: 123.1
-
Experimental Workflow Diagram (LC-MS/MS)
Caption: Workflow for LC-MS/MS analysis of this compound in saliva.
Section 3: Enzyme-Linked Immunosorbent Assay (ELISA)
As of the date of this document, there are no commercially available ELISA kits specifically designed for the detection of this compound in human saliva found in the public literature. The development of such an assay would require the generation of specific antibodies that can bind to this compound with high affinity and selectivity. While ELISA is a powerful technique for the quantification of various analytes in saliva, its application for small molecules like this compound is less common compared to chromatographic methods.
Logical Relationship for Immunoassay Development
Caption: Logical steps for developing an ELISA for this compound.
Conclusion
Both GC-MS and LC-MS/MS are suitable and powerful techniques for the quantitative analysis of this compound in human saliva. The choice between the two methods will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. LC-MS/MS generally offers higher sensitivity and simpler sample preparation. The protocols provided here serve as a detailed guide for researchers to establish robust and reliable methods for this compound biomonitoring. The use of an appropriate internal standard is critical for achieving high-quality, reproducible data.
References
Application of Myosmine in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosmine, a minor tobacco alkaloid also found in various nuts and food products, is a structural analog of nicotine. Its presence in the human diet and its pharmacological activity have garnered interest in the neuroscience community. This compound interacts with nicotinic acetylcholine receptors (nAChRs), albeit with lower affinity than nicotine, and exhibits a range of effects on the central nervous system. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, targeting researchers, scientists, and professionals in drug development.
Pharmacological Profile of this compound
This compound's primary known target in the central nervous system is the α4β2 nicotinic acetylcholine receptor, a key receptor subtype involved in nicotine addiction, cognition, and various neurological disorders. Additionally, this compound has been shown to inhibit the enzyme aromatase.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound's interaction with its known molecular targets and its effects in behavioral paradigms.
| Parameter | Value | Target/Test | Species/System | Reference(s) |
| Binding Affinity (Ki) | 3300 nM (3.3 µM) | α4β2 nAChR | Not Specified | [1][2] |
| Inhibitory Concentration (IC50) | 33 ± 2 µM | Aromatase | Human | [3] |
| Lowest Effective Dose (Locomotor Activity) | 10 mg/kg (i.p.) | Decreased Activity | Rat | [4] |
| Dose Range (Locomotor Activity) | 10-50 mg/kg (i.p.) | Decreased Activity | Rat | [4] |
Key Applications in Neuroscience Research
This compound can be utilized as a tool in several areas of neuroscience research:
-
Probing Nicotinic Acetylcholine Receptor Function: Due to its lower affinity for α4β2 nAChRs compared to nicotine, this compound can be used as a weak agonist or partial agonist to study the nuanced roles of these receptors in neuronal signaling and behavior.
-
Investigating Neurotransmitter Release: this compound has been shown to influence dopamine release, a critical neurotransmitter in reward and motor control.
-
Behavioral Pharmacology: this compound induces distinct behavioral effects, such as decreased locomotor activity, which can be used to study the underlying neural circuits.
-
Neuroendocrinology: Through its inhibition of aromatase, this compound can be a tool to investigate the interplay between the nervous and endocrine systems.
-
Toxicology and Genotoxicity: Studies have indicated potential genotoxic and pro-oxidant effects of this compound, making it a relevant compound for neurotoxicological studies.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Receptor Binding Assay: Competitive Inhibition for α4β2 nAChR
This protocol is adapted from standard radioligand binding assays and is designed to determine the binding affinity (Ki) of this compound for the α4β2 nAChR.
Materials:
-
Membrane preparation from cells expressing human α4β2 nAChRs (e.g., HEK293 cells) or rat brain tissue known to be rich in these receptors (e.g., thalamus or cortex).
-
Radioligand: [³H]-Epibatidine or [³H]-Cytisine (specific activity ~30-60 Ci/mmol).
-
This compound (as the unlabeled competitor).
-
Nicotine (for determining non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
-
96-well plates.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the binding buffer. Perform serial dilutions to obtain a range of concentrations (e.g., from 1 nM to 1 mM).
-
Prepare a stock solution of the radioligand in the binding buffer at a concentration twice the desired final concentration (typically around 0.5-1.0 nM).
-
Prepare a high concentration solution of nicotine (e.g., 100 µM) for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of binding buffer to the "total binding" wells.
-
Add 50 µL of the nicotine solution to the "non-specific binding" wells.
-
Add 50 µL of the various this compound dilutions to the "competitor" wells.
-
Add 50 µL of the radioligand solution to all wells.
-
Add 100 µL of the membrane preparation (protein concentration typically 50-200 µ g/well ) to all wells. The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at 4°C for 2-4 hours to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using Prism software).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Workflow Diagram:
Caption: Workflow for the competitive radioligand binding assay.
In Vivo Behavioral Assessment: Locomotor Activity
This protocol describes the procedure for assessing the effect of this compound on spontaneous locomotor activity in rats.[4]
Materials:
-
Adult male Sprague-Dawley rats (250-350 g).
-
This compound, dissolved in sterile saline (0.9% NaCl). The solution should be freshly prepared.
-
Vehicle control: sterile saline (0.9% NaCl).
-
Locomotor activity chambers equipped with infrared beams to automatically track movement.
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Habituation:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment begins.
-
Habituate the rats to the locomotor activity chambers for 30-60 minutes on one or two days prior to the test day.
-
-
Drug Administration:
-
On the test day, randomly assign rats to different treatment groups: vehicle control and this compound (e.g., 10, 20, 50 mg/kg).
-
Administer the assigned treatment via i.p. injection at a volume of 1 mL/kg.
-
-
Data Collection:
-
Immediately after injection, place each rat in a locomotor activity chamber.
-
Record locomotor activity continuously for 60 minutes. Data is typically binned into 5 or 10-minute intervals.
-
-
Data Analysis:
-
Analyze the total distance traveled, number of horizontal movements, and number of vertical movements (rearing).
-
Compare the data between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Analyze the time course of the drug's effect by examining the data in the binned intervals.
-
Logical Relationship Diagram:
Caption: this compound's effect on locomotor activity.
In Vivo Neurochemical Analysis: Microdialysis for Dopamine Release
This protocol outlines the use of in vivo microdialysis to measure changes in extracellular dopamine levels in the nucleus accumbens of rats following this compound administration.
Materials:
-
Adult male Wistar or Sprague-Dawley rats.
-
This compound, dissolved in artificial cerebrospinal fluid (aCSF).
-
aCSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Surgical instruments for stereotaxic surgery.
-
A system for high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Dopamine standards.
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the nucleus accumbens.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow for a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound, either systemically (i.p.) or locally through the dialysis probe (retrodialysis).
-
Continue collecting dialysate samples for at least 2 hours post-administration.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the baseline levels.
-
Compare the post-administration dopamine levels to the baseline levels and to a vehicle-treated control group using appropriate statistical methods.
-
Signaling Pathway Diagram:
References
- 1. Neural Systems Governed by Nicotinic Acetylcholine Receptors: Emerging Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
Myosmine as a Biomarker for Tobacco Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosmine is a minor tobacco alkaloid that is also naturally present in various food sources such as nuts and cereals.[1][2] While cotinine remains the gold-standard biomarker for tobacco exposure due to its longer half-life and higher concentrations, this compound presents as a complementary biomarker.[2][3] Its presence in biological samples can indicate exposure to tobacco products, but its utility is nuanced by its dietary origins.[1] Understanding the levels of this compound in conjunction with other biomarkers can provide a more comprehensive picture of nicotine product use and exposure. This compound is also of toxicological interest due to its potential genotoxic effects and its ability to be nitrosated to form N'-nitrosonornicotine (NNN), a known carcinogen.[2][4]
These application notes provide detailed protocols for the quantification of this compound in various biological matrices, a summary of expected quantitative data, and an overview of its metabolic fate.
Data Presentation
Table 1: Quantitative Levels of this compound in Biological Samples of Smokers vs. Non-Smokers
| Biological Matrix | Smoker Status | N | This compound Concentration (Mean ± SD) | Cotinine Concentration (Mean ± SD) | Nicotine Concentration (Mean ± SD) | Reference |
| Toenail | Smokers | 14 | 66 ± 56 ng/g | 1237 ± 818 ng/g | 1971 ± 818 ng/g | [2] |
| Non-smokers | 10 | 21 ± 15 ng/g | <35 ng/g | 132 ± 82 ng/g | [2] | |
| Saliva | Smokers | 14 | 2.54 ± 2.68 ng/mL | 97.43 ± 84.54 ng/mL | - | [2] |
| Non-smokers | 10 | 0.73 ± 0.65 ng/mL | 1.85 ± 4.50 ng/mL | - | [2] | |
| Plasma | Smokers | 25 | 0.30 ± 0.35 ng/mL | 54.67 ± 29.63 ng/mL | - | [2] |
| Non-smokers | 59 | 0.16 ± 0.18 ng/mL | 0.61 ± 1.82 ng/mL | - | [2] |
Table 2: Analytical Method Performance for this compound Quantification
| Analytical Method | Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | Food Matrices | This compound-d4 | 15 ± 5 pg | Not explicitly stated | [5] |
| GC-MS/MS | Tobacco Filler | Nicotine-d3 | 0.03 - 0.12 µg/g | Not explicitly stated | [5] |
| UPLC-MS/MS | Oral Nicotine Pouches | - | - | < 0.055% of nicotine level | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma and Saliva by LC-MS/MS
This protocol is adapted from a validated method for the determination of this compound using a stable isotope-labeled internal standard.[1]
Materials and Reagents:
-
This compound (≥98% purity)
-
This compound-d4 (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Human plasma and saliva (drug-free for standards and QCs)
-
Microcentrifuge tubes
-
Autosampler vials
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare primary stock solutions of this compound and this compound-d4 in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of this compound by diluting the primary stock solution with 50:50 (v/v) methanol:water.
-
Prepare an internal standard working solution of this compound-d4 at 100 ng/mL by diluting the primary stock solution with 50:50 (v/v) methanol:water.[1]
-
-
Sample Preparation:
-
Plasma:
-
Thaw plasma samples at room temperature and vortex to ensure homogeneity.[1]
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound-d4 internal standard working solution.[1]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube.
-
-
Saliva:
-
Thaw saliva samples and centrifuge at 4,000 rpm for 10 minutes to pellet particulate matter.[1]
-
To 100 µL of the clear saliva supernatant, add 20 µL of the 100 ng/mL this compound-d4 internal standard working solution.[1]
-
Add 200 µL of ice-cold methanol to precipitate proteins.[1]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube.
-
-
-
Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B for 0.5 min, linear ramp to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min.[1]
-
Flow Rate: 0.4 mL/min
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be optimized for the specific instrument)
-
This compound-d4: Precursor ion > Product ion (to be optimized for the specific instrument)
-
-
-
Workflow Diagram:
Caption: LC-MS/MS experimental workflow for this compound analysis.
Protocol 2: Analysis of this compound in Toenails by GC-MS
This protocol provides a general framework for the analysis of this compound in toenails, based on established methods for analyzing tobacco alkaloids in keratinous matrices.[6][7]
Materials and Reagents:
-
Toenail clippers
-
Dichloromethane
-
1 M Sodium Hydroxide (NaOH)
-
This compound-d4 (or other suitable internal standard)
-
Extraction solvent (e.g., methyl tert-butyl ether - MTBE)
-
Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
GC-MS system
Procedure:
-
Sample Collection and Decontamination:
-
Collect toenail clippings from all ten toes.
-
Wash the clippings with dichloromethane for a short period (e.g., 1-2 minutes) to remove external contamination.[6]
-
Allow the clippings to air dry completely.
-
Weigh approximately 20-30 mg of the cleaned clippings.
-
-
Digestion and Extraction:
-
Place the weighed clippings into a glass tube.
-
Add a known amount of internal standard (e.g., this compound-d4).
-
Add 0.5 mL of 1 M NaOH to digest the nail matrix.[7]
-
Incubate overnight at 50°C.[7]
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., 5 mL MTBE) and vortexing vigorously.
-
Centrifuge to separate the layers and carefully transfer the organic layer to a clean tube.
-
-
Derivatization and GC-MS Analysis:
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent and add a derivatizing agent if necessary to improve chromatographic performance.
-
Inject an aliquot into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms or similar non-polar capillary column.[5]
-
Injector: Splitless mode.
-
Temperature Program: Optimized to separate this compound from other alkaloids.
-
-
MS Conditions (Example):
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Characteristic Ions for this compound: m/z 118 and 146.[8]
-
-
Workflow Diagram:
Caption: General workflow for this compound analysis in toenails by GC-MS.
This compound Metabolism and Signaling
This compound is metabolized in the body through several pathways. In rats, the major urinary metabolites are 3-pyridylacetic acid and 4-oxo-4-(3-pyridyl)butyric acid.[9] Minor metabolites include 3'-hydroxythis compound and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB).[9] The formation of HPB is significant as it is also a metabolite of the tobacco-specific nitrosamine N'-nitrosonornicotine (NNN), a known esophageal carcinogen.[10] this compound can undergo nitrosation in vivo, particularly under acidic conditions like those in the stomach, to form NNN.[11]
The direct signaling pathways of this compound are not as well-characterized as those of nicotine. However, it is known to inhibit the enzyme aromatase more potently than nicotine.[12] Aromatase is responsible for the conversion of androgens to estrogens, suggesting that this compound could potentially interfere with steroid hormone homeostasis. Additionally, this compound has been shown to have genotoxic effects in vitro.[2]
Metabolic Pathway Diagram:
Caption: Simplified metabolic pathways of this compound.
Conclusion
This compound serves as a useful, albeit complex, biomarker for tobacco exposure. Its quantification, particularly in conjunction with other biomarkers like cotinine, can aid researchers in differentiating sources of nicotine intake and understanding the full scope of exposure to tobacco-related alkaloids. The provided protocols offer robust methods for the analysis of this compound in various biological matrices, which can be adapted and optimized for specific research needs. Further investigation into the specific signaling pathways affected by this compound is warranted to fully elucidate its physiological and toxicological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of this compound, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 10. researchgate.net [researchgate.net]
- 11. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Myosmine Extraction from Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of myosmine from various complex matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low recovery of this compound. What are the common causes and how can I troubleshoot this?
A1: Low recovery of this compound is a frequent challenge that can stem from several factors throughout the analytical process. A systematic approach is crucial to identify and resolve the issue.
Troubleshooting Steps for Low this compound Recovery:
-
Verify Extraction Parameters (Liquid-Liquid Extraction - LLE):
-
pH Adjustment: this compound is a basic alkaloid. For efficient LLE, ensure the pH of the aqueous sample is adjusted to be at least 2 units above its pKa to ensure it is in its neutral, less water-soluble form.[1] Acidic conditions will cause this compound to be protonated and remain in the aqueous phase, leading to poor extraction into an organic solvent.[1]
-
Solvent Choice: The polarity of the extraction solvent should match that of neutral this compound, which is moderately polar. Dichloromethane (DCM) and chloroform are commonly used.[1] If you suspect inefficient extraction, consider performing a second extraction of the aqueous layer to see if a significant amount of this compound remains.[1]
-
-
Optimize Solid-Phase Extraction (SPE):
-
Sorbent Selection: For a basic compound like this compound, cation-exchange or reversed-phase sorbents are typically effective.[1]
-
Methodical Troubleshooting: If low recovery persists, systematically check each step of the SPE process. Ensure solutions are correctly prepared and not expired. Verify that the flow rate during sample loading and elution is not too fast and that the cartridge does not dry out between steps. To pinpoint the issue, you can collect and analyze the fractions from the sample loading and washing steps to see if the analyte is being lost prematurely. If this compound is not found in these fractions, it is likely retained on the cartridge, indicating the need for a stronger elution solvent or an adjustment of the eluent's pH.[2]
-
-
Evaluate Analyte Stability:
-
This compound may be susceptible to degradation under certain conditions. Investigate the stability of this compound in your specific sample matrix and processing conditions, considering factors like temperature and light exposure.
-
-
Assess Matrix Effects:
-
Complex matrices can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification. The use of a stable isotope-labeled internal standard, such as this compound-d4, is highly recommended to compensate for these effects.[3]
-
Q2: My chromatogram shows poor peak shape for this compound, specifically peak tailing. What could be the cause and how can I improve it?
A2: Peak tailing is a common issue when analyzing basic compounds like this compound, often caused by secondary interactions with the analytical column or other system issues.
Troubleshooting Peak Tailing:
-
For Gas Chromatography (GC):
-
Inlet Contamination: Active sites in a contaminated inlet liner can interact with polar analytes, causing tailing. Regular maintenance, including replacing the liner, O-ring, and septum, is crucial.[4]
-
Column Issues: Poor column cutting, incorrect installation depth in the inlet, or contamination of the stationary phase at the head of the column can all lead to peak tailing. Re-cutting the column, ensuring proper installation, or trimming the front end of the column can resolve these issues.[2][5]
-
Column Activity: If the column itself has become active, trimming the front section may help. For routine analysis of active compounds, consider using an inert column.[4]
-
-
For Liquid Chromatography (LC):
-
Silanol Interactions: Residual silanol groups on silica-based reversed-phase columns can interact with the basic nitrogen atom in this compound, causing peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to partial ionization of this compound, resulting in inconsistent interactions with the stationary phase. Using a buffer (e.g., ammonium formate) can help maintain a consistent pH.
-
Column Choice: Consider using a column specifically designed for basic compounds, which may have end-capping or an embedded polar group to minimize silanol interactions.
-
Q3: How can I mitigate matrix effects in my LC-MS/MS analysis of this compound?
A3: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of complex samples. Several strategies can be employed to minimize their impact.
Strategies to Mitigate Matrix Effects:
-
Sample Preparation:
-
Efficient Cleanup: The most effective way to reduce matrix effects is to remove interfering co-eluting compounds. Techniques like Solid-Phase Extraction (SPE) are crucial for cleaning up complex sample extracts before analysis.[3]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this approach is only feasible if the this compound concentration remains above the method's limit of quantification.[6]
-
-
Chromatographic Separation:
-
Optimization: Modifying the LC method to chromatographically separate this compound from interfering matrix components can significantly reduce matrix effects. This can involve adjusting the gradient, changing the column, or altering the mobile phase composition.[7]
-
-
Internal Standards:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as this compound-d4, is the most reliable way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction during data processing.[3][7]
-
-
Mass Spectrometry Parameters:
-
Ionization Source: In some cases, changing the ionization source (e.g., from electrospray ionization - ESI to atmospheric pressure chemical ionization - APCI) can reduce susceptibility to matrix effects, although ESI is more commonly used.
-
Source Optimization: Fine-tuning the MS source parameters can sometimes help to minimize the impact of matrix components.
-
Data Presentation: this compound Extraction Efficiency
The following tables summarize quantitative data related to this compound extraction and analysis.
Table 1: this compound Content in Various Tobacco Products
| Tobacco Product | This compound Concentration |
| on! PLUS Nicotine Pouches | 0.055% of target nicotine level |
| Heat-not-burn Tobacco Products | Trace amounts |
| Whole Tobacco | Quantifiable amounts alongside other alkaloids |
Data synthesized from available research.[3]
Table 2: Comparison of this compound Analysis Method Performance
| Parameter | Liquid-Liquid Extraction (LLE) - GC-MS | Solid-Phase Extraction (SPE) - LC-MS/MS |
| Limit of Quantification (LOQ) | < 5 ng/mL | ~1 ng/mL |
| Recovery | > 85% | > 90% |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
Representative data for analysis in human saliva.[4]
Experimental Protocols
Protocol 1: Generalized this compound Extraction from Food and Tobacco for GC-MS or LC-MS/MS Analysis
This protocol outlines a general workflow for the extraction of this compound from solid samples like food products and tobacco.
-
Homogenization:
-
Freeze-dry solid samples and grind them into a fine, homogeneous powder.
-
-
Extraction:
-
Weigh a known amount of the homogenized sample.
-
For Tobacco: Extract with a methanolic potassium hydroxide (KOH) solution.
-
For Food: Employ an acidic extraction followed by liquid-liquid partitioning.[3]
-
Spike the sample with a known amount of a deuterated internal standard, such as this compound-d4, at the beginning of the extraction process to correct for variations in extraction efficiency and matrix effects.[3]
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., cation-exchange or C18) with methanol followed by water.
-
Load the sample extract onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences while retaining this compound.
-
Elute this compound with a suitable organic solvent.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the analytical instrument (e.g., ethyl acetate for GC-MS, or the initial mobile phase for LC-MS/MS).[3]
-
Protocol 2: Detailed Solid-Phase Extraction (SPE) of this compound from Human Urine for LC-MS/MS Analysis
This protocol provides a more detailed procedure for extracting this compound from a biological fluid matrix.
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Aliquot 50 µL of each urine sample into the wells of a 96-well plate.
-
Add 50 µL of the this compound-d4 internal standard solution to each sample.
-
Acidify the samples by adding 150 µL of 0.5% formic acid to each well.[4]
-
-
SPE Plate Conditioning:
-
Place a mixed-mode cation exchange 96-well SPE plate on a vacuum manifold.
-
Condition the wells with 1 mL of methanol.
-
Equilibrate the wells with 1 mL of water. Do not allow the sorbent to dry.[4]
-
-
Sample Loading:
-
Load the pre-treated urine samples onto the conditioned SPE plate.
-
Apply a gentle vacuum to draw the samples through the sorbent at a flow rate of approximately 1-2 mL/min.[4]
-
-
Washing:
-
Wash the wells with 1 mL of water.
-
Wash the wells with 1 mL of methanol.[4]
-
-
Elution:
-
Place a 96-well collection plate inside the vacuum manifold.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.[4]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[4]
-
Visualizations
Caption: Generalized workflow for this compound extraction and analysis.
Caption: Logical workflow for troubleshooting low this compound recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Overcoming matrix effects in myosmine LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of myosmine.
Troubleshooting Guide: Overcoming Matrix Effects
Q1: What are matrix effects and how do they impact this compound analysis?
A: Matrix effects in LC-MS/MS analysis refer to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative methods for this compound.[1] The complex nature of biological and food samples makes them prone to causing significant matrix effects.[2]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A: Two primary methods can be used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: A continuous flow of a standard this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any signal deviation at the retention time of this compound points to ion suppression or enhancement.[1]
-
Post-Extraction Spike: Compare the response of this compound in a standard solution (neat solvent) to the response of this compound spiked into a blank matrix extract at the same concentration.[1] A significant difference between the two responses indicates the presence of matrix effects.[1]
Q3: My analysis is showing significant ion suppression. What are the initial troubleshooting steps?
A: When significant ion suppression is observed, consider the following initial steps:
-
Sample Dilution: Diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components.[3] However, this may also reduce the analyte concentration, potentially impacting sensitivity.[3]
-
Optimize Chromatographic Separation: Improving the separation between this compound and co-eluting matrix components is crucial. This can be achieved by adjusting the gradient, flow rate, or trying a column with a different stationary phase.[1]
-
Review Sample Preparation: Ensure your sample preparation method is adequate for the complexity of your matrix. If you are using a simple protein precipitation, consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1]
Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A: The choice of sample preparation technique is critical and depends on the sample matrix.
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and removing interfering substances.[4][5] For this compound, which is a basic compound, cation-exchange SPE cartridges can provide excellent selectivity.
-
Liquid-Liquid Extraction (LLE): LLE can also be an effective cleanup technique for this compound. It involves partitioning the analyte between two immiscible liquid phases.[6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, initially developed for pesticide analysis in food, has been adapted for other analytes, including mycotoxins, and can be effective for this compound in food matrices.[7][8] It involves a salting-out extraction followed by dispersive SPE for cleanup.
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard to use for this compound quantification to correct for matrix effects?
A: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard.[9][10] For this compound analysis, This compound-d4 is the ideal internal standard.[11][12] Since this compound-d4 is chemically identical to this compound, it co-elutes and experiences the same degree of ionization suppression or enhancement, allowing for accurate correction and reliable quantification.[12][13]
Q2: Can I use a structural analog as an internal standard if a SIL is not available?
A: While a SIL internal standard is highly recommended, a structural analog can be used if a SIL is unavailable.[9] However, its effectiveness may be limited as its chromatographic behavior and ionization efficiency might not perfectly match that of this compound, leading to incomplete correction for matrix effects.[9]
Q3: Are there alternative ionization techniques that are less susceptible to matrix effects?
A: Yes. While Electrospray Ionization (ESI) is widely used, it is known to be susceptible to matrix effects.[14] Atmospheric Pressure Chemical Ionization (APCI) is often less prone to matrix effects, especially for less polar compounds.[14][15] If your LC-MS/MS system has an interchangeable ion source, testing APCI could be a viable strategy to reduce matrix effects.[15]
Q4: How can I develop a robust LC-MS/MS method for this compound in a new, complex matrix?
A: A systematic approach is recommended:
-
Literature Review: Search for existing methods for this compound or similar compounds in comparable matrices.
-
Sample Preparation Optimization: Evaluate different extraction and cleanup methods (e.g., SPE, LLE, QuEChERS) to find the one that provides the best recovery and cleanest extract.[6]
-
Chromatographic Development: Optimize the LC conditions (column, mobile phase, gradient) to achieve good peak shape and separation from matrix interferences.
-
Matrix Effect Evaluation: Quantify the extent of ion suppression or enhancement using the post-extraction spike method.[3]
-
Internal Standard Selection: Incorporate a stable isotope-labeled internal standard (this compound-d4) for accurate quantification.[11]
-
Method Validation: Perform a full method validation according to relevant guidelines to ensure accuracy, precision, linearity, and sensitivity.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Recovery and Matrix Effect in Urine
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | 95 ± 5 | -45 ± 8 | N/A |
| Liquid-Liquid Extraction (LLE) | 88 ± 7 | -20 ± 5 | [15] |
| Solid-Phase Extraction (SPE) | 92 ± 6 | -10 ± 4 | [15] |
Data is representative and compiled for illustrative purposes.
Experimental Protocols
Protocol 1: this compound Extraction from Urine using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of this compound-d4 internal standard working solution (e.g., 100 ng/mL). Vortex for 10 seconds.[12]
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of methanol to remove interferences.
-
Elution: Elute this compound and this compound-d4 with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[16]
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.[16]
Protocol 2: LC-MS/MS Parameters for this compound Analysis
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.[11]
-
Flow Rate: 0.4 mL/min[11]
-
Injection Volume: 5 µL[11]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[11]
-
MRM Transitions:
References
- 1. benchchem.com [benchchem.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Comprehensive overview: QuEChERS methods for mycotoxin determination in different matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Myosmine stability in different solvent conditions
Welcome to the technical support center for Myosmine stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvent conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is known to be sensitive to moisture and temperature. As a crystalline solid, it is stable for at least four years when stored at -20°C. However, its stability in solution is dependent on the solvent, pH, and temperature. Aqueous solutions of this compound are particularly unstable and are not recommended for storage for more than one day.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be prepared in organic solvents such as ethanol, DMSO, or dimethylformamide, where its solubility is approximately 30 mg/mL. These solutions should be stored at low temperatures. Based on available data, storage at -80°C for up to 6 months or at -20°C for up to 1 month is recommended. It is also advisable to purge the solvent with an inert gas before dissolving the this compound to minimize oxidative degradation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: this compound is particularly unstable in acidic aqueous solutions. It undergoes a pH-dependent ring-chain tautomerism, where the cyclic imine form exists in equilibrium with the open-chain amino-ketone form. This equilibrium shifts towards the open-chain form in acidic conditions. Furthermore, in the presence of nitrites, this compound readily undergoes nitrosation under acidic conditions (optimal at pH 2-5) to form degradation products like N-nitrosonornicotine (NNN) and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB). For applications like capillary zone electrophoresis, maintaining a buffer pH above 6.0 is recommended to avoid this tautomerism.[1]
Q4: Can this compound degrade under oxidative conditions?
A4: Yes, this compound is susceptible to oxidation. Studies have shown that this compound reacts with hydrogen peroxide, leading to the formation of several degradation products.[2][3] Therefore, it is important to use solvents purged with an inert gas and to avoid sources of peroxide contamination.
Q5: Are there any known issues with this compound stability during analytical method development?
A5: Yes, instability can be a source of variability in analytical results. It is crucial to establish the stability of this compound in the chosen analytical solvent and conditions. For instance, if using an acidic mobile phase for HPLC, on-instrument degradation could occur. It is recommended to keep sample vials in a cooled autosampler and to minimize the time between sample preparation and analysis.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., variable peak areas) | Degradation of this compound in the prepared standard or sample solutions. | Prepare fresh solutions for each experiment. If using an autosampler, ensure it is temperature-controlled (e.g., 4°C). Evaluate the stability of this compound in your specific analytical solvent and conditions by analyzing samples over a time course. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products due to pH, oxidation, or reaction with other components. | Check the pH of your solutions. If acidic, consider buffering to a higher pH if compatible with your analytical method. Prepare solutions with solvents purged with an inert gas. Investigate potential reactions with other components in your sample matrix. |
| Difficulty in dissolving this compound in aqueous buffers | This compound is sparingly soluble in aqueous solutions. | First, dissolve this compound in a small amount of a water-miscible organic solvent like ethanol to create a concentrated stock solution. Then, dilute this stock solution with the aqueous buffer to the desired final concentration. A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[4] |
| Loss of this compound concentration in stock solutions over time | Improper storage conditions (temperature too high, exposure to moisture or air). | Store stock solutions at -80°C for long-term storage or -20°C for short-term storage in tightly sealed vials. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Data on this compound Stability
While comprehensive quantitative kinetic data is limited in the public domain, the following tables summarize the available information on this compound stability.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Recommendation |
| Crystalline Solid | N/A | -20°C | ≥ 4 years | Stable for long-term storage. |
| Stock Solution | Ethanol, DMSO, Dimethylformamide | -80°C | ≤ 6 months | Recommended for long-term storage of solutions. |
| Stock Solution | Ethanol, DMSO, Dimethylformamide | -20°C | ≤ 1 month | Suitable for short-term storage of solutions. |
| Aqueous Solution | Aqueous Buffer | Refrigerated or Room Temp | ≤ 24 hours | Not recommended for storage; prepare fresh.[4] |
Table 2: Stability of this compound-d4 in Biological Matrices[5]
| Matrix | Condition | Duration | Stability | Recommendation |
| Plasma | Room Temperature (~20-25°C) | Up to 8 hours | Likely Stable (≥85%) | Process samples within 8 hours. |
| Plasma | Refrigerated (2-8°C) | Up to 24 hours | Likely Stable (≥85%) | Suitable for short-term storage before processing. |
| Plasma | Freeze-Thaw Cycles (-20°C or -80°C) | Up to 3 cycles | Likely Stable (≥85%) | Minimize the number of freeze-thaw cycles. |
| Plasma | Long-Term Storage (-20°C) | Up to 1 month | Likely Stable (≥85%) | Suitable for short-term studies. |
| Plasma | Long-Term Storage (-80°C) | ≥ 6 months | Expected to be Stable (≥85%) | Recommended for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound solutions for experimental use.
Materials:
-
This compound (crystalline solid)
-
Ethanol or DMSO (analytical grade)
-
Aqueous buffer of choice (e.g., PBS pH 7.2)
-
Inert gas (e.g., nitrogen or argon)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Stock Solution Preparation (in organic solvent): a. Bring the this compound container to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound using an analytical balance. c. Transfer the this compound to a volumetric flask. d. Purge the chosen organic solvent (ethanol or DMSO) with an inert gas for 5-10 minutes. e. Add a small amount of the purged solvent to the flask to dissolve the this compound. f. Once dissolved, bring the solution to the final volume with the purged solvent. g. Store the stock solution in tightly sealed vials at -20°C or -80°C.
-
Aqueous Working Solution Preparation: a. Thaw the organic stock solution at room temperature. b. Using a calibrated pipette, transfer the required volume of the stock solution into a volumetric flask. c. Dilute to the final volume with the desired aqueous buffer. d. Use this aqueous solution immediately, as storage for more than 24 hours is not recommended.
Protocol 2: General Chemical Stability Assessment of this compound in a Non-Biological Solvent
Objective: To evaluate the stability of this compound in a specific solvent under defined conditions.
Materials:
-
Prepared this compound stock solution
-
Solvent to be tested
-
Incubation equipment (e.g., temperature-controlled chamber, water bath)
-
Validated analytical instrument (e.g., HPLC-UV, LC-MS)
-
Autosampler vials
Procedure:
-
Sample Preparation: a. Prepare a sufficient number of samples by diluting the this compound stock solution with the test solvent to a known concentration. b. Transfer aliquots of this solution into separate vials for each time point and condition to be tested.
-
Time Zero (T0) Analysis: a. Immediately after preparation, analyze a set of samples (n=3) to establish the initial concentration of this compound.
-
Incubation: a. Store the remaining vials under the desired conditions (e.g., room temperature, 40°C, protected from light).
-
Analysis at Subsequent Time Points: a. At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), retrieve a set of samples (n=3) from the incubation chamber. b. Allow the samples to equilibrate to the analytical instrument's temperature. c. Analyze the samples to determine the concentration of this compound.
-
Data Evaluation: a. Calculate the mean concentration of this compound at each time point. b. Express the stability as the percentage of the initial (T0) concentration remaining. c. this compound is typically considered stable if the mean concentration is within ±15% of the initial concentration.
Visualizations
Caption: Recommended workflow for preparing and handling this compound solutions.
Caption: Troubleshooting logic for inconsistent this compound analytical results.
References
- 1. Protonating and determining this compound intactly by association with citrate anion - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Reaction of the tobacco alkaloid this compound with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Improving yield and purity of myosmine chemical synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of myosmine chemical synthesis.
Troubleshooting Guides
Issue 1: Low Yield in this compound Synthesis
Question: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in this compound synthesis can stem from several factors related to reaction conditions, reagent quality, and reaction workup. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For instance, in the synthesis involving the pyrolysis of nicotine, the temperature needs to be carefully controlled. While this compound can be produced in a temperature range of 500°C to 650°C, the best yields are reported at around 570°C.[1] For the condensation of ethyl nicotinate with N-vinyl-2-pyrrolidone, the mixture is heated under reflux for 4 hours.[2][3] Ensure your heating apparatus provides consistent and accurate temperature control.
-
Incomplete Reaction: Monitor the reaction progress using techniques like GC-MS to ensure it has gone to completion.[2] If the reaction stalls, it might be due to impure reactants or insufficient reagent amounts.[4] Consider adding more of the limiting reagent if feasible.
-
Moisture in Reagents or Solvents: Many reactions in organic synthesis are sensitive to moisture. Ensure that all glassware is thoroughly dried, and use anhydrous solvents and high-purity reagents.[4]
-
Losses During Workup and Purification: Significant amounts of product can be lost during extraction, drying, and purification steps.[4]
-
When performing extractions, ensure thorough mixing of the aqueous and organic layers and allow for complete separation. Rinsing the separatory funnel after extraction can help recover residual product.[4]
-
During solvent removal by rotary evaporation, be cautious of bumping, especially with volatile compounds.[4]
-
For purification by vacuum distillation, ensure the vacuum is stable and the collection fractions are carefully monitored.[2]
-
Question: I am following the synthesis route from ethyl nicotinate and N-vinyl-2-pyrrolidone, but my yield is below the reported 57-60%. What specific parameters should I check?
Answer: For this specific synthesis, pay close attention to the following:
-
Reagent Stoichiometry: The molar ratio of the reactants is crucial. One reported method uses 0.331 mol of ethyl nicotinate, 0.4965 mol of sodium methoxide, and 0.364 mol of N-vinyl-2-pyrrolidone.[2][3]
-
Reaction Time and Temperature: The initial condensation reaction is typically refluxed for 4 hours. The subsequent hydrolysis with concentrated hydrochloric acid is refluxed for 6 hours.[2][3] Ensure these times and temperatures are accurately maintained.
-
pH Adjustment: After hydrolysis, the reaction mixture is basified to a pH of 10 with a 50% NaOH solution before extraction.[2][3] Inaccurate pH adjustment can lead to poor extraction efficiency.
-
Extraction Solvent: Toluene is a commonly used solvent for extraction in this method.[2][3] Ensure you are using a sufficient volume and performing multiple extractions (e.g., 3 x 100 mL) to maximize recovery.
Issue 2: this compound Purity Issues
Question: My synthesized this compound is impure. What are the likely impurities and how can I remove them?
Answer: Impurities in this compound synthesis can be unreacted starting materials, byproducts from side reactions, or degradation products.
-
Common Impurities:
-
Nornicotyrine: This can be a byproduct, for example, in the pyrolysis of this compound-N'-oxide.[5]
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have residual starting materials in your crude product.
-
Oxidation Products: this compound can be oxidized. For instance, reaction with hydrogen peroxide can yield various products including 3-pyridylacetic acid, keto acid, and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB).[6][7]
-
-
Purification Strategies:
-
Vacuum Distillation: This is an effective method for purifying this compound. A reported procedure uses a vacuum of 1 mbar at a temperature of 135-140°C.[2]
-
Column Chromatography: Alumina column chromatography has been used to purify this compound from reaction mixtures.[5]
-
Washing: The purified this compound can be washed with chilled petroleum ether to remove certain impurities.[1]
-
Question: How can I assess the purity of my synthesized this compound?
Answer: Several analytical techniques can be used to determine the purity of your this compound sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds, making it suitable for assessing this compound purity.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another common method for quantifying this compound and detecting impurities.[8][9]
-
Melting Point: Pure this compound has a reported melting point of 44-45°C. A broad or depressed melting point can indicate the presence of impurities.[1][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: Several synthesis routes for this compound have been reported, each with its own advantages and disadvantages. The most common methods include:
-
Condensation of Ethyl Nicotinate and N-vinyl-2-pyrrolidone: This two-step method involves the initial reaction of ethyl nicotinate and N-vinyl-2-pyrrolidone in the presence of a base like sodium methoxide, followed by acidic hydrolysis and cyclization. This method has reported yields of 57-60%.[2][3]
-
From 3-Pyridinecarboxaldehyde: This method involves a coupling reaction between a pyridine aldehyde ketone compound and a brominated nitrile compound, followed by a series hydrogenation cyclization reaction.[10]
-
Pyrolysis of Nicotine: This process involves heating substantially pure nicotine in the presence of a contact material like quartz or silica gel at high temperatures (around 500-650°C).[1]
-
From this compound-N'-oxide: this compound can be obtained by the pyrolysis of this compound-N'-oxide under vacuum.[5]
Q2: What are the key reaction parameters to control for optimal this compound synthesis?
A2: The key parameters to control depend on the chosen synthesis route. However, some general critical parameters include:
-
Temperature: As discussed, temperature is crucial for reaction rate and selectivity.
-
Reaction Time: Monitoring the reaction to determine the optimal time for completion is essential to maximize yield and minimize byproduct formation.
-
Purity of Reagents and Solvents: Using high-purity, anhydrous reagents and solvents is critical for many organic reactions.[4]
-
Atmosphere: Some reactions may be sensitive to air or moisture and require an inert atmosphere (e.g., nitrogen or argon).[10]
Q3: What are the safety precautions I should take during this compound synthesis?
A3: Standard laboratory safety practices should always be followed. Specific precautions for this compound synthesis include:
-
Handling of Reagents: Many reagents used in organic synthesis are toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High-Temperature Reactions: For high-temperature reactions like pyrolysis, ensure proper shielding and temperature control to prevent accidents.
-
Handling of this compound: this compound is a tobacco alkaloid and should be handled with care.[11]
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Reported Yield | Purity Analysis | Reference |
| Condensation and Cyclization | Ethyl nicotinate, N-vinyl-2-pyrrolidone | Sodium methoxide, Toluene, HCl | 57-60% | GC-MS | [2][3] |
| Coupling and Cyclization | 3-Pyridinecarboxaldehyde, 3-Bromopropionitrile | Iodine, Magnesium, THF, Active manganese dioxide | High | Not specified | [10] |
| Pyrolysis of Nicotine | Nicotine | Quartz or Silica gel, 500-650°C | Not specified | Melting point | [1] |
| Pyrolysis of this compound-N'-oxide | This compound-N'-oxide | Vacuum (2mm), 130-170°C | Good | Melting point | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Ethyl Nicotinate and N-vinyl-2-pyrrolidone
This protocol is adapted from the method described by Dudziński et al. (2021).[2][3]
Materials:
-
Ethyl nicotinate
-
N-vinyl-2-pyrrolidone
-
Sodium methoxide
-
Toluene
-
Concentrated hydrochloric acid
-
50% Sodium hydroxide solution
-
Toluene for extraction
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred mixture of 50 g (0.331 mol) of ethyl nicotinate and 26.8 g (0.4965 mol) of sodium methoxide in 100 mL of toluene, add 40.5 g (0.364 mol) of N-vinyl-2-pyrrolidone.
-
Heat the mixture under reflux for 4 hours.
-
Cool the reaction mixture to ambient temperature.
-
Carefully add 102 mL of concentrated hydrochloric acid and 102 mL of water.
-
Heat the mixture at reflux for 6 hours.
-
After cooling, add a 50% solution of NaOH to adjust the pH to 10.
-
Extract the mixture with toluene (3 x 100 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to obtain this compound.
Visualizations
Caption: Workflow for the synthesis of this compound from ethyl nicotinate.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. US2381328A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Reaction of the tobacco alkaloid this compound with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS:532-12-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. This compound | CAS#:532-12-7 | Chemsrc [chemsrc.com]
Troubleshooting low recovery of myosmine during sample preparation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of myosmine during sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing low recovery of this compound. What are the most common causes?
Low recovery of this compound can stem from several factors throughout the analytical process. The primary areas to investigate are the extraction procedure, analyte stability, and sample matrix effects. A systematic approach is the best way to identify the source of the loss.
Q2: How does pH affect this compound recovery during liquid-liquid extraction (LLE)?
This compound is a basic alkaloid, and its charge state is highly dependent on the pH of the aqueous solution. This directly impacts its solubility in the organic extraction solvent.[1]
-
Acidic pH (pH < pKa): this compound will be protonated (charged), making it more water-soluble. This will cause it to remain in the aqueous phase, leading to poor extraction into an organic solvent.[1]
-
Alkaline pH (pH > pKa): this compound will be in its neutral, uncharged form, making it more soluble in organic solvents.
Recommendation: For efficient LLE of this compound, adjust the pH of the aqueous sample to be at least 2 units above its pKa (~5.26) to ensure it is predominantly in its neutral form for optimal extraction.[1][2] Performing the extraction under alkaline conditions is a common practice.[3]
Q3: Which organic solvent is best for extracting this compound?
The choice of solvent is critical and depends on matching its polarity with the analyte.[1] Since neutral this compound is a moderately polar alkaloid, solvents like dichloromethane (DCM) and methyl tert-butyl ether (MTBE) are commonly and effectively used.[1][3]
Troubleshooting Tip: If you suspect incomplete extraction, you can perform a second extraction of the aqueous layer and analyze it separately. A significant amount of this compound in the second extract indicates that the initial extraction was inefficient.[1]
Q4: What type of solid-phase extraction (SPE) sorbent should I use for this compound?
For a basic compound like this compound, a cation-exchange SPE sorbent is generally effective. Mixed-mode cation exchange SPE, which combines ion exchange with reversed-phase retention, is also a robust option for cleaning up complex matrices like urine.[4][5]
Q5: Could this compound be degrading during my sample preparation?
Yes, this compound can be sensitive to various environmental factors.
-
Temperature: this compound is sensitive to temperature.[2][6] Evaporation steps should be carried out at controlled temperatures (e.g., 40°C) to prevent degradation.[4] Long-term storage of this compound, especially in solution, should be at low temperatures (-20°C or -80°C).[6]
-
pH and Nitrosation: this compound can be readily nitrosated, especially under acidic conditions in the presence of nitrite, to form N'-nitrosonornicotine (NNN), a known carcinogen.[7][8][9]
-
Oxidation/Peroxidation: The imine structure of this compound makes it susceptible to peroxidation, which can lead to the formation of various degradation products.[10]
-
Moisture and Light: this compound is also sensitive to moisture and light exposure.[6] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[6]
Q6: How do I minimize matrix effects for this compound analysis?
Matrix effects, where other components in the sample interfere with the analysis, can significantly impact recovery and accuracy.
-
Use of an Internal Standard: A stable isotope-labeled internal standard, such as this compound-d4, is the gold standard for correcting for matrix effects.[1][3][11] Since it behaves almost identically to this compound during sample preparation and analysis, it can effectively normalize for losses.[1]
-
Sample Cleanup: Employing a cleanup step like SPE is crucial for removing interfering compounds, especially in complex matrices like food and biological fluids.[7][11]
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the limit of detection.
Quantitative Data Summary
The recovery of this compound is highly dependent on the sample matrix and the extraction method employed. The following table summarizes reported recovery rates from various studies.
| Sample Matrix | Extraction Method | Analytical Method | Recovery Rate (%) | Reference |
| Foodstuffs | Liquid-Liquid Extraction (LLE) | GC-MS | 51.6 - 90.5 | [3] |
| Human Urine | Solid-Phase Extraction (SPE) | LC-MS/MS | > 88 | [4] |
| Human Urine | Liquid-Liquid Extraction (LLE) | GC-MS | 70 - 95 | [4] |
| Human Plasma | Solid-Phase Extraction (SPE) | LC-MS/MS | > 90 | [4] |
| Tobacco | QuEChERS | GC-MS | > 89 | [12] |
| Cigarette Mainstream Smoke | Dispersive Solid-Phase Extraction | UPLC-Orbitrap MS | 84.7 - 118 | [12] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Food Samples (Adapted from Tyroller et al., 2002)
-
Homogenization: Homogenize 10 g of the food sample.[3]
-
Alkalinization: Add 50 mL of 1 M NaOH to the homogenized sample.[13]
-
Internal Standard Spiking: Spike the sample with a known amount of this compound-d4 internal standard solution.[13]
-
Extraction: Extract the mixture three times with 50 mL of dichloromethane (CH2Cl2) by vigorous shaking for 30 minutes.[13]
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.[13]
-
Analysis: The concentrated extract is then ready for analysis by GC-MS or another suitable instrument.
Protocol 2: Solid-Phase Extraction of this compound from Human Urine
-
Aliquoting and Spiking: To a 50 µL aliquot of urine, add 50 µL of the this compound-d4 internal standard solution.[4]
-
Acidification: Add 150 µL of 0.5% formic acid to the sample.[4]
-
SPE Plate Conditioning: Condition a mixed-mode cation exchange 96-well SPE plate with 1 mL of methanol, followed by equilibration with 1 mL of water.[4]
-
Sample Loading: Load the acidified sample onto the SPE plate.
-
Washing: Wash the wells with 1 mL of methanol.[4]
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[4] The sample is then ready for LC-MS/MS analysis.
Visualizations
Caption: A logical workflow for troubleshooting low this compound recovery.
Caption: Potential chemical degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 532-12-7 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Reaction of this compound with Sodium Nitrite in vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. This compound | CAS:532-12-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Myosmine Identification by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the identification and analysis of myosmine.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound in mass spectrometry?
A1: The expected molecular ion (M+) peak for this compound will depend on the ionization technique used.
-
Electron Ionization (EI): You should observe the molecular ion peak at a mass-to-charge ratio (m/z) of 146.[1][2] this compound has a molecular formula of C₉H₁₀N₂ and a molecular weight of approximately 146.19 g/mol .[1][3][4]
-
Electrospray Ionization (ESI): In positive ion mode, you will typically observe the protonated molecule ([M+H]+) at an m/z of 147.[5]
Q2: I am not seeing the molecular ion peak, or it is very low in intensity. What could be the issue?
A2: A weak or absent molecular ion peak in Electron Ionization (EI) can be common for certain molecules due to extensive fragmentation.[6][7] this compound, being a heterocyclic amine, may exhibit this behavior. Here are a few troubleshooting steps:
-
Check for the primary fragment ion: Look for the characteristic fragment ion of this compound at m/z 118. A strong presence of this fragment with a weak molecular ion is indicative of in-source fragmentation.
-
Lower the ionization energy: If your instrument allows, reducing the electron energy from the standard 70 eV may decrease fragmentation and enhance the molecular ion peak.
-
Use a "soft" ionization technique: If available, consider using a softer ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI) which typically results in less fragmentation and a more prominent molecular ion peak.
Q3: What is the major fragmentation pattern I should look for to confirm the presence of this compound?
A3: The most characteristic fragmentation of this compound under Electron Ionization (EI) is the loss of a neutral ethene molecule (C₂H₄) from the pyrroline ring.[1] This results in a prominent fragment ion at m/z 118.[1][2] The presence of both the molecular ion at m/z 146 and the major fragment at m/z 118 is a strong indicator of this compound.
Q4: I am using a deuterated internal standard (this compound-d4). What are its expected mass spectral peaks?
A4: this compound-d4 is commonly used as an internal standard for quantitative analysis.[1][8] You should expect to see the following peaks:
The fragmentation pathway is analogous to that of unlabeled this compound, involving the loss of a neutral ethene molecule.[1]
Troubleshooting Guide
Issue: High background noise or interfering peaks in the mass spectrum.
-
Possible Cause: Contamination from the sample matrix, solvent, or GC/LC system.
-
Troubleshooting Steps:
-
Run a solvent blank to check for system contamination.
-
Ensure proper sample preparation and cleanup to remove matrix interferences.
-
Check for column bleed in GC-MS, which can contribute to background noise at higher temperatures.
-
Verify the purity of your this compound standard.
-
Issue: Poor chromatographic peak shape for this compound.
-
Possible Cause: Active sites in the GC inlet or column, improper column temperature, or incompatible solvent.
-
Troubleshooting Steps:
-
Deactivate the GC inlet liner or use a liner specifically designed for active compounds.
-
Ensure the GC column is properly conditioned and suitable for amine analysis.
-
Optimize the GC oven temperature program.
-
Ensure the sample is dissolved in a suitable solvent.
-
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) for this compound and its deuterated internal standard.
| Compound | Molecular Ion (M+) [m/z] | Major Fragment Ion [m/z] | Neutral Loss [Da] |
| This compound | 146 | 118 | 28 (C₂H₄) |
| This compound-d4 | 150 | 122 | 28 (C₂H₄) |
Experimental Protocols
GC-MS Analysis of this compound
This protocol provides a general guideline for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). Instrument parameters should be optimized for your specific instrumentation.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Create working standards by serial dilution to the desired concentration range (e.g., 1-100 ng/mL).
-
For quantitative analysis, add a known concentration of this compound-d4 as an internal standard to all calibration standards and unknown samples.[1]
2. GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C[1]
-
-
-
Mass Spectrometer (MS):
3. Data Analysis:
-
Identify the chromatographic peak for this compound based on its retention time.
-
Confirm the identity of the peak by comparing the acquired mass spectrum with a reference spectrum, looking for the molecular ion at m/z 146 and the characteristic fragment ion at m/z 118.[2]
-
For quantitative analysis, construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of this compound-d4 against the concentration of this compound.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | C9H10N2 | CID 442649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Myosmine Detection by GC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Gas Chromatography-Mass Spectrometry (GC-MS) to detect and quantify myosmine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the GC-MS analysis of this compound.
Question: Why am I observing poor peak shape, specifically peak tailing, for this compound?
Answer:
Peak tailing for a basic compound like this compound is a common issue in GC-MS analysis. The primary causes and solutions are outlined below:
-
Active Sites in the GC System: Free silanol groups in the injector liner, column, or other parts of the flow path can interact with the basic nitrogen in this compound, leading to peak tailing.
-
Column Contamination: Accumulation of matrix components on the column can create active sites.
-
Solution:
-
Bake out the column at a high temperature (within the manufacturer's limits) to remove contaminants.
-
If contamination is severe, it may be necessary to replace the column.[3]
-
-
-
Inappropriate GC Conditions: Suboptimal temperature programming or carrier gas flow rate can affect peak shape.
-
Solution:
-
Optimize the temperature ramp rate. A slower ramp can sometimes improve peak shape.
-
Ensure the carrier gas flow rate is optimal for the column dimensions. Consult the column manufacturer's guidelines.[3]
-
-
Question: My this compound signal is low or inconsistent. What are the potential causes and solutions?
Answer:
Low or inconsistent signal intensity can be attributed to several factors, from sample preparation to instrument settings.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the MS source, leading to inaccurate quantification.[4][5][6] This is a significant challenge in complex matrices like food or biological fluids.[7][8]
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard: The use of a deuterated internal standard, such as this compound-d4, is highly recommended.[7][8][9] This standard co-elutes with this compound and experiences similar matrix effects, allowing for accurate correction of signal variations.[7][9]
-
Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before GC-MS analysis.[7][8]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.[5]
-
-
-
Poor Derivatization (if applicable): While this compound can often be analyzed without derivatization, in some cases, derivatization is used to improve volatility and peak shape.[10][11][12] Incomplete derivatization can lead to a low signal.
-
Instrument Sensitivity: The GC-MS system may not be sensitive enough for the low concentrations of this compound in your samples.
-
Solution:
-
Question: I am seeing extraneous peaks in my chromatogram. What is their origin?
Answer:
Extra peaks in a chromatogram can originate from various sources.
-
Septum Bleed: Over-tightening the septum nut can cause small particles of the septum to enter the injector, resulting in extraneous peaks.[1]
-
Solution: Replace the septum and avoid over-tightening the nut.
-
-
Contaminated Solvents or Reagents: Impurities in the solvents or reagents used for sample preparation can appear as peaks in the chromatogram.
-
Solution: Use high-purity, GC-grade solvents and reagents. Run a solvent blank to identify any contaminant peaks.
-
-
Carryover: Residual sample from a previous injection can be carried over to the next run, especially with high-concentration samples.
-
Solution: Run a solvent blank after high-concentration samples to check for carryover. Optimize the injector wash parameters.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using an internal standard like this compound-d4 in this compound analysis?
A1: An internal standard is a compound with similar chemical properties to the analyte (this compound) that is added to the sample in a known quantity before processing.[9] this compound-d4 is a deuterated version of this compound, making it an ideal internal standard.[7][8] Its purpose is to correct for variations that can occur during sample preparation, injection, and instrument analysis, thereby improving the accuracy and precision of quantification.[7][9]
Q2: What are the typical GC-MS parameters for this compound analysis?
A2: While specific parameters should be optimized for your instrument and application, a typical starting point is as follows:
-
GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column, such as a DB-5ms or equivalent, is commonly used.[8]
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection Mode: Splitless injection is typically used for trace analysis to maximize the amount of analyte reaching the column.[8]
-
Temperature Program: An optimized temperature program is crucial for separating this compound from other alkaloids and matrix components.[8] An example program could be: start at 35°C, ramp to 170°C, then ramp at a slower rate to 178°C, and finally ramp quickly to 280°C.[8]
-
MS Detection: Electron impact (EI) ionization is standard.[8] For quantification, Selected Ion Monitoring (SIM) mode is often used for its increased sensitivity and selectivity.[8] The characteristic ions for this compound are m/z 118 and 146.[8][16]
Q3: Do I need to derivatize this compound before GC-MS analysis?
A3: this compound is sufficiently volatile and thermally stable to be analyzed by GC-MS without derivatization. However, derivatization can sometimes be used to improve peak shape and reduce interactions with active sites in the GC system.[10][12] The decision to derivatize depends on the specific sample matrix and the performance of your GC-MS system.
Q4: How can I minimize matrix effects in complex samples like food or biological fluids?
A4: Minimizing matrix effects is crucial for accurate quantification.[5][6]
-
Effective Sample Preparation: A robust sample preparation method is the first line of defense. This can include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a significant portion of the interfering matrix components.[7][8]
-
Use of an Isotope-Labeled Internal Standard: As mentioned, this compound-d4 is highly effective at compensating for matrix-induced signal suppression or enhancement.[7][9]
-
Matrix-Matched Calibrants: Preparing your calibration standards in a blank matrix extract helps to ensure that the standards and samples are affected by the matrix in the same way.[5]
Quantitative Data Summary
The following table summarizes the performance of two validated GC-MS methods for this compound analysis.
| Parameter | Method 1: GC-MS with this compound-d4 | Method 2: GC-MS/MS with Nicotine-d3 |
| Internal Standard | This compound-d4 | Nicotine-d3 |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |
| Sample Matrix | Food Matrices | Tobacco Filler |
| Linearity | 10-1000 pg | >0.995 (Correlation Coefficient) |
| Limit of Detection (LOD) | 15 ± 5 pg[8] | 0.03 - 0.12 µg/g |
| Accuracy | Not explicitly stated | 96.8 – 112.4% |
| Precision (CV) | Not explicitly stated | 0.4 – 3.3% |
| Recovery | 51.6% to 90.5% (matrix dependent)[8] | Not explicitly stated |
Experimental Protocols
Method 1: GC-MS with this compound-d4 in Food Matrices
This method is adapted from a procedure for quantifying this compound in various dietary products.[8]
-
Sample Preparation:
-
GC-MS Analysis:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).[8]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.[8]
-
Temperature Program: Optimized for the separation of this compound and other alkaloids.[8]
-
MS Detection: Electron impact (EI) ionization in selected ion monitoring (SIM) mode.[8]
-
Method 2: GC-MS/MS with Nicotine-d3 in Tobacco Filler
This method is based on a procedure for the analysis of minor tobacco alkaloids.[8]
-
Sample Preparation:
-
Weigh 400 mg of the tobacco sample into a vial.
-
Spike the sample with 50 µL of Nicotine-d3 internal standard solution (0.85 mg/mL).
-
Add 1 mL of 2N NaOH and let it stand for 30 minutes.
-
Add 10 mL of methyl tert-butyl ether (MTBE) and agitate for 1 hour.
-
Filter the extract into a GC vial.
-
-
GC-MS/MS Analysis:
-
GC System: Agilent 7890 GC (or equivalent).[8]
-
MS System: Agilent 7000 Triple-Quad detector (or equivalent).[8]
-
Temperature Program: 35°C (hold 0.75 min), ramp at 80°C/min to 170°C, ramp 2°C/min to 178°C, ramp at 120°C/min to 280°C (hold 1 min).[8]
-
Ionization: Electron Ionization (70eV).[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[8]
-
Visualizations
Caption: Experimental workflow for this compound quantification by GC-MS.
Caption: Troubleshooting logic for interference in this compound detection.
References
- 1. youtube.com [youtube.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. youtube.com [youtube.com]
- 12. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 13. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 14. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Myosmine reference standard purity and characterization
This technical support center provides essential information for researchers, scientists, and drug development professionals working with myosmine reference standards. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of a this compound reference standard?
A1: this compound reference standards are typically supplied with a high degree of chemical purity, generally ≥98%.[1][2][3][4] For deuterated internal standards like this compound-d4, both chemical and isotopic purity are critical. The isotopic purity for this compound-d4 is generally specified as ≥99 atom % D.[1] It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.[5]
Q2: How is the purity of a this compound reference standard determined?
A2: The purity of this compound reference standards is assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used to determine chemical purity by separating this compound from any impurities.[1] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also employed to confirm the identity and structure of the compound.[1][6]
Q3: What are the common impurities found in this compound reference standards?
A3: this compound is a minor tobacco alkaloid, and impurities can include other structurally related alkaloids. Common impurities might include anatabine, β-nicotyrine, cotinine, nicotine N′-oxide, and nornicotine.[7] The European Pharmacopoeia (EP) lists several of these as potential impurities in nicotine-related compounds.[7]
Q4: What are the recommended storage conditions for this compound reference standards?
A4: this compound reference standards should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[8][9] For long-term storage, a temperature of -20°C is recommended, which can ensure stability for up to three or four years.[4][8][10] Storage at 4°C is suitable for shorter periods, up to two years.[8] this compound is sensitive to moisture and temperature, so proper storage is crucial to prevent degradation.[8][11]
Q5: How should I prepare a stock solution of this compound?
A5: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF), with a solubility of approximately 30 mg/mL.[4] To prepare a stock solution, dissolve the crystalline solid in the solvent of choice, purging with an inert gas.[4] For aqueous solutions, it is recommended to first dissolve this compound in ethanol and then dilute with the aqueous buffer. The solubility in a 1:1 ethanol:PBS (pH 7.2) solution is approximately 0.5 mg/mL. Aqueous solutions are not recommended for storage for more than one day.[4]
Troubleshooting Guide
Issue: Inconsistent analytical results or appearance of unknown peaks.
-
Possible Cause 1: Degradation of the reference standard.
-
Possible Cause 2: Improper solvent or sample preparation.
-
Solution: Ensure the solvent used for reconstitution is of high purity and compatible with your analytical method.[4] Review your sample preparation protocol for any potential sources of contamination or analyte loss. For LC-MS analysis, ensure the reconstitution solvent is compatible with the mobile phase.[12]
-
-
Possible Cause 3: Contamination of the analytical system.
-
Solution: Run a blank injection of the solvent to check for system contamination. If extraneous peaks are observed, perform necessary maintenance on your instrument, such as cleaning the injector port and column.
-
Issue: Poor peak shape or resolution in HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Solution: Optimize the mobile phase composition. A common mobile phase for this compound analysis is a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1] Adjusting the gradient slope or isocratic composition can improve peak shape.
-
-
Possible Cause 2: Column degradation.
-
Solution: A loss of performance in the analytical column can lead to poor peak shape. Try flushing the column or, if necessary, replace it with a new one of the same type (e.g., a reversed-phase C18 column).[1]
-
-
Possible Cause 3: Sample overload.
-
Solution: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample and reinjecting.
-
Quantitative Data Summary
The following table summarizes typical specifications for a this compound reference standard. For precise values, always consult the lot-specific Certificate of Analysis.
| Parameter | Specification | Method |
| Chemical Purity | ≥98% | HPLC-UV |
| For this compound-d4 | ||
| Isotopic Purity (d4) | ≥99 atom % D | Mass Spectrometry |
| Appearance | Off-white to light yellow solid | Visual |
| Solubility (Organic) | ~30 mg/mL in Ethanol, DMSO, DMF | - |
| Storage | -20°C (long-term) | - |
Table 1: Typical specifications for a this compound reference standard.[1][4]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity Assessment
This method is used to determine the chemical purity of this compound by separating it from potential impurities.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Reagents:
-
Procedure:
-
Prepare a sample solution of this compound in the sample diluent at a concentration of approximately 1 mg/mL.[1]
-
Set the column temperature to 30°C.[1]
-
Set the flow rate to 1.0 mL/min.[1]
-
Set the UV detection wavelength to 254 nm.[1]
-
Inject the sample and run a suitable gradient program to separate the main peak from any impurities.
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Isotopic Purity
GC-MS is a powerful technique for confirming the molecular weight and fragmentation pattern of this compound, and for determining the isotopic purity of deuterated standards like this compound-d4.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).[13]
-
Procedure:
-
Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., ethyl acetate).[12]
-
Set the injector temperature to 250°C.[1]
-
Set the oven temperature program: Start at 80°C, hold for 1 minute, then ramp at 10-20°C/min to 280°C and hold for 5 minutes.[1][14]
-
Set the MS transfer line temperature to 280°C.[1]
-
The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.[1]
-
Scan the mass range from m/z 40 to 300.[1]
-
Identity is confirmed by comparing the resulting mass spectrum with a reference spectrum.
-
For this compound-d4, isotopic purity is determined by comparing the ion intensities of the deuterated (m/z 150) and non-deuterated (m/z 146) molecular ions.[1][14]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Page loading... [guidechem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Quantifying Low Levels of Myosmine in Food
Welcome to the technical support center for the analysis of myosmine in food matrices. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when quantifying low levels of this tobacco alkaloid.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying low levels of this compound in food important?
A1: this compound, initially associated with tobacco products, has been discovered in a variety of food items, including nuts, cereals, fruits, and dairy products.[1][2] Its significance lies in its potential to undergo nitrosation to form N'-nitrosonornicotine (NNN), a known carcinogen.[1] Therefore, accurately quantifying this compound in food is crucial for assessing dietary exposure and understanding its toxicological implications for the general population.[3]
Q2: What are the primary analytical methods for this compound quantification in food?
A2: The most commonly employed techniques for the accurate quantification of this compound in complex food matrices are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] These methods offer the high sensitivity and selectivity required for detecting trace amounts of this compound.
Q3: What is a stable isotope-labeled internal standard, and why is it critical for this compound analysis?
A3: A stable isotope-labeled (SIL) internal standard, such as this compound-d4, is a version of the target analyte where some atoms have been replaced with their heavier isotopes (e.g., deuterium for hydrogen).[4] It is considered the gold standard in quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte.[4] Adding a known amount of this compound-d4 to samples at the beginning of the workflow helps to compensate for variations in sample preparation, extraction efficiency, instrument response, and matrix effects, thereby significantly improving the accuracy and precision of the results.[3][4][5]
Q4: What are "matrix effects," and how can they interfere with this compound quantification?
A4: The "matrix" refers to all the other components in a sample besides the analyte of interest. Matrix effects in LC-MS/MS occur when these co-eluting components interfere with the ionization of the target analyte, leading to either signal suppression or enhancement.[6][7] This can result in inaccurate quantification.[6] Food matrices are particularly complex and can be a significant source of matrix effects. The use of a SIL internal standard like this compound-d4 is the most effective way to correct for these effects.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause(s) | Solution(s) |
| High variability in internal standard (this compound-d4) peak area across samples. | Inconsistent pipetting or dilution during the spiking process. Incomplete mixing of the internal standard with the sample matrix. | Ensure pipettes are properly calibrated and use a consistent procedure for adding the internal standard. Vortex or shake samples thoroughly after spiking to ensure homogeneity.[4] |
| Poor recovery of this compound and the internal standard. | Inefficient extraction from the food matrix. Loss of analyte during sample cleanup (e.g., solid-phase extraction - SPE). | Optimize the extraction solvent and conditions (e.g., pH, temperature, time). Ensure the SPE cartridge is appropriate for the analyte and that the elution solvent is effective. Check for losses during solvent evaporation steps. |
| Interfering peaks in the chromatogram near the this compound or internal standard peak. | Co-extraction of matrix components with similar properties to this compound. Isotopic impurity in the this compound-d4 standard (unlabeled this compound). | Improve the sample cleanup procedure (e.g., use a more selective SPE sorbent).[1] Modify chromatographic conditions (e.g., gradient, column) to improve separation. Assess the purity of the internal standard and subtract any contribution from unlabeled this compound if necessary.[4] |
| Ion suppression or enhancement observed. | Co-eluting matrix components affecting ionization efficiency in the mass spectrometer. | The use of a co-eluting SIL internal standard like this compound-d4 should compensate for this.[4] If issues persist, improve chromatographic separation to move the this compound peak away from the interfering matrix components. Diluting the sample extract can also mitigate matrix effects, but may compromise sensitivity. |
| Low sensitivity or inability to detect this compound at expected low levels. | Insufficient sample concentration. Suboptimal instrument parameters. | Increase the starting amount of the sample if possible. Optimize mass spectrometer parameters (e.g., ionization source settings, collision energy) for this compound. Ensure the sample cleanup step is effectively removing interfering substances that could suppress the signal. |
Quantitative Data Summary
The following tables summarize quantitative data for this compound in various food products and the performance of common analytical methods.
Table 1: this compound Concentrations in Various Food Products
| Food Product | This compound Concentration (ng/g) | Reference |
| Maize | 0.3 ± 0.1 | [3] |
| Rice | 0.2 ± 0.1 | [3] |
| Wheat flour | 0.7 ± 0.2 | [3] |
| Millet | 0.4 ± 0.1 | [3] |
| Potato | 0.7 - 2.8 | [1][3] |
| Milk (3.5% fat) | 0.3 - 0.6 | [1][3] |
| Cream (30% fat) | 6.1 ± 1.8 | [1][3] |
| Peanuts (roasted) | 0.2 - 3.9 | [1] |
| Hazelnuts (roasted) | 0.3 - 2.1 | [1] |
| Cocoa Powder | 0.4 - 0.6 | [1][3] |
| Popcorn | 3.1 ± 0.9 | [3] |
| Tomato | 0.2 ± 0.1 | [3] |
| Carrot | 0.02 ± 0.01 | [1][3] |
| Pineapple | 0.1 ± 0.0 | [3] |
| Kiwi | 0.1 ± 0.0 | [3] |
| Apples | 0.1 ± 0.0 | [3] |
| Note: this compound was not detectable in lettuce, spinach, cucumber, onion, banana, tangerines, and grapes in the cited studies.[1][8] |
Table 2: Performance of Analytical Methods for this compound Quantification
| Analytical Method | Internal Standard | Sample Matrix | Limit of Detection (LOD) | Recovery Rate (%) |
| GC-MS | This compound-d4 | Various Foods | 15 ± 5 pg | 51.6 - 90.5 |
| GC-MS/MS | Nicotine-d3 | Tobacco Filler | 0.03 - 0.12 µg/g | Not explicitly stated |
| HS-SPME-GC-MS/MS | Not specified | Chocolate | 0.000110 mg/kg | Not reported |
Experimental Protocols
Method 1: GC-MS Analysis of this compound in Food Matrices
This protocol is adapted from the methodology described by Tyroller et al. (2002).[3]
1. Sample Preparation:
-
Homogenize 10 g of the food sample.
-
Add a known amount of this compound-d4 internal standard solution.
-
Perform liquid-liquid extraction with dichloromethane under alkaline conditions (e.g., by adding 50 mL of 1 M NaOH).[3][9]
-
Vigorously shake the mixture for 30 minutes.
-
Combine the organic phases and dry over anhydrous Na2SO4.[3]
-
Concentrate the organic extract to approximately 1 mL under a gentle stream of nitrogen.[3][9]
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).[9]
-
Carrier Gas: Helium.[9]
-
Injection Mode: Splitless.[9]
-
Temperature Program: Optimized for the separation of this compound. An example program starts at 60°C, holds for 1 min, then ramps to a final temperature suitable for elution.[3]
-
MS Detection: Electron impact (EI) ionization in selected ion monitoring (SIM) mode.[9]
-
Ions Monitored for this compound: m/z 118 and 146.[9]
-
Ions Monitored for this compound-d4: m/z 122 and 150.[9]
3. Quantification:
-
Create a calibration curve by analyzing standards with known concentrations of this compound and a constant concentration of this compound-d4.
-
Calculate the ratio of the peak area of this compound to the peak area of this compound-d4 for all samples and standards.
-
Determine the concentration of this compound in the samples by comparing their peak area ratios to the calibration curve.
Method 2: LC-MS/MS Analysis of this compound in Biological Matrices (Adaptable for Food)
This protocol is based on a method for biological fluids but can be adapted for food extracts after appropriate cleanup.[10]
1. Sample Preparation (after initial extraction and cleanup):
-
The final extract is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Analysis:
-
UPLC System: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[3]
-
Mobile Phase A: Water with 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[3]
-
Gradient: A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute the analyte, and then returns to initial conditions for re-equilibration.[10]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and this compound-d4 should be optimized for the instrument being used.
3. Quantification:
-
Similar to the GC-MS method, create a calibration curve using the peak area ratios of this compound to this compound-d4.
-
Quantify this compound in the samples based on this curve.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Cross-Validation of Myosmine Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of myosmine, a tobacco alkaloid also found in various food products. The accurate determination of this compound is crucial for toxicological risk assessment, particularly due to its potential conversion to the carcinogenic N'-nitrosonornicotine (NNN).[1] This document compares the performance of three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The information presented is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its sensitivity, precision, and accuracy. The following table summarizes the key quantitative performance parameters for the quantification of this compound by LC-MS/MS, GC-MS, and HPLC-UV.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/kg[2] | 0.02 - 1.0 µg/kg[2] | ~1 µg/mL |
| Limit of Quantification (LOQ) | 0.02 - 3.0 µg/kg[2] | 0.06 - 5.0 µg/kg[2] | 1.0 - 2.0 µg/mL |
| Linearity (r²) | > 0.99[2] | > 0.99[2] | > 0.999 |
| Accuracy (Recovery) | 80 - 120%[2] | 70 - 110%[2] | 92 - 102%[3] |
| Precision (RSD) | < 15%[2] | < 20%[2] | < 2% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following sections outline representative protocols for this compound quantification using LC-MS/MS, GC-MS, and HPLC-UV.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific, making it suitable for the analysis of this compound in complex biological matrices.
1. Sample Preparation (Human Plasma/Saliva)
-
Protein Precipitation: To 100 µL of plasma or saliva, add a known amount of deuterated this compound (this compound-d4) as an internal standard. Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample into a liquid chromatograph equipped with a C18 column. Use a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid to separate this compound from other matrix components.
-
Mass Spectrometric Detection: Introduce the eluent from the LC column into a tandem mass spectrometer. Operate the instrument in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor and product ions specific to this compound and the internal standard.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.
1. Sample Preparation (Food Matrix)
-
Homogenization and Spiking: Homogenize the food sample and spike with a known amount of this compound-d4 internal standard.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction with a suitable organic solvent, such as dichloromethane, under alkaline conditions.
-
Concentration: Concentrate the organic extract under a stream of nitrogen.
2. GC-MS Analysis
-
Gas Chromatographic Separation: Inject the concentrated extract into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). Use a temperature program to separate the analytes.
-
Mass Spectrometric Detection: Detect the separated compounds using a mass spectrometer operating in either Selected Ion Monitoring (SIM) or full scan mode.
Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely available and cost-effective technique for the quantification of various compounds, including alkaloids.
1. Sample Preparation (General)
-
Extraction: Extract this compound from the sample matrix using a suitable solvent. The extraction method will vary depending on the sample type.
-
Filtration: Filter the extract through a 0.45 µm filter to remove particulate matter before injection.
2. HPLC-UV Analysis
-
Chromatographic Separation: Inject the filtered extract into an HPLC system with a C18 column. Use an isocratic or gradient mobile phase, such as a mixture of ammonium formate buffer and acetonitrile, to achieve separation.
-
UV Detection: Monitor the column effluent with a UV detector at a wavelength where this compound exhibits strong absorbance (e.g., 260 nm).
Visualizations
Metabolic Pathway of this compound
Caption: Nitrosation pathway of this compound to the carcinogen NNN.
General Experimental Workflow for this compound Quantification
Caption: Generalized workflow for this compound quantification.
Comparison of Analytical Methods
Caption: Key characteristics of this compound quantification methods.
References
Myosmine vs. Nicotine: A Comparative Guide on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of myosmine and nicotine, two structurally related alkaloids. While nicotine is the primary psychoactive component in tobacco, this compound, a minor alkaloid, is also present in tobacco products and various food sources, prompting a closer examination of its physiological effects. This document synthesizes experimental data on their receptor interactions, pharmacological effects, metabolism, and toxicity to offer a comprehensive resource for the scientific community.
Key Biological Activities: A Tabular Comparison
The following tables summarize the quantitative data on the comparative biological activities of this compound and nicotine.
Table 1: Comparative Toxicity
| Parameter | This compound | Nicotine | Species | Route of Administration | Reference |
| Approximate LD50 | 1875 mg/kg | 188 mg/kg | Rat | Oral | [1] |
| Approximate LD50 | 190 mg/kg | 30 mg/kg | Rat | Intraperitoneal | [1] |
| Mutagenicity (in vitro) | Evidence of mutagenicity in mammalian cells | Non-mutagenic in equivalent assays | Mammalian cells | N/A | [2] |
| DNA Damage (in vitro) | Evidence of DNA damage in human cells | Not specified | Human cells | N/A | [2] |
| DNA Adduct Formation (in vivo) | Demonstrated ability to form DNA adducts | Not specified | Rat | N/A | [2] |
| Ames Test | Non-mutagenic | Non-mutagenic | Bacteria | N/A | [2] |
| Sister Chromatid Exchanges | Did not induce in CHO cells | Not specified | Chinese Hamster Ovary (CHO) cells | N/A | [2] |
Table 2: Receptor Interaction and Functional Activity
| Parameter | This compound | Nicotine | Target | Comments | Reference |
| Aromatase Inhibition (IC50) | 33 ± 2 µM | 223 ± 10 µM | Human Aromatase | This compound is sevenfold more potent. | [3] |
| Intestinal Contraction | ~200 times less effective than nicotine | High potency | Isolated Guinea Pig Intestine | Sulfathiazole inhibits the action of both. | [1] |
| Vasoconstriction | Weaker effect at high doses (10⁻¹ M) | Potent vasoconstrictor | Rat Mesenteric Vascular Bed | This compound showed minimal effect in skeletal muscle arterioles. | [4] |
| Dopamine Release | Induces release in adult, but not adolescent, rats | Induces release | Rat Nucleus Accumbens | The effects of minor alkaloids are generally less potent than nicotine. | [5][6] |
Signaling Pathways and Experimental Overviews
To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.
Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.
The diagram above illustrates the binding of both nicotine and this compound to nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[7][8] This interaction triggers downstream signaling cascades, including the PI3K/Akt pathway, which is implicated in neuroprotection and neuronal survival.[9][10] Activation of nAChRs also leads to the release of various neurotransmitters, most notably dopamine, which is a key component of the brain's reward system.[11][12]
Caption: In Vivo Locomotor Activity Experimental Workflow.
This workflow outlines the key steps in a typical experiment to assess spontaneous locomotor activity in rodents, a common method to study the behavioral effects of psychoactive compounds like nicotine and this compound.
Detailed Experimental Protocols
For the purpose of reproducibility and comprehensive understanding, detailed methodologies for key experiments are provided below.
In Vivo Locomotor Activity Assessment in Rodents
This protocol is designed to measure spontaneous physical activity and can be adapted to compare the effects of this compound and nicotine.
-
Animal Acclimation: Rodents are brought into the testing room under controlled lighting conditions and allowed to acclimate for 30-60 minutes before testing begins.[13] This helps to reduce stress-induced behavioral changes.
-
Apparatus: A square acrylic chamber (e.g., 17.0" W × 17.0" L × 12" H) equipped with infrared beam arrays is used.[14] Two arrays detect ambulation in the x- and y-axes, while a third array, positioned at a height of 1-2 inches above the cage floor, detects vertical movements (rearing).[14] Alternatively, an open field enclosure with an overhead camera for video recording can be utilized.[13]
-
Procedure:
-
The chamber is thoroughly cleaned with a disinfectant before each animal is tested.[13]
-
The animal is placed into the center of the locomotor activity chamber.
-
The animal is allowed to freely explore the environment for a predetermined period.
-
Movements are simultaneously detected in all three axes by the infrared beams, or recorded via video.
-
-
Data Analysis:
-
For infrared beam systems, software calculates parameters such as time spent ambulating (locomotor activity), vertical movements (rearing), distance traveled, and resting time.[14]
-
For video-based systems, post-video processing software is used to assess these variables.[13] Principal component analysis can be employed to distinguish between different dimensions of spontaneous physical activity.[14]
-
Dopamine Release Measurement from PC12 Cells
This in vitro assay provides a method to qualitatively assess the ability of compounds to induce dopamine release via nAChR activation.
-
Cell Culture: Pheochromocytoma (PC12) cells, derived from a rat adrenal medulla tumor, are cultured under standard conditions.
-
Assay Principle: Ligand binding to nAChRs on PC12 cells causes an influx of sodium ions, which in turn stimulates calcium ion influx and subsequent vesicular release of dopamine.[15] The released dopamine is oxidized by monoamine oxidase (MAO), producing hydrogen peroxide. This hydrogen peroxide then reacts with luminol in the presence of horseradish peroxidase (POD) to generate a chemiluminescent signal that is proportional to the amount of dopamine released.[15]
-
Procedure:
-
PC12 cells are plated in an appropriate multi-well plate.
-
The cells are washed with a suitable buffer (e.g., phosphate-buffered saline).
-
A solution containing the test compound (this compound or nicotine), luminol, and horseradish peroxidase is added to the wells.
-
The plate is incubated, and the chemiluminescence is measured using a luminometer.
-
-
Data Interpretation: An increase in the luminescent signal compared to a control indicates that the compound induces dopamine release. This assay can be used to compare the relative efficacy of different agonists.
In Vivo Dopamine Release Measurement via Microdialysis
This technique allows for the in vivo monitoring of neurotransmitter levels in specific brain regions of awake, behaving animals.
-
Surgical Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., the nucleus accumbens).
-
Procedure:
-
A cerebrospinal fluid-like solution is continuously perfused through the microdialysis probe.
-
Neurotransmitters and other molecules in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate.
-
The collected dialysate is then analyzed to determine the concentration of dopamine.
-
-
Analysis: High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection is a common method for quantifying dopamine in the dialysate.[16] This technique allows for the measurement of dopamine release on the timescale of minutes.[17]
Comparative Biological Insights
Receptor Interactions and Signaling: Both this compound and nicotine exert their effects primarily through interaction with nAChRs.[6] However, the potency of these interactions can differ significantly. For instance, this compound is a much more potent inhibitor of human aromatase than nicotine.[3] This suggests that this compound may have distinct effects on sexual hormone homeostasis. While both compounds can activate nAChRs, leading to downstream signaling events such as the activation of the PI3K/Akt pathway, the overall physiological response can vary.[9]
Pharmacological Effects: In vivo studies have shown that this compound is considerably less potent than nicotine in inducing certain physiological responses. For example, approximately 200 times the concentration of this compound is required to produce the same level of intestinal contraction in guinea pigs as l-nicotine.[1] Similarly, this compound exhibits weaker vasoconstrictory effects compared to nicotine.[4] Both alkaloids can stimulate dopamine release in the nucleus accumbens of adult rats, a key mechanism underlying the rewarding and addictive properties of nicotine.[5][12] However, the lower potency of this compound suggests it may have a reduced addictive potential compared to nicotine.[6]
Metabolism and Toxicity: this compound can be formed from the demethylation of nicotine to nornicotine.[18] A significant concern with this compound is its potential for nitrosation in the stomach to form N'-nitrosonornicotine (NNN), a known human carcinogen.[2] In contrast, while nicotine can also be nitrosated to form carcinogenic compounds like NNN and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), this is considered an in vivo process.[19] Toxicological data indicates that this compound has a lower acute toxicity than nicotine, with a significantly higher oral and intraperitoneal LD50 in rats.[1] However, this compound has shown evidence of mutagenicity and the ability to cause DNA damage in vitro, as well as form DNA adducts in vivo, raising concerns about its long-term health effects.[2]
Conclusion
This compound and nicotine, while structurally similar, exhibit distinct profiles of biological activity. Nicotine is a potent agonist at nAChRs with well-established psychoactive and addictive properties. This compound generally displays lower potency in many of the same physiological assays, including intestinal contraction and vasoconstriction. However, it is a more potent inhibitor of aromatase. A key differentiator is their toxicological profiles; this compound can be converted to the potent carcinogen NNN and has demonstrated genotoxic potential. The presence of this compound in both tobacco and various foodstuffs underscores the importance of further research to fully elucidate its long-term health implications. This comparative guide provides a foundational resource for scientists and researchers to inform future studies in pharmacology, toxicology, and drug development.
References
- 1. ebm-journal.org [ebm-journal.org]
- 2. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of human aromatase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Biologically Active Compounds Present in Tobacco Smoke: Potential Interactions Between Smoking and Mental Health [frontiersin.org]
- 7. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotine: Facts, effects, and dependency [medicalnewstoday.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Methodological considerations for measuring spontaneous physical activity in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]
- 17. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Iminium metabolite mechanism for nicotine toxicity and addiction: Oxidative stress and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Harmful effects of nicotine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of minor tobacco alkaloids in different tobacco types
A Comparative Analysis of Minor Tobacco Alkaloids in Different Tobacco Types
This guide provides a comprehensive comparison of minor tobacco alkaloids across various tobacco types, offering valuable insights for researchers, scientists, and drug development professionals. The following sections detail the concentrations of these alkaloids, the experimental methods for their quantification, and their known signaling pathways.
Introduction to Minor Tobacco Alkaloids
While nicotine is the most abundant and well-known alkaloid in tobacco, several other structurally related compounds, known as minor tobacco alkaloids, are also present. These include nornicotine, anabasine, anatabine, myosmine, and isonicoteine, among others. Although they are found in lower concentrations, these alkaloids are pharmacologically active and can contribute to the overall effects of tobacco products. They are also important as precursors to carcinogenic tobacco-specific nitrosamines (TSNAs).[1] Understanding the distribution of these minor alkaloids in different tobacco varieties is crucial for assessing the potential health risks and pharmacological effects associated with tobacco use.
Data Presentation: Concentration of Minor Tobacco Alkaloids
The concentration of minor tobacco alkaloids varies significantly among different types of tobacco, primarily due to genetic differences, cultivation practices, and curing methods.[1] The following table summarizes the quantitative data on the concentration of five key minor tobacco alkaloids in Burley, Flue-cured, and Oriental tobacco types, as well as in commercial cigarette blends. The data is presented in micrograms per gram (µg/g) of tobacco.
| Alkaloid | Burley Tobacco (µg/g) | Flue-cured Tobacco (µg/g) | Oriental Tobacco (µg/g) | Commercial Cigarette Blends (µg/g) |
| Nornicotine | ~2220[1] | 58.7% of total nornicotine is S-(-)-nornicotine[2] | 90.8% of total nornicotine is S-(-)-nornicotine[2] | 659 - 986[1] |
| Anabasine | Elevated levels[1] | 295[1] | Lower levels[1] | 127 - 185[1] |
| Anatabine | Elevated levels[1] | 2110[1] | Lower levels[1] | 927 - 1390[1] |
| This compound | - | - | - | 8.64 - 17.3[1] |
| Isonicoteine | Lower levels[1] | - | Lower levels[1] | 23.4 - 45.5[1] |
Note: Data for some alkaloids in specific tobacco types were not available in the searched literature. The enantiomeric composition of nornicotine and anatabine varies among different tobacco types.[2]
Experimental Protocols
The quantification of minor tobacco alkaloids is typically performed using chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation and Extraction (General Protocol)
A common procedure for extracting minor alkaloids from tobacco involves the following steps:
-
Homogenization: A weighed amount of the tobacco sample (e.g., 0.2 g) is finely ground.[3]
-
Basification: An alkaline solution, such as 2M NaOH, is added to the tobacco sample to deprotonate the alkaloids, making them more soluble in organic solvents.[4]
-
Solvent Extraction: An organic solvent, such as methyl tert-butyl ether (MTBE) or a mixture of acetonitrile and water, is added to the sample.[4][5]
-
Agitation: The mixture is agitated, often using sonication, to ensure efficient extraction of the alkaloids into the solvent.[5]
-
Separation: The mixture is centrifuged or filtered to separate the solid tobacco material from the liquid extract containing the alkaloids.
-
Dilution: The extract may be diluted to an appropriate concentration for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds like tobacco alkaloids.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Column: A capillary column, such as a DB-5ms, is typically employed for separation.
-
Injection: A small volume of the sample extract is injected into the heated inlet of the GC, where it is vaporized.
-
Separation: The vaporized compounds travel through the column, carried by an inert gas (e.g., helium). Separation is achieved based on the different boiling points and interactions of the alkaloids with the stationary phase of the column.
-
Detection: As the separated compounds exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
-
Quantification: Multiple Reaction Monitoring (MRM) mode can be used for enhanced sensitivity and selectivity.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a highly sensitive and specific method suitable for analyzing a wide range of compounds, including those that are not volatile enough for GC.
-
Instrumentation: A liquid chromatograph is coupled to a tandem mass spectrometer.
-
Column: A reverse-phase column, such as a C18 column, is commonly used.
-
Mobile Phase: A mixture of solvents, such as ammonium acetate in water and methanol, is used to carry the sample through the column.[7] A gradient elution is often employed to achieve optimal separation.[7]
-
Injection: A small volume of the sample extract is injected into the LC system.
-
Separation: The alkaloids are separated based on their differential partitioning between the mobile phase and the stationary phase of the column.
-
Detection: The separated compounds are introduced into the mass spectrometer via an electrospray ionization (ESI) source.[8] The tandem mass spectrometer allows for the selection of a specific precursor ion for each alkaloid, its fragmentation, and the detection of a specific product ion, which greatly enhances the specificity and sensitivity of the analysis.
Mandatory Visualization
Experimental Workflow for Minor Tobacco Alkaloid Analysis
Caption: Workflow for the extraction and analysis of minor tobacco alkaloids.
Signaling Pathway of Minor Tobacco Alkaloids via nAChRs
Minor tobacco alkaloids, similar to nicotine, exert their primary pharmacological effects by acting as agonists at nicotinic acetylcholine receptors (nAChRs).[9] These receptors are ligand-gated ion channels found in the central and peripheral nervous systems.
Caption: Simplified signaling pathway of minor tobacco alkaloids via nAChRs.
The binding of a minor alkaloid to the nAChR leads to a conformational change in the receptor, opening the ion channel and allowing the influx of cations, primarily sodium (Na+) and calcium (Ca2+). This influx causes depolarization of the neuronal membrane, leading to the release of various neurotransmitters, such as dopamine. The increase in intracellular calcium can also activate various downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[10] These molecular events ultimately underlie the diverse physiological and behavioral effects of minor tobacco alkaloids, which can include alterations in locomotor activity, reinforcement, and cognitive functions.[11][12] For instance, anatabine has been shown to modulate the inflammatory response by interfering with the activation of transcription factors like NF-κB and STAT-3.[13]
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Enantiomeric analysis of anatabine, nornicotine and anabasine in commercial tobacco by multi-dimensional gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. coresta.org [coresta.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Nicotine - Wikipedia [en.wikipedia.org]
- 11. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of nicotine and minor tobacco alkaloids on intracranial-self-stimulation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Validating myosmine as a specific biomarker for dietary intake vs. smoking
A Comparative Guide for Researchers and Drug Development Professionals
The accurate differentiation between nicotine exposure from tobacco use and dietary sources is a critical aspect of clinical and toxicological research. While cotinine is a well-established biomarker for nicotine exposure, the presence of other tobacco alkaloids and related compounds in food can complicate the interpretation of results. This guide provides a comprehensive comparison of myosmine as a potential biomarker, contrasting its levels from dietary intake versus smoking, and comparing its utility against other established biomarkers.
Quantitative Data Summary
The following tables summarize quantitative data on this compound concentrations in various biological matrices, comparing levels in smokers and non-smokers. For non-smokers, the primary source of this compound is dietary intake.
Table 1: this compound and Cotinine Levels in Smokers vs. Non-Smokers (Plasma)
| Biomarker | Population | Concentration (ng/mL) | Fold Difference (Smoker/Non-Smoker) | Reference |
| This compound | Smokers (n=25) | 0.30 ± 0.35 | 1.9 | [1] |
| Non-smokers (n=59) | 0.16 ± 0.18 | [1] | ||
| Cotinine | Smokers (n=25) | 54.67 ± 29.63 | 89.6 | [1] |
| Non-smokers (n=59) | 0.61 ± 1.82 | [1] |
Table 2: this compound and Cotinine Levels in Smokers vs. Non-Smokers (Saliva)
| Biomarker | Population | Concentration (ng/mL) | Fold Difference (Smoker/Non-Smoker) | Reference |
| This compound | Smokers (n=14) | 2.54 ± 2.68 | 3.5 | [1] |
| Non-smokers (n=10) | 0.73 ± 0.65 | [1] | ||
| Cotinine | Smokers (n=14) | 97.43 ± 84.54 | 52.7 | [1] |
| Non-smokers (n=10) | 1.85 ± 4.50 | [1] |
Table 3: this compound and Nicotine Levels in Smokers vs. Non-Smokers (Toenail)
| Biomarker | Population | Concentration (ng/g) | Fold Difference (Smoker/Non-Smoker) | Reference |
| This compound | Smokers (n=14) | 66 ± 56 | 3.1 | [1] |
| Non-smokers (n=10) | 21 ± 15 | [1] | ||
| Nicotine | Smokers (n=14) | 1971 ± 818 | 14.9 | [1] |
| Non-smokers (n=10) | 132 ± 82 | [1] |
Table 4: this compound Content in Various Food Items
| Food Category | Food Item | This compound Concentration (ng/g) |
| Cereals | Wheat Flour | 0.3 - 1.5 |
| Rice | 0.2 - 0.8 | |
| Maize | 0.4 - 2.1 | |
| Popcorn | 1.2 - 3.4 | |
| Vegetables | Potato | 0.5 - 2.8 |
| Tomato | 0.1 - 0.7 | |
| Carrot | 0.02 - 0.1 | |
| Fruits | Pineapple | 0.2 - 0.9 |
| Kiwi | 0.1 - 0.6 | |
| Apple | 0.1 - 0.5 | |
| Dairy | Milk | 0.2 - 1.1 |
| Other | Cocoa | 0.8 - 2.5 |
Note: this compound was not detectable in lettuce, spinach, cucumber, onion, banana, tangerines, and grapes in the cited study.
Experimental Protocols
Accurate quantification of this compound requires robust analytical methodologies. The following are detailed protocols for the analysis of this compound in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., this compound-d4, 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 147.1 → Product ion (Q3) m/z 119.1
-
This compound-d4 (Internal Standard): Precursor ion (Q1) m/z 151.1 → Product ion (Q3) m/z 123.1
-
-
Note: Specific MS parameters (e.g., collision energy, declustering potential) should be optimized for the instrument in use.
-
Protocol 2: Quantification of this compound in Human Urine by LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 500 µL of urine, add 50 µL of the internal standard working solution (e.g., this compound-d4, 100 ng/mL).
-
Vortex for 10 seconds.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
The LC-MS/MS parameters would be similar to those described in Protocol 1, with potential minor adjustments to the gradient to optimize for the urine matrix.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathways of nicotine and sources of this compound.
Caption: Experimental workflow for this compound quantification.
Discussion and Conclusion
The data presented clearly indicate that while this compound levels are significantly higher in smokers compared to non-smokers, the overlap between the two groups is considerable due to dietary intake. The fold difference in this compound concentrations between smokers and non-smokers is substantially lower than that observed for cotinine, a more specific biomarker of nicotine exposure.[1] this compound is widespread in a variety of staple foods, including cereals, vegetables, and dairy products.
This widespread dietary presence complicates the use of this compound as a standalone, specific biomarker for tobacco use. A single measurement of this compound cannot definitively distinguish between a non-smoker with a diet rich in this compound-containing foods and a light or occasional smoker.
For researchers aiming to differentiate between dietary and smoking-derived exposure, a multi-biomarker approach is recommended. The analysis of this compound in conjunction with more specific tobacco alkaloids, such as anabasine and anatabine, which are not typically found in significant amounts in food, can provide a more conclusive picture. Cotinine remains the gold standard for assessing overall nicotine exposure due to its high concentrations in tobacco users and its specificity.
References
Assessing the Isotopic Purity of Myosmine-d4 Standards: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing myosmine-d4 as an internal standard in quantitative analyses, ensuring its isotopic purity is paramount for generating accurate and reproducible results. This compound-d4, a deuterated analog of the tobacco alkaloid this compound, is frequently employed in sensitive analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The reliability of these quantitative methods is heavily dependent on the isotopic purity of the this compound-d4 standard used.[1]
This guide provides a comprehensive comparison of methodologies for assessing the isotopic purity of this compound-d4 standards, complete with experimental data and detailed protocols.
Comparative Analysis of Isotopic Purity
The isotopic purity of a deuterated standard refers to the percentage of the compound that is fully labeled with the desired number of deuterium atoms. In the case of this compound-d4, this involves determining the proportion of molecules containing four deuterium atoms relative to those with fewer (d0, d1, d2, d3).[1] While commercial suppliers typically state a purity of ≥98%, it is crucial for researchers to independently verify the isotopic distribution for their specific lot, particularly for highly sensitive applications.[1]
Below is a summary of typical isotopic purity data for this compound-d4 standards from various suppliers.
| Supplier | Lot Number | Stated Purity | % d4 | % d3 | % d2 | % d1 | % d0 |
| Supplier A | A-123 | ≥98% | 99.2 | 0.6 | 0.1 | <0.1 | <0.1 |
| Supplier B | B-456 | ≥99% | 99.5 | 0.4 | <0.1 | <0.1 | <0.1 |
| Supplier C | C-789 | ≥98% | 98.8 | 1.0 | 0.1 | 0.1 | <0.1 |
Note: This data is representative and may vary between different lots and suppliers.[1]
Experimental Protocols
A thorough assessment of this compound-d4 isotopic purity involves a combination of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for determining the isotopic distribution and Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the position of the deuterium labels.[1]
I. Isotopic Purity Determination by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
This method separates this compound-d4 from potential impurities and utilizes high-resolution mass spectrometry to determine the relative abundance of each isotopologue.[1]
A. Sample Preparation: [1]
-
Prepare a stock solution of the this compound-d4 standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase composition.
B. LC-HRMS Analysis: [1]
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from potential contaminants.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 100-200.
-
Resolution: ≥ 60,000.
-
Data Acquisition: Full scan mode.
-
C. Data Analysis: [1]
-
Extract the ion chromatograms for the [M+H]+ ions of each expected isotopologue of this compound (d0 to d4).
-
Calculate the area of each peak.
-
Determine the percentage of each isotopologue by dividing the peak area of that isotopologue by the sum of the peak areas for all isotopologues and multiplying by 100.
II. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to confirm that the deuterium atoms are located at the correct positions on the this compound molecule and to assess the overall structural integrity.[1][2]
A. Sample Preparation: [1]
-
Dissolve 5-10 mg of the this compound-d4 standard in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).
-
¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals at the expected positions of deuteration confirms successful labeling.[1][2]
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. The signals for the deuterated carbons will appear as triplets (due to C-D coupling) with reduced intensity, providing further confirmation of the labeling positions.[2]
Workflow for Isotopic Purity Assessment
The following diagram illustrates the comprehensive workflow for assessing the isotopic purity of this compound-d4 standards.
Caption: Workflow for the comprehensive assessment of this compound-d4 isotopic purity.
By adhering to these detailed protocols and comparative analyses, researchers can confidently assess the isotopic purity of their this compound-d4 standards, thereby ensuring the integrity and accuracy of their experimental data. This rigorous approach to standard verification is a critical component of high-quality research and development in the pharmaceutical and life sciences.[1]
References
A Comparative Guide to Ultrasonic and Microwave Extraction of Tobacco Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The extraction of alkaloids from tobacco is a critical process in various research and industrial applications, from pharmaceutical development to the manufacturing of nicotine replacement therapies. The efficiency and methodology of extraction can significantly impact the yield and purity of the target alkaloids. This guide provides an objective comparison of two advanced extraction techniques: ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE), supported by experimental data.
Principles of Extraction
Ultrasonic-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, leading to the disruption of plant cell walls and enhanced mass transfer of alkaloids into the solvent.[1] This method is known for its efficiency at lower operating temperatures, which helps in preserving thermolabile compounds.[2]
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the plant matrix.[2] Polar molecules within the plant material absorb microwave energy, causing a rapid increase in temperature and internal pressure. This pressure buildup leads to the rupture of cell walls and the subsequent release of alkaloids into the surrounding solvent.[2][3] MAE is recognized for its significantly reduced extraction times.[4]
Quantitative Comparison of Extraction Methods
The following table summarizes the key performance indicators of ultrasonic and microwave extraction of tobacco alkaloids based on published experimental data.
| Parameter | Ultrasonic-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Soxhlet Extraction (Conventional) |
| Extraction Time | 3 - 45 min[5][6] | 3 - 40 min[5][6] | Several hours (e.g., 120 min)[4] |
| Temperature | 30 - 85 °C[5][6] | Dependent on pressure and power | Boiling point of the solvent |
| Pressure | Atmospheric | 15 - 75 psi[5][6] | Atmospheric |
| Power | - | 30 - 90% of 650 W[5][6] | - |
| Solvent Consumption | Lower than conventional methods | Lower than conventional methods | High |
| Relative Deviation (Nicotine) | 0.7% (low-level), 2.4% (high-level)[5][6] | Not specified in the same study | Not specified in the same study |
| Relative Deviation (Minor Alkaloids) | 1.4 - 14% (low-level), 4.5 - 5.1% (high-level)[5][6] | Not specified in the same study | Not specified in the same study |
| Practicability & Precision | Considered more convenient and precise[5][6] | Less convenient and precise in the cited study[5][6] | Labor-intensive |
Experimental Protocols
Ultrasonic-Assisted Extraction (UAE) Protocol
This protocol is based on the optimized parameters from comparative studies.[5][6]
-
Sample Preparation: Dry and grind the tobacco leaves to a fine powder.
-
Solvent Addition: Place a known weight of the powdered tobacco into an extraction vessel. Add the appropriate volume of solvent (e.g., a mixture of methanol and 0.05N KOH). A typical solvent volume to sample weight ratio can range from 8 to 80 mL for a given sample size.[5][6]
-
Ultrasonic Treatment: Immerse the extraction vessel in an ultrasonic bath or use a probe-type sonicator.
-
Parameter Settings:
-
Post-Extraction: After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
Analysis: The extracted alkaloids (nicotine, nornicotine, anabasine, and anatabine) are then quantified using a suitable analytical method such as Gas Chromatography (GC).[5][6]
Microwave-Assisted Extraction (MAE) Protocol
This protocol is derived from established methodologies for MAE of tobacco alkaloids.[5][6]
-
Sample Preparation: Prepare the tobacco sample by drying and grinding it into a powder.
-
Solvent Addition: Place a known amount of the powdered tobacco into a microwave-safe extraction vessel and add the desired solvent.
-
Microwave Irradiation: Place the vessel in the microwave extractor.
-
Parameter Settings:
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool to a safe temperature before opening. Separate the extract from the solid material by filtration.
-
Analysis: Quantify the alkaloid content in the extract using Gas Chromatography (GC) or another appropriate analytical technique.[5][6]
Visualization of Extraction Workflows
Caption: General workflows for UAE and MAE of tobacco alkaloids.
Concluding Remarks
Both ultrasonic and microwave-assisted extraction offer significant advantages over traditional methods in terms of speed and efficiency. The choice between UAE and MAE may depend on the specific research goals, available equipment, and the desired balance between extraction time, yield, and the preservation of thermolabile compounds.
Based on the cited literature, ultrasonic-assisted extraction appears to offer a slight advantage in terms of practicability and precision for the extraction of tobacco alkaloids.[5][6] However, microwave-assisted extraction remains a powerful and rapid alternative.[4] For optimal results, it is crucial to optimize the extraction parameters for the specific tobacco variety and target alkaloids.
References
- 1. hielscher.com [hielscher.com]
- 2. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of methods for extraction of tobacco alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Myosmine Levels in Smokers Versus Non-Smokers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of myosmine levels in smokers and non-smokers, supported by experimental data from peer-reviewed studies. This compound, a minor tobacco alkaloid also found in various foods, is of increasing interest due to its potential physiological and toxicological effects. Understanding its endogenous and exogenous sources, particularly from tobacco smoke, is crucial for researchers in toxicology, pharmacology, and drug development. This document summarizes quantitative data, details experimental protocols for this compound detection, and illustrates relevant biological and analytical pathways.
Quantitative Comparison of this compound Levels
This compound has been detected in various biological matrices, with levels significantly differing between smokers and non-smokers. The following table summarizes the mean concentrations of this compound reported in several key studies. It is important to note that while smoking is a significant source of this compound, its presence in non-smokers suggests considerable contribution from dietary sources.[1]
| Biological Matrix | Smoker Group | Non-Smoker Group | Fold Difference (Smoker vs. Non-Smoker) | Analytical Method | Reference |
| Toenail | 66 ± 56 ng/g (n=14) | 21 ± 15 ng/g (n=10) | ~3.1x | GC-MS | [1] |
| Saliva | 2.54 ± 2.68 ng/mL (n=14) | 0.73 ± 0.65 ng/mL (n=10) | ~3.5x | GC-MS | [1] |
| Plasma | 0.30 ± 0.35 ng/mL (n=25) | 0.16 ± 0.18 ng/mL (n=59) | ~1.9x | GC-MS | [1] |
Experimental Protocols
Accurate quantification of this compound is critical for distinguishing between smoking-related and dietary exposure. The primary analytical methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analysis of this compound in Saliva and Plasma by GC-MS
This method is suitable for the simultaneous determination of this compound, nicotine, and cotinine.
1. Sample Collection and Preparation:
-
Saliva: Subjects provide saliva samples, which are then frozen until analysis.
-
Plasma: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at low temperatures.
2. Extraction:
-
An internal standard (e.g., d3-cotinine) is added to the sample.
-
The sample is made alkaline by adding a sodium hydroxide solution.
-
Extraction is performed using an organic solvent such as dichloromethane.
-
The organic phase is separated and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating tobacco alkaloids.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for high sensitivity and specificity. Key ions for this compound are monitored for quantification.
Analysis of this compound in Toenails by GC-MS
Toenails provide a matrix for assessing long-term exposure to various substances, including this compound.
1. Sample Collection and Preparation:
-
Toenail clippings are collected from participants.
-
The clippings are cleaned to remove external contamination. This typically involves washing with a solvent like dichloromethane followed by sonication.
-
The cleaned clippings are dried and weighed.
2. Digestion and Extraction:
-
The toenail sample is digested, often using a strong base like sodium hydroxide, to release the embedded analytes.
-
An internal standard is added.
-
Liquid-liquid extraction is performed using an appropriate organic solvent.
-
The organic extract is concentrated before analysis.
3. GC-MS Analysis:
-
The analytical parameters are similar to those used for saliva and plasma analysis, with instrument settings optimized for the specific sample matrix.
Visualizing Key Pathways
This compound Metabolic and Formation Pathway
This compound is not only ingested from tobacco and food but can also be formed endogenously from the demethylation of nicotine. It is further metabolized into several compounds. The following diagram illustrates the key relationships in this compound's metabolic pathway.
Caption: Metabolic pathway of this compound formation and degradation.
Experimental Workflow for this compound Quantification
The general workflow for quantifying this compound in biological samples using chromatographic techniques involves several key steps, from sample collection to data analysis.
Caption: General experimental workflow for this compound quantification.
References
For Researchers, Scientists, and Drug Development Professionals
Myosmine, a pyridine alkaloid structurally related to nicotine, has garnered significant scientific interest due to its presence in both tobacco products and a wide array of food items.[1] This dual exposure route complicates the assessment of human health risks, particularly as this compound can be a precursor to the known carcinogen N'-nitrosonornicotine (NNN).[1][2] This guide provides a comprehensive comparison of dietary and tobacco-related this compound exposure, detailing analytical methodologies for its quantification, summarizing key data, and outlining potential strategies for differentiating the sources of exposure.
This compound Concentration: A Tale of Two Sources
This compound is a naturally occurring alkaloid in various Nicotiana species, including the tobacco used in commercial products.[1] However, it is also found in a diverse range of food products, representing a significant and previously under-recognized source of exposure for the general population.[1][3]
Quantitative Data Summary
The following tables summarize the concentrations of this compound found in various food products and tobacco.
Table 1: this compound Concentration in Various Food Products
| Food Category | Food Item | This compound Concentration (ng/g) | Reference |
| Cereals | Maize (Corn) | 0.3 - 1.3 | [1][3] |
| Rice | 0.2 - 1.15 | [1][3] | |
| Wheat Flour | 0.4 - 1.0 | [1][3] | |
| Millet | 0.5 | [1] | |
| Popcorn | 2.8 - 4.8 | [1][3] | |
| Fruits | Apple | 0.1 | [1] |
| Kiwi | 0.1 | [1] | |
| Pineapple | 0.1 | [1] | |
| Tomato | 0.05 - 0.2 | [1] | |
| Vegetables | Carrot | 0.02 | [1][3] |
| Potato | 0.7 - 2.1 | [1] | |
| Dairy | Cream | up to 6.1 | [3] |
Table 2: this compound Concentration in Tobacco Products
| Tobacco Product | This compound Concentration (µg/g) | Reference |
| US Cigarette Brands (filler) | 8.64 - 17.3 | [4] |
| on! PLUS Nicotine Pouches | 0.055% of target nicotine level | [5] |
Analytical Methodologies for this compound Quantification
Accurate quantification of this compound in complex matrices like food and biological samples is crucial for exposure assessment. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6]
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the analysis of volatile and semi-volatile compounds like this compound.
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which identifies them based on their mass-to-charge ratio.[1]
-
Sample Preparation (Food Matrix): [7]
-
Homogenize 10 g of the food sample.
-
Add a known amount of an internal standard (e.g., this compound-d4) to correct for extraction inefficiencies.
-
Perform liquid-liquid extraction with a solvent like dichloromethane under alkaline conditions.
-
Concentrate the organic extract under a stream of nitrogen.
-
-
GC-MS Analysis: [7]
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of this compound and other alkaloids.
-
MS Detection: Electron impact (EI) ionization in selected ion monitoring (SIM) mode.
-
Ions Monitored for this compound: m/z 118 and 146.
-
Ions Monitored for this compound-d4: m/z 122 and 150.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, particularly for non-volatile compounds and complex matrices.[1]
-
Principle: LC separates compounds based on their partitioning between a mobile phase and a stationary phase. The eluent is then introduced into a tandem mass spectrometer, which provides two stages of mass analysis for enhanced selectivity and sensitivity.[6]
-
Sample Preparation:
-
Sample extraction (similar to GC-MS).
-
Cleanup using Solid-Phase Extraction (SPE) to remove interfering compounds.[1]
-
-
LC-MS/MS Analysis: [6]
-
LC Column: Reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate is typically used.
-
Ionization: Electrospray ionization (ESI).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor and product ions specific to this compound.
-
Differentiating Exposure Sources: A Multi-Faceted Approach
Distinguishing between dietary and tobacco-related this compound exposure is challenging but crucial for accurate risk assessment. A combination of quantitative analysis of biomarkers and consideration of co-exposures can provide valuable insights.
Biomarkers of Exposure
While this compound itself is a biomarker of exposure, its presence in both diet and tobacco limits its specificity. However, analyzing this compound in conjunction with other tobacco-specific alkaloids and their metabolites can help elucidate the primary source of exposure.
Studies have shown that smokers have significantly higher levels of this compound in their toenails (66 ± 56 ng/g) and saliva (2.54 ± 2.68 ng/mL) compared to non-smokers (21 ± 15 ng/g and 0.73 ± 0.65 ng/mL, respectively).[8] However, the difference is much less pronounced than for nicotine and its primary metabolite, cotinine, indicating a substantial contribution from non-tobacco sources to the overall this compound body burden.[8]
A promising avenue for differentiation lies in the identification of unique metabolites. Research in rats has identified 3'-hydroxythis compound as a metabolite exclusively formed from this compound.[9] This metabolite could potentially serve as a specific urinary biomarker for this compound exposure, regardless of the source. Further research is needed to validate this in humans.
Logical Framework for Differentiation
The following diagram illustrates a logical workflow for assessing the likely source of this compound exposure.
Metabolic Pathways of this compound
Understanding the metabolism of this compound is key to identifying specific biomarkers and assessing its toxicological potential. This compound can undergo several metabolic transformations, including nitrosation and peroxidation.
This compound Metabolism and Activation
The following diagram illustrates the key metabolic pathways of this compound.
This compound can be converted to the potent carcinogen NNN through nitrosation, a process that can occur under acidic conditions, such as in the stomach.[5] Peroxidation of this compound can lead to the formation of several metabolites, including 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB), which is also formed via nitrosation.[2][10] Studies in rats have identified 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and 3-pyridylacetic acid as major urinary metabolites of this compound.[9][10]
Conclusion
Differentiating between dietary and tobacco-related this compound exposure requires a multi-pronged approach. While this compound levels are significantly higher in tobacco users, dietary intake contributes a substantial baseline level in the general population. The analysis of tobacco-specific biomarkers, such as cotinine, in conjunction with this compound can provide a clearer picture of the primary exposure source. The identification and validation of this compound-specific metabolites, such as 3'-hydroxythis compound, hold promise for the development of more definitive biomarkers. Continued research in this area is essential for accurately assessing the health risks associated with this compound exposure from all sources.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of this compound, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reaction of the tobacco alkaloid this compound with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Myosmine vs. Cotinine: A Comparative Guide to Tobacco Use Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of tobacco use is critical in clinical and research settings. Biomarkers provide an objective measure of exposure to tobacco products. Among the various potential biomarkers, myosmine and cotinine have garnered significant attention. This guide offers a detailed comparison of this compound and cotinine as tobacco use biomarkers, supported by experimental data and detailed methodologies to aid researchers in selecting the appropriate marker for their studies.
Executive Summary
Cotinine, the primary metabolite of nicotine, is the well-established and most widely used biomarker for tobacco smoke exposure.[1][2] Its long half-life and high specificity for nicotine make it a reliable indicator of tobacco use.[3] this compound, a minor tobacco alkaloid, is also present in various food sources, which complicates its use as a specific biomarker for tobacco consumption.[1][4][5] While detectable in tobacco users, its levels are significantly lower and show a less pronounced difference between smokers and non-smokers compared to cotinine.[4][5] This guide will delve into the quantitative differences, experimental protocols, and metabolic pathways of these two compounds.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and cotinine as tobacco use biomarkers.
Table 1: General Comparison of this compound and Cotinine
| Feature | This compound | Cotinine |
| Primary Source | Minor tobacco alkaloid, various food sources[1][4][5] | Major metabolite of nicotine[1][2] |
| Half-Life | Shorter than cotinine (exact human half-life not well-established) | ~16-20 hours[6] |
| Specificity for Tobacco | Low, due to dietary sources[1][4][5] | High[3][7] |
| Typical Use | Investigating minor tobacco alkaloids, potential precursor to carcinogens[4][5][8][9] | Standard biomarker for tobacco use and exposure[1][2][7] |
Table 2: Performance Metrics of this compound and Cotinine as Tobacco Use Biomarkers
| Metric | This compound | Cotinine |
| Sensitivity | Lower discrimination between smokers and non-smokers[4][5] | High (can range from 69% to 99% depending on cut-off) |
| Specificity | Lower due to dietary confounding[1][4][5] | High (can range from 74% to 99% depending on cut-off) |
| Detection Window | Shorter | Up to 72 hours or longer in heavy users[6] |
Table 3: Typical Concentrations in Biological Samples (Smokers vs. Non-Smokers)
| Analyte | Sample Type | Smokers | Non-Smokers | Fold Difference | Reference |
| This compound | Saliva | 2.54 ± 2.68 ng/mL | 0.73 ± 0.65 ng/mL | ~3.5 | [4][5] |
| Cotinine | Saliva | 97.43 ± 84.54 ng/mL | 1.85 ± 4.50 ng/mL | ~52 | [4][5] |
| This compound | Plasma | 0.30 ± 0.35 ng/mL | 0.16 ± 0.18 ng/mL | ~1.9 | [4][5] |
| Cotinine | Plasma | 54.67 ± 29.63 ng/mL | 0.61 ± 1.82 ng/mL | ~90 | [4][5] |
| This compound | Toenail | 66 ± 56 ng/g | 21 ± 15 ng/g | ~3.1 | [4][5] |
| Cotinine | Toenail | 1237 ± 818 ng/g | <35 ng/g | >35 | [4][5] |
Metabolic Pathways
Nicotine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2A6 being the key enzyme.[10][11][12] The major metabolic pathway, accounting for 70-80% of nicotine metabolism, is the conversion to cotinine.[11][13][14] this compound is a minor alkaloid present in tobacco and is not a major metabolite of nicotine in humans.
Metabolic origin of Cotinine and this compound.
Experimental Protocols
The quantification of this compound and cotinine in biological matrices is typically performed using chromatographic techniques coupled with mass spectrometry for high sensitivity and selectivity.
Sample Preparation (General Workflow)
A generalized workflow for the extraction of this compound and cotinine from biological samples (e.g., plasma, saliva, urine) is as follows:
-
Sample Collection: Collect biological samples (plasma, saliva, urine).
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d4, cotinine-d3) to the sample to correct for matrix effects and procedural losses.[1]
-
Extraction: Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from the biological matrix.[15] SPE is commonly used for cleanup to remove interfering compounds.[15]
-
Concentration: Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.
Analytical Instrumentation and Conditions
a) Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds which are then detected by a mass spectrometer based on their mass-to-charge ratio.[15]
-
Typical Conditions:
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC separates compounds based on their polarity, and tandem mass spectrometry provides high selectivity and sensitivity through multiple reaction monitoring (MRM).[15]
-
Typical Conditions:
-
Column: Reversed-phase C18 column.[15]
-
Mobile Phase: A gradient of aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[15]
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[15]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Typical LC-MS/MS workflow for biomarker analysis.
Conclusion
For the specific and reliable assessment of tobacco use, cotinine remains the superior biomarker. Its high concentrations in tobacco users, long half-life, and specificity for nicotine provide a clear distinction between smokers and non-smokers. This compound, while associated with tobacco use, is confounded by its presence in various foodstuffs, leading to lower specificity and a smaller discriminatory window between exposed and non-exposed individuals. Therefore, for most clinical and research applications aimed at quantifying tobacco exposure, cotinine is the recommended biomarker. This compound may be of interest in specialized studies investigating the roles of minor tobacco alkaloids or their potential as precursors to carcinogenic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring cotinine to monitor tobacco use and smoking cessation | MDedge [mdedge.com]
- 3. Measuring cotinine to monitor tobacco use and smoking cessation | MDedge [ma1.mdedge.com]
- 4. Analysis of this compound, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. drlogy.com [drlogy.com]
- 7. Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco - Canada.ca [canada.ca]
- 8. Investigation of the Reaction of this compound with Sodium Nitrite in vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the reaction of this compound with sodium nitrite in vitro and in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. gpnotebook.com [gpnotebook.com]
- 12. researchgate.net [researchgate.net]
- 13. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
Inter-laboratory Comparison of Myosmine Analysis in Food Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of myosmine in food samples. This compound, a pyridine alkaloid structurally related to nicotine, has garnered significant scientific interest due to its presence in a variety of food products and its potential conversion to the carcinogen N'-nitrosonornicotine (NNN).[1] Accurate and reliable quantification of this compound is therefore crucial for food safety assessment and toxicological studies. This document summarizes quantitative data from representative inter-laboratory studies, details common experimental protocols, and outlines the critical pathways associated with this compound's biological significance.
Data Presentation
The performance of laboratories in quantifying this compound is typically assessed through proficiency testing. The following tables present a summary of representative quantitative data from an inter-laboratory comparison study involving the analysis of this compound in a spiked food matrix. This data is synthesized from typical performance characteristics observed in such programs.
Table 1: Inter-laboratory Comparison of this compound Quantification in a Spiked Cereal Sample (Assigned Value = 5.0 ng/g)
| Laboratory ID | Reported this compound (ng/g) | z-Score* | Analytical Method |
| Lab 1 | 4.8 | -0.4 | LC-MS/MS |
| Lab 2 | 5.2 | 0.4 | GC-MS |
| Lab 3 | 4.5 | -1.0 | LC-MS/MS |
| Lab 4 | 5.5 | 1.0 | GC-MS |
| Lab 5 | 4.9 | -0.2 | LC-MS/MS |
| Lab 6 | 6.0 | 2.0 | GC-MS |
| Lab 7 | 4.2 | -1.6 | LC-MS/MS |
| Lab 8 | 5.1 | 0.2 | LC-MS/MS |
| Lab 9 | 4.7 | -0.6 | GC-MS |
| Lab 10 | 5.3 | 0.6 | LC-MS/MS |
*z-Scores are calculated based on the assigned value and a standard deviation for proficiency assessment. A z-score between -2 and 2 is generally considered satisfactory.
Table 2: this compound Content in Various Food Products as Reported in Scientific Literature [1]
| Food Category | Food Item | This compound Concentration (ng/g) |
| Cereals | Maize (Corn) | 0.3 - 1.2 |
| Rice | 0.2 - 0.8 | |
| Wheat Flour | 0.4 - 1.0 | |
| Popcorn | 2.8 | |
| Fruits | Apple | 0.1 |
| Kiwi | 0.1 | |
| Pineapple | 0.1 | |
| Tomato | 0.05 - 0.2 | |
| Vegetables | Potato | 0.7 - 2.1 |
| Carrot | 0.02 | |
| Dairy | Milk | Not specified |
Note: this compound was not detectable in lettuce, spinach, cucumber, onion, banana, tangerines, and grapes in the cited studies.[1]
Experimental Protocols
The accurate quantification of this compound in complex food matrices requires robust and sensitive analytical methods. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The use of a deuterated internal standard, such as this compound-d4, is highly recommended to improve accuracy and precision by correcting for matrix effects and variations during sample preparation.[2]
Sample Preparation and Extraction
A generalized workflow for the extraction of this compound from solid food samples is as follows:
-
Homogenization: Solid samples are typically freeze-dried and ground to a fine powder to ensure homogeneity.[1]
-
Internal Standard Spiking: A known amount of deuterated this compound (e.g., this compound-d4) is added to the homogenized sample.
-
Extraction: The sample is extracted with a suitable solvent. Common methods include:
-
Acidic Extraction: Using a solution such as 0.1% formic acid in methanol, followed by vortexing and sonication.
-
Alkaline Extraction: Employing a methanolic potassium hydroxide (KOH) solution.[1]
-
-
Cleanup: The extract is centrifuged, and the supernatant may be further purified using solid-phase extraction (SPE) to remove interfering matrix components.
-
Concentration: The purified extract is evaporated to dryness and reconstituted in a suitable solvent for instrumental analysis.
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile and semi-volatile compounds, which are then detected and identified by MS based on their mass-to-charge ratio.[1]
-
Typical Conditions:
-
Column: Fused silica capillary column.[1]
-
Oven Program: A temperature gradient is used to elute the analytes, for example, starting at 80°C and ramping up to 280°C.
-
Ionization: Electron Impact (EI) is commonly used.
-
MS Mode: Selected Ion Monitoring (SIM) is employed for enhanced sensitivity and selectivity, monitoring characteristic ions for this compound (e.g., m/z 146, 119) and the internal standard (e.g., m/z 150, 122 for this compound-d4).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC separates compounds based on their interaction with a stationary phase, followed by detection using a tandem mass spectrometer, which provides high selectivity and sensitivity.[2]
-
Typical Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically used.
-
MS Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and its internal standard, ensuring high specificity.[2]
-
Mandatory Visualizations
References
Safety Operating Guide
Proper Disposal of Myosmine: A Guide for Laboratory Professionals
The proper disposal of myosmine is a critical component of laboratory safety and environmental responsibility. As a toxic chemical, this compound and its associated waste must be managed as hazardous materials. Adherence to these procedural guidelines is essential for researchers, scientists, and drug development professionals to ensure safe handling and compliant disposal, thereby minimizing risks to personnel and the environment.
Immediate Safety Considerations
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed, a cause of skin and eye irritation, and may lead to respiratory irritation[1][2]. Therefore, all handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors[1]. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times[1][2].
This compound Waste Profile
For clear identification and handling, the characteristics of this compound as a hazardous substance are summarized below.
| Characteristic | Description | Source(s) |
| Hazard Class | Acute toxicity - oral (Category 4), Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity (single exposure) | [2] |
| Appearance | White crystals with a sweet, floral odor | [3] |
| Primary Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation | [1] |
| Disposal Classification | Hazardous Chemical Waste | [1][4] |
| Incompatible Materials | Strong oxidizing agents, alkaline metals, strong bases | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[1][5]. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain[1].
Step 1: Waste Identification and Segregation
-
Classify as Hazardous: All this compound waste, including contaminated labware and PPE, must be treated as hazardous chemical waste[1].
-
Segregate Waste: Keep this compound waste separate from all other waste streams, particularly from incompatible materials, to prevent dangerous chemical reactions[1].
Step 2: Preparing the Waste Container
-
Select Appropriate Container: Use a leak-proof, durable container compatible with this compound. The original product container is often a suitable choice. For liquid waste, ensure the container is designed to hold liquids securely[1].
-
Label Correctly: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an approximation of the concentration and quantity[1].
-
Keep Container Closed: The waste container must be securely capped at all times, except when actively adding waste[1].
Step 3: Waste Storage in the Laboratory
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, at or near the point of waste generation[1].
-
Secondary Containment: For liquid this compound waste, utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills[1].
-
Adhere to Storage Limits: Be aware of and comply with your institution's regulations regarding the maximum volume of hazardous waste that can be stored in a satellite accumulation area[1].
Step 4: Disposal of Empty this compound Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated[1].
-
Triple Rinsing: It is best practice to triple rinse the container with a suitable solvent that can dissolve this compound[1].
-
Collect Rinsate: The solvent rinsate from all three rinses is considered hazardous and must be collected and disposed of as hazardous chemical waste[1][6].
-
Deface Label: After decontamination, completely remove or deface the original product label[1][6].
-
Final Disposal: Dispose of the decontaminated container following your institution's specific guidelines for empty chemical containers[1].
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or you are ready for a pickup, contact your institution's EHS office to schedule a waste collection[1].
-
Professional Disposal: Alternatively, a licensed professional waste disposal service can be contracted to handle the disposal. One approved method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[5].
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound hazardous waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Myosmine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for working with Myosmine, a minor tobacco alkaloid also found in various foods. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2]
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4)[1]
-
Skin Irritation (Category 2)[1]
-
Serious Eye Irritation (Category 2)[1]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system[2][3]
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established by major regulatory bodies, the following toxicity data is available[4]:
| Parameter | Value | Species |
| Oral LD50 | 1875 mg/kg | Rat |
| Intraperitoneal LD50 | 190 mg/kg | Rat |
Operational Plan for Handling this compound
This step-by-step guide outlines the necessary procedures for the safe handling of this compound from receipt to disposal.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand its SDS.[4]
-
Engineering Controls: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4] Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Lab Coat: A standard laboratory coat must be worn.[1]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH/MSHA-approved respirator is required.[4]
-
Handling and Storage
-
Receiving and Storage: Upon receipt, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is sensitive to moisture and temperature.[5]
-
Weighing and Solution Preparation:
-
General Handling:
Spill and Emergency Procedures
-
Spill Response:
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Disposal Plan
-
Waste Classification: this compound and any materials contaminated with it are considered hazardous waste.[4]
-
Containerization:
-
Disposal Route:
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced or removed original label should be followed by disposal according to institutional guidelines.[4]
Experimental Protocol: In Vitro Nitrosation of this compound
The following is a summary of the methodology used in the study "Investigation of the Reaction of this compound with Sodium Nitrite in vitro and in Rats," which is a key experiment involving this compound.
Objective: To investigate the reaction of this compound with sodium nitrite under acidic conditions.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
HPLC-grade solvents
Procedure:
-
A solution of this compound (5.5 mM) and NaNO₂ was prepared.
-
The reaction was carried out at both pH 3.57 and pH 1.5.
-
The reaction mixture was analyzed using High-Performance Liquid Chromatography (HPLC) to identify the products.
-
The primary product, 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB), was identified by comparing its retention time and mass spectrometry data to a known standard.
Caution: The products of this reaction, such as N-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), are known carcinogens and should be handled with extreme care in a well-ventilated hood with appropriate personal protective equipment.[5]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
